molecular formula C12H15NO2 B3181360 6-Phenylpiperidine-2-carboxylic acid CAS No. 791559-10-9

6-Phenylpiperidine-2-carboxylic acid

Cat. No.: B3181360
CAS No.: 791559-10-9
M. Wt: 205.25 g/mol
InChI Key: XMXVAHHWCXAWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenylpiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenylpiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXVAHHWCXAWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 6-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-phenylpiperidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and pharmacological potential, offering insights for its application in research and drug development.

Introduction: The Significance of the Phenylpiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered ring structure provides a versatile scaffold for introducing various substituents, enabling the fine-tuning of pharmacological activity. The incorporation of a phenyl group, as seen in 6-phenylpiperidine-2-carboxylic acid, often imparts crucial interactions with biological targets, a principle leveraged in the design of numerous drugs, including potent analgesics.[2] This guide focuses specifically on the 2-carboxylic acid derivative, a feature that introduces both a key functional group for further chemical modification and distinct physicochemical properties.

Chemical Structure and Stereochemistry

6-Phenylpiperidine-2-carboxylic acid possesses a chiral center at both the 2- and 6-positions of the piperidine ring, leading to the existence of stereoisomers. The relative orientation of the phenyl and carboxylic acid groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.

The core structure consists of a piperidine ring with a phenyl group attached to the carbon at the 6-position and a carboxylic acid group at the 2-position.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} } Caption: General chemical structure of 6-Phenylpiperidine-2-carboxylic acid.

The specific stereoisomers, such as (2R,6S), are crucial for defining the molecule's interaction with chiral biological targets.[3] The cis-isomer, for example, is denoted by CAS number 791559-10-9.[4]

IUPAC Name: 6-phenylpiperidine-2-carboxylic acid

Physicochemical Properties

The physicochemical properties of 6-phenylpiperidine-2-carboxylic acid are critical for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₂[5]
Molecular Weight 205.25 g/mol [5]
Boiling Point (Predicted) 378.6 ± 42.0 °C[5]
Density (Predicted) 1.147 ± 0.06 g/cm³[5]
pKa (Predicted) 2.38 ± 0.40[5]
Storage Temperature 2-8°C[5]

Synthesis and Spectroscopic Characterization

The synthesis of 6-phenylpiperidine-2-carboxylic acid and its derivatives often involves multi-step processes. A common strategy is the catalytic hydrogenation of a corresponding substituted pyridine precursor.[1][6]

General Synthesis Workflow

A generalized synthetic approach can be visualized as follows:

Synthesis_Workflow

Detailed Protocol: Catalytic Hydrogenation of 6-Phenylpicolinic Acid

This protocol is a representative example for the synthesis of the piperidine core from its pyridine precursor.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 6-phenylpicolinic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or a rhodium-based catalyst.[7] The choice of catalyst can influence the stereoselectivity of the reaction.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 6-phenylpiperidine-2-carboxylic acid.

Spectroscopic Analysis

The structural confirmation of 6-phenylpiperidine-2-carboxylic acid relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the protons on the piperidine ring. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 10-12 ppm).[8][9]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), the carbons of the phenyl ring, and the carbons of the piperidine ring.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid's hydrogen-bonded dimer.[9] A strong carbonyl (C=O) stretching absorption will be observed around 1710 cm⁻¹.[9]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of 205.25.

Pharmacological Properties and Potential Applications

Piperidine derivatives are known to exhibit a wide range of biological activities.[1] While specific pharmacological data for 6-phenylpiperidine-2-carboxylic acid is not extensively detailed in the public domain, its structural motifs suggest potential interactions with various biological targets.

Potential Mechanisms of Action
  • Neurological Targets: The phenylpiperidine scaffold is a well-established pharmacophore for opioid receptors, as seen in drugs like fentanyl.[2] Derivatives of piperidine-carboxylic acids, such as nipecotic acid, are known to act as GABA uptake inhibitors.[6] This suggests that 6-phenylpiperidine-2-carboxylic acid and its analogues could be investigated for their effects on the central nervous system.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzymes. For instance, derivatives of 6-phenylpyridine-2-carboxylic acid have been used in the preparation of inhibitors for 2-oxoglutarate-dependant nucleic acid demethylases.[10]

  • Antiplatelet Activity: Studies on related piperidinecarboxylic acid derivatives have shown that they can inhibit platelet aggregation.[11]

dot digraph "Potential_Pharmacological_Targets" { graph [layout=neato, overlap=false]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} } Caption: Potential pharmacological targets for 6-Phenylpiperidine-2-carboxylic acid.

Structure-Activity Relationships (SAR)

The biological activity of 6-phenylpiperidine-2-carboxylic acid can be modulated by modifying its structure. Key areas for SAR exploration include:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the molecule's electronic properties and its binding affinity to target proteins.

  • Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can change the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

  • Stereochemistry: As previously mentioned, the stereochemistry at the C2 and C6 positions is critical. The synthesis and evaluation of individual stereoisomers are essential for understanding their specific interactions with biological targets.

  • Piperidine Ring Substitution: Alkylation or acylation of the piperidine nitrogen can significantly impact the molecule's basicity and overall pharmacological profile.

Conclusion and Future Directions

6-Phenylpiperidine-2-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. Its combination of a rigid phenyl group and a functionalized piperidine ring offers a platform for designing molecules with diverse pharmacological activities. Further research into its synthesis, stereochemical control, and biological evaluation is warranted to fully explore its potential in areas such as neuropharmacology, oncology, and cardiovascular disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and improved medicines.

References

  • PubChem. 6-Phenylpyridine-2-carboxylic Acid. [Link]

  • PubChem. 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. [Link]

  • SpectraBase. (2S,5S)-1-(4-Methoxybenzyl)-5-methyl-6-oxo-5-[(3-phenylpropionyl)amino]piperidine-2-carboxylic acid [2-(1H-indol-3-yl)ethyl]amide. [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. [Link]

  • PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Conformational analysis of 6-phenyl substituted pipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 6-Phenyl Substituted Pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1] Its three-dimensional conformation is a critical determinant of molecular properties, governing everything from receptor binding affinity to metabolic stability.[2] This guide focuses on a particularly relevant derivative, 6-phenyl substituted pipecolic acid, a non-proteinogenic amino acid that introduces significant conformational constraints useful in peptide and drug design.[3][4] We will delve into the nuanced interplay of steric and electronic factors that dictate its preferred geometry and present a comprehensive, multi-platform strategy for its elucidation. This document moves beyond a simple recitation of methods, providing the causal logic behind experimental choices and demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Crystallography, and Computational Modeling yields a self-validating and authoritative conformational assignment.

The Conformational Landscape: Foundational Principles

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[1] This is not a static structure but exists in a dynamic equilibrium, rapidly interconverting between two chair forms via a "ring flip." For a substituted piperidine, this interconversion results in the substituent moving between an axial (perpendicular to the ring's plane) and an equatorial (in the plane of the ring) position.

The conformational preference of a substituent is driven primarily by steric hindrance. In the axial position, the substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the ring. Consequently, bulky substituents strongly prefer the more sterically permissive equatorial position. This preference is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[1] A larger A-value signifies a stronger equatorial preference.

For N-acyl pipecolic acid derivatives, two additional factors introduce profound complexity:

  • A(1,3) Strain: In N-acyl systems, the C2-carboxylate (or carboxamide) group often prefers the axial position. This counterintuitive preference is attributed to pseudoallylic or A(1,3) strain, where steric repulsion between the equatorial C2-substituent and the N-acyl group disfavors the equatorial conformer.[3][5]

  • Amide Bond Isomerism: The N-acyl bond possesses partial double-bond character, leading to rotational restriction and the existence of cis and trans amide isomers, further complicating the conformational landscape.[3][5][6]

The 6-phenyl substituted pipecolic acid system is thus a fascinating case study where the bulky C6-phenyl group's strong equatorial preference must be reconciled with the C2-carboxylate's potential axial preference.

A Synergistic Strategy for Conformational Elucidation

A definitive conformational analysis cannot rely on a single technique. Experimental data from solution (NMR) and solid-state (X-ray) analyses must be integrated with theoretical calculations to build a cohesive and validated model.

G cluster_0 Initial Hypothesis & Synthesis cluster_1 Primary Analysis cluster_2 Definitive Structure & Validation cluster_3 Final Model Synthesis Synthesis of 6-Phenyl Pipecolic Acid Derivative NMR Solution-State Analysis (NMR Spectroscopy) Synthesis->NMR Parallel Investigation Comp In Silico Prediction (Computational Modeling) Synthesis->Comp Parallel Investigation Xray Solid-State Confirmation (X-ray Crystallography) NMR->Xray Guides crystallization & validates solution model Model Integrated Conformational Model NMR->Model Provides dynamic solution conformation & ratios Comp->Xray Guides crystallization & validates solution model Comp->Model Provides energy rankings & theoretical parameters Xray->Model Provides definitive solid-state structure & bond parameters

Figure 1: Integrated workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution. By analyzing proton-proton (¹H-¹H) coupling constants and through-space Nuclear Overhauser Effects (NOEs), we can deduce the geometry of the piperidine ring.[7]

Core Insight: The Karplus Relationship The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle (φ) between them. A large coupling constant (typically 9–13 Hz) implies a dihedral angle near 180° (anti-periplanar), while smaller values (1–5 Hz) suggest angles around 60° (gauche). This relationship is indispensable for determining axial vs. equatorial positions.

Experimental Protocol: ¹H-¹H COSY and NOESY/ROESY

  • Sample Preparation: Dissolve 5–10 mg of the 6-phenyl substituted pipecolic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical as it can influence conformational equilibrium.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to verify sample purity and make initial assignments.

  • ¹H-¹H COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish the proton coupling network, definitively assigning which protons are adjacent in the spin system (e.g., H5 is coupled to H6 and H4).

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are bonded. This is crucial for differentiating stereoisomers and confirming spatial relationships predicted by a specific conformation (e.g., proximity between an axial phenyl group and other axial protons).

G cluster_0 Equatorial Phenyl Group cluster_1 Axial Phenyl Group H6a H6 (ax) H5a H5 (ax) H6a->H5a ³J ≈ 11.7 Hz (anti-periplanar, φ ≈ 180°) H5e H5 (eq) H6a->H5e ³J ≈ 3.3 Hz (gauche, φ ≈ 60°) H6e H6 (eq) H5a_2 H5 (ax) H6e->H5a_2 ³J ≈ 3-5 Hz (gauche, φ ≈ 60°) H5e_2 H5 (eq) H6e->H5e_2 ³J ≈ 3-5 Hz (gauche, φ ≈ 60°)

Figure 2: Expected ³J(H5,H6) coupling constants based on phenyl group orientation.

Data Interpretation: The key to the conformational assignment lies in the signals for H2 and H6. For an N-acyl-6-phenylpipecolic acid, the C6-phenyl group is expected to strongly prefer the equatorial position. This places the H6 proton in the axial position. Therefore, we predict:

  • One large coupling between H6(ax) and H5(ax) (³J ≈ 10-12 Hz).

  • One small coupling between H6(ax) and H5(eq) (³J ≈ 2-4 Hz). Observing a large trans-diaxial coupling for H6 is strong evidence for an equatorial phenyl group.[3][5] Conversely, if both H6 couplings were small, it would suggest an axial phenyl group.

Single-Crystal X-ray Crystallography: The Solid-State Anchor

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[1] It yields precise bond lengths, bond angles, and torsion angles, serving as the ultimate validation for a proposed structure.

Causality: While powerful, it is crucial to recognize that the conformation observed in a crystal lattice is influenced by packing forces and may not be the lowest energy or most populated conformer in solution. However, it provides an invaluable reference point and can confirm the intrinsic geometric preferences of the molecule.

Experimental Protocol: Crystallization and Data Analysis

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvents include ethyl acetate, hexane, or methanol/water mixtures.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.[8]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Build a molecular model into the map and refine its atomic coordinates and thermal parameters until the model accurately reproduces the experimental data.[8]

The resulting crystal structure provides definitive proof of the relative stereochemistry and the conformation adopted in the solid state.[9]

Computational Chemistry: The Theoretical Framework

Computational modeling bridges the gap between the static solid-state picture and the dynamic solution-state equilibrium. It allows us to calculate the relative energies of different possible conformations and to rationalize the experimental observations.[2][10]

Core Insight: By using methods like Density Functional Theory (DFT), we can calculate the thermodynamic stability of various conformers (e.g., chair with equatorial phenyl vs. axial phenyl). The conformer with the lowest calculated energy is predicted to be the most abundant, which can then be compared with NMR population estimates.[11][12]

Experimental Protocol: A DFT-Based Workflow

  • Conformational Search: Generate a comprehensive set of possible starting conformations using a molecular mechanics (MM) force field. This search should explore ring puckers (chair, boat, twist-boat) and rotation around key single bonds.[2]

  • Geometry Optimization: Subject each low-energy conformer from the MM search to a full geometry optimization using a more accurate quantum mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).[13][14] This finds the nearest local energy minimum for each starting structure.

  • Energy Calculation: Perform single-point energy calculations on the optimized geometries using a larger basis set to obtain more accurate relative energies (ΔE) and Gibbs free energies (ΔG).

  • Parameter Comparison (Optional but Recommended): From the final optimized geometries, theoretical NMR chemical shifts and coupling constants can be calculated and compared to experimental values to further validate the proposed conformational assignment.[15]

Integrated Data Analysis: A Case Study

Let us consider a hypothetical N-Boc-protected (2R, 6S)-6-phenylpipecolic acid. Our analysis would proceed as follows:

  • Computational Prediction: A DFT calculation predicts two low-energy chair conformations.

    • Conformer A: C6-Phenyl (Equatorial), C2-Carboxylate (Axial). Relative Energy = 0.0 kcal/mol.

    • Conformer B: C6-Phenyl (Axial), C2-Carboxylate (Equatorial). Relative Energy = +3.5 kcal/mol. The calculations strongly suggest Conformer A is the dominant species.

  • NMR Analysis: The ¹H NMR spectrum is acquired. The H6 proton appears as a doublet of doublets.

    • Analysis of the coupling constants reveals ³J values of 11.5 Hz and 3.4 Hz.

    • Interpretation: The large 11.5 Hz coupling is characteristic of a trans-diaxial interaction between H6(ax) and H5(ax). This independently confirms that the phenyl group is in the equatorial position, in perfect agreement with the computational prediction.[3][5]

  • X-ray Crystallography: Single crystals are successfully grown and analyzed.

    • Result: The crystal structure shows a chair conformation with the C6-phenyl group in an equatorial position and the C2-carboxylate group in an axial position.

    • Interpretation: The solid-state structure confirms the identity of the lowest-energy conformer found in solution and predicted by theory.

Summary of Expected Data for Chair Conformers

ParameterConformer A (Phenyl-eq, COOH-ax)Conformer B (Phenyl-ax, COOH-eq)Rationale
Relative Energy Lowest (Predicted)HigherAvoids 1,3-diaxial interactions of the bulky phenyl group.
³J(H6, H5ax) ~10-12 Hz~2-5 HzAnti-periplanar relationship in Conformer A.
³J(H6, H5eq) ~2-4 Hz~2-5 HzGauche relationship in Conformer A.
NOE H6 ↔ H2ax Weak or absentStrongProtons are distant in A, but close (1,3-diaxial) in B.
NOE H6 ↔ H4ax Weak or absentStrongProtons are distant in A, but close (1,3-diaxial) in B.

This integrated approach provides a self-validating system. The computational results predict a specific outcome, which is then confirmed by distinct, measurable parameters from NMR spectroscopy and definitively visualized by X-ray crystallography.

Conclusion and Implications for Drug Development

The conformational analysis of 6-phenyl substituted pipecolic acid reveals a highly biased equilibrium, predominantly favoring a chair conformation with the bulky phenyl group in the equatorial position.[3][5] For N-acyl derivatives, this is coupled with a preference for an axial C2-carboxylate group due to the mitigation of A(1,3) strain. This defined and rigid geometry is precisely what makes these scaffolds valuable in drug design. By locking a portion of a molecule into a known 3D orientation, medicinal chemists can design ligands with higher pre-organization for their biological target, leading to enhanced binding affinity and selectivity. The rigorous, multi-faceted analytical strategy detailed herein is essential for accurately determining this conformation, thereby providing the foundational structural knowledge required for rational, structure-based drug discovery.

References

  • Campos, B., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(35), 15026-15033. Available from: [Link]

  • Klein, L., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics, 23(45), 25686-25699. Available from: [Link]

  • Schröder, S., et al. (2021). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 17, 1336-1345. Available from: [Link]

  • Schröder, S., et al. (2021). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 17, 1336-1345. Available from: [Link]

  • Riddell, F. G. (1980). Conformational analysis of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 13(5), 153-158. Available from: [Link]

  • Mansson, M., et al. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Journal of Chemical Thermodynamics, 2(6), 921-930. Available from: [Link]

  • Hossain, M. I., et al. (2024). Molecular docking, density functional theory, and molecular dynamics study of pipecolisporin derivatives: Unveiling the antimalarial potential of novel cyclic peptides. ResearchGate. Available from: [Link]

  • ResearchGate. The structures of pipecolate derivatives. The chemical structures of... Available from: [Link]

  • Casy, A. F., & Hassan, M. M. (1983). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 683-688. Available from: [Link]

  • Teixeira, C., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. Available from: [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. Available from: [Link]

  • Schröder, S., et al. (2021). A versatile route towards 6-arylpipecolic acids. Beilstein Archives. Available from: [Link]

  • Moldoveanu, C., & Voelkel, A. (2014). CONFORMATIONAL ANALYSIS AND FORMATION ENTHALPY OF (3R,5S,6R)-6-ACETYLAMIDOPENICILLANIC ACID. Revue Roumaine de Chimie, 59(7-8), 619-626. Available from: [Link]

  • Herdeis, C., & Maison, W. (2000). 6-Alkynyl- and 6-aryl-substituted (R)-pipecolic acid derivatives. Archiv der Pharmazie, 333(1), 11-16. Available from: [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306. Available from: [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available from: [Link]

  • Cluzeau, J., & Lubell, W. D. (2005). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 70(13), 5179-5189. Available from: [Link]

  • Maison, W., et al. (1999). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3125-3132. Available from: [Link]

  • Trapp, N., et al. (2023). Conformational Diversity in Partially Fluorinated N‐Alkyl Pipecolic Acid Amide Derivatives. Helvetica Chimica Acta, 106(1), e202200139. Available from: [Link]

  • Herdeis, C., & Gebhard, R. (1995). Crystal structure of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride, C14H20NO2Cl. Zeitschrift für Kristallographie - Crystalline Materials, 210(1), 60. Available from: [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407. Available from: [Link]

  • Ramakrishnan, C., & Ramachandran, G. N. (1965). Conformational analysis of pipecolic acid substituted collagen model peptides. Biopolymers, 3(6), 591-605. Available from: [Link]

  • Hossain, M. I., et al. (2025). Synthesis, Antimalarial Activity and Molecular Dynamics Studies of Pipecolisporin: A Novel Cyclic Hexapeptide with Potent Therapeutic Potential. Molecules, 30(4), 304. Available from: [Link]

  • McClerren, A. L., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(9), 2804-2805. Available from: [Link]

  • da Silva, A. C., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 13(1), e202300185. Available from: [Link]

  • Hunter, L., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18(40), 8096-8104. Available from: [Link]

  • ResearchGate. Crystalline organization of the phenyl derivatives. A) X‐ray... Available from: [Link]

  • Olasunkanmi, L. O., & Ebenso, E. E. (2024). Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivatives on Aluminum Metal. ResearchGate. Available from: [Link]

  • de Oliveira, B. G., & Ramalho, T. C. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1083-1092. Available from: [Link]

  • Uddin, M. J., et al. (2023). In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review. Current Drug Discovery Technologies, 20(4), e241023222539. Available from: [Link]

  • Kang, Y. K., & Park, H. S. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 111(13), 3528-3537. Available from: [Link]

  • Kabir, E., et al. (2023). DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal, 15(1). Available from: [Link]

Sources

Engineering Bioactive Peptidomimetics: The Role of 6-Phenylpiperidine-2-carboxylic Acid as a Conformational Constraint

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: extreme conformational flexibility and susceptibility to proteolytic degradation. To address these challenges, medicinal chemists employ non-proteinogenic, conformationally constrained amino acids. Among these, 6-phenylpiperidine-2-carboxylic acid (also known as 6-phenylpipecolic acid) has emerged as a powerful structural tool. As a higher homologue of proline featuring a bulky C6-substituent, this cyclic amino acid imposes severe steric constraints on the peptide backbone. This whitepaper explores the mechanistic principles, synthetic incorporation, and pharmacological applications of 6-phenylpiperidine-2-carboxylic acid in modern drug design.

Mechanistic Principles of Conformational Constraint

The Causality of Steric Strain in Backbone Geometry

In native peptides, the dihedral angles


 (C

-N) and

(C

-C) freely rotate, leading to a vast conformational ensemble. Canonical cyclic amino acids like L-proline and L-pipecolic acid (piperidine-2-carboxylic acid) restrict the

angle due to their pyrrolidine and piperidine rings, respectively, frequently inducing

-turn geometries[1].

However, the introduction of a phenyl group at the 6-position of the piperidine ring fundamentally alters the local energy landscape. The causality behind this constraint is rooted in allylic-type


 strain  and 1,3-diaxial interactions [2].
  • 
     Strain : The bulky C6-phenyl group severely clashes with the preceding amino acid's carbonyl oxygen or the N-terminal protecting group (e.g., Fmoc/Boc) when the amide bond is in the trans configuration.
    
  • Amide Bond Isomerization : To relieve this steric clash, the peptide bond preceding the 6-phenylpipecolic acid residue is often forced into a cis conformation, or heavily biased toward a specific trans rotamer depending on the relative stereochemistry (e.g., (2S,6R) vs. (2R,6S))[3].

  • Proteolytic Shielding : The sheer steric bulk of the phenyl ring physically occludes the adjacent peptide bonds from the active sites of proteases, drastically increasing the plasma half-life of the peptidomimetic[1].

G A Linear Peptide (High Flexibility) B Introduction of 6-Phenylpipecolic Acid A->B Structural Modification C Steric A(1,3) Strain & 1,3-Diaxial Interactions B->C Bulky C6-Phenyl Group D Restricted Dihedral Angles (Phi/Psi) C->D Conformational Bias E Locked Bioactive Conformation D->E Enhanced Target Affinity F Protease Resistance D->F Steric Shielding

Logical flow of how 6-phenylpipecolic acid induces conformational constraint and bioactivity.

Applications in Drug Design

Allosteric Inhibitors of Viral Proteases

The design of inhibitors for the Dengue (DENV) and Zika (ZIKV) virus NS2B/NS3 proteases heavily relies on constrained amino acids. Research has demonstrated that pipecolic acid-based small molecules act as potent allosteric inhibitors[1]. By utilizing stereospecific pipecolic acid derivatives, researchers can precisely map the druggable allosteric site near the Asn152 residue, which acts as a "molecular switch" between the open and closed conformations of the protease. The rigid piperidine core ensures the inhibitor maintains the exact 3D vector required to lock the protease in its inactive state[1].

Antiproliferative Factor (APF) Derivatives

Interstitial cystitis/painful bladder syndrome (IC/PBS) is characterized by altered urothelial homeostasis driven by an Antiproliferative Factor (APF) glycopeptide. Studies have shown that substituting the native proline residue in APF with D-pipecolic acid derivatives completely alters its biological activity[4]. The ring expansion from a 5-membered pyrrolidine to a 6-membered piperidine (and its substituted analogs) normalizes cell proliferation and tight junction formation (e.g., ZO-1, claudins) in bladder epithelial cells[4]. This proves that the biological signaling of APF is exquisitely sensitive to the


/

dihedral angles dictated by the cyclic amino acid.

Quantitative Conformational Impact

To understand the structural impact of 6-phenylpiperidine-2-carboxylic acid, it is essential to compare it against its unsubstituted precursors.

Amino AcidRing SizeC-Terminal SubstitutionTypical Amide Geometry BiasProteolytic StabilityPrimary Application
L-Proline 5-memberedNone~5-10% cis in waterModerateNative

-turn inducer
L-Pipecolic Acid 6-memberedNoneHigher cis propensity than ProHighNS2B/NS3 Inhibitors[1]
6-Phenylpipecolic Acid 6-memberedPhenyl (Bulky)Highly restricted (Stereo-dependent)ExtremeAdvanced Peptidomimetics[2]

Experimental Workflows: Synthesizing Hindered Peptidomimetics

Incorporating 6-phenylpiperidine-2-carboxylic acid into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a significant chemical challenge. The secondary amine is highly sterically hindered by the adjacent C6-phenyl group, rendering standard coupling reagents (like HBTU or DIC/Oxyma) kinetically inefficient.

Step-by-Step Methodology for Hindered SPPS

1. Resin Preparation & Swelling:

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a reaction vessel.

  • Swell the resin in 5 mL of N,N-dimethylformamide (DMF) and Dichloromethane (DCM) (1:1 v/v) for 30 minutes. Drain the solvent.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the growing peptide chain[4].

  • Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL). Self-Validation: Perform a positive Kaiser test to confirm the presence of free primary amines.

3. Activation of Fmoc-6-Phenylpipecolic Acid:

  • In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-6-phenylpiperidine-2-carboxylic acid and 0.5 mmol (5 eq) of HATU in 2 mL of anhydrous DMF.

  • Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the highly reactive active ester.

4. Microwave-Assisted Coupling:

  • Transfer the activated amino acid solution to the resin.

  • Due to the extreme steric bulk of the C6-phenyl group, utilize a microwave peptide synthesizer. Heat the reaction to 75°C for 30 minutes (power ~25-30 W)[2].

  • Drain the reaction mixture and wash the resin with DMF (5 × 3 mL). Self-Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure complete coupling. If positive, perform a double coupling using COMU/HOAt.

5. Cleavage and Global Deprotection:

  • Once the sequence is complete, treat the resin with a cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature[4].

  • Filter the resin, precipitate the peptide in cold diethyl ether, and centrifuge.

6. LC-MS Validation:

  • Dissolve the crude peptidomimetic in H2O/Acetonitrile and analyze via HPLC-MS to confirm the exact mass and assess purity[4].

SPPS S1 Resin Swelling (DMF/DCM) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Activation of Hindered AA (HATU/HOAt/DIPEA) S2->S3 S4 Coupling (Microwave, 75°C, 30 min) S3->S4 Overcome Steric Hindrance S5 Cleavage & Global Deprotection (TFA/TIS/H2O) S4->S5 S6 LC-MS Validation S5->S6 Confirm Purity

Step-by-step SPPS workflow for coupling sterically hindered 6-phenylpipecolic acid.

References

  • Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease Source: MDPI (Pharmaceuticals) URL:[Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Normalization of Proliferation and Tight Junction Formation in Bladder Epithelial Cells from Patients with Interstitial Cystitis/Painful Bladder Syndrome by d-Proline and d-Pipecolic Acid Derivatives of Antiproliferative Factor Source: NIH / PMC (Chem Biol Drug Des) URL:[Link]

  • Chemoenzymatic Synthesis of Both Enantiomers of cis-6-(Hydroxymethyl)- and cis,cis-4-Hydroxy-6-(hydroxymethyl)pipecolic Acids Source: ACS (The Journal of Organic Chemistry) URL:[Link]

Sources

Stereochemical Engineering of 6-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical engineering, synthesis, and characterization of 6-Phenylpiperidine-2-carboxylic acid , a critical scaffold in medicinal chemistry known for its role in peptidomimetics and Substance P (NK1) antagonists.

A Technical Guide to Isomer Synthesis, Analysis, and Application

Executive Summary

6-Phenylpiperidine-2-carboxylic acid represents a "privileged scaffold" in drug discovery, serving as a conformationally restricted mimic of amino acids (phenylalanine/proline chimeras). Its biological activity is strictly governed by its stereochemistry. The cis-isomer (typically


 or 

) allows for a diequatorial conformation that mimics specific peptide turns, while the trans-isomer forces an axial substituent, altering the vector of the pharmacophores. This guide provides a definitive workflow for the synthesis, purification, and analytical differentiation of these isomers.

Part 1: Stereochemical Fundamentals & Conformational Analysis

The Chair Conformation and Stability

The piperidine ring exists predominantly in a chair conformation. For 2,6-disubstituted piperidines, the relative stability is dictated by the minimization of 1,3-diaxial interactions and A-values (steric bulk).

  • Cis-Isomer (Thermodynamic): In the cis configuration, the substituents at C2 (carboxylic acid) and C6 (phenyl) are on the same side of the ring plane. This isomer can adopt a diequatorial conformation, which is thermodynamically favored as it minimizes steric strain.

    • Note: The alternative chair flip places both groups axial (1,3-diaxial interaction), which is highly disfavored (

      
       +5-7 kcal/mol).
      
  • Trans-Isomer (Kinetic/Less Stable): In the trans configuration, one substituent must be axial while the other is equatorial. This introduces unavoidable 1,3-diaxial interactions (between the axial group and the axial protons at C3/C5), making the trans isomer generally less stable than the cis-diequatorial form.

Visualization of Stability

The following diagram illustrates the energy landscape and conformational locking.

Conformation cluster_stability Thermodynamic Hierarchy Cis_Dieq Cis-Isomer (Diequatorial) Lowest Energy Cis_Diax Cis-Isomer (Diaxial) High Energy Cis_Dieq->Cis_Diax Ring Flip (Disfavored) Trans_A Trans-Isomer (2-ax, 6-eq) Trans_B Trans-Isomer (2-eq, 6-ax) Trans_A->Trans_B Ring Flip (Equilibrium)

Figure 1: Conformational landscape of 2,6-disubstituted piperidines. The Cis-Diequatorial form is the global minimum.

Part 2: Synthetic Routes & Stereocontrol[1]

To access the specific isomers, researchers must choose between kinetic control (hydrogenation) and thermodynamic equilibration.

Protocol A: Stereoselective Hydrogenation (Target: Cis-Isomer)

The reduction of 6-phenylpicolinic acid is the standard entry point. Heterogeneous catalysis typically yields the cis isomer via syn-addition of hydrogen to the less hindered face of the pyridine ring.

Reagents: 6-Phenylpicolinic acid, PtO₂ (Adams' Catalyst), Acetic Acid (AcOH). Mechanism: The planar pyridine adsorbs flat onto the catalyst surface. Hydrogen adds from the bottom face, pushing both substituents "up" (cis).

  • Preparation: Dissolve 6-phenylpicolinic acid (1.0 eq) in glacial acetic acid (0.1 M concentration).

  • Catalyst: Add PtO₂ (5-10 wt%). Caution: Pyrophoric.

  • Hydrogenation: Pressurize with H₂ (50 psi / 3.5 bar) and stir vigorously at RT for 12–24 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Result: Predominantly cis-isomer (>90:10 dr).[1]

  • Purification: Recrystallization from EtOH/Ether or ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Protocol B: Thermodynamic Equilibration (Target: Trans-Isomer enrichment)

If the trans isomer is required, or if a mixture needs to be separated, thermodynamic equilibration is difficult because cis is more stable. However, trans isomers are often accessible via:

  • Chemical Epimerization: Heating the ester derivative in NaOEt/EtOH can equilibrate the C2 center, though the cis form remains favored.

  • Chromatographic Separation: The most reliable method for obtaining trans is isolating the minor product from the hydrogenation mixture using preparative HPLC.

Part 3: Analytical Characterization (NMR & X-Ray)

Distinguishing cis and trans isomers relies heavily on 1H NMR coupling constants (


) . The geometry of the ring protons dictates the splitting patterns according to the Karplus equation.
NMR Data Interpretation

In the piperidine chair:

  • Axial-Axial (

    
    ) coupling: 
    
    
    
    10–12 Hz (Large).
  • Axial-Equatorial (

    
    ) coupling: 
    
    
    
    2–5 Hz (Small).
  • Equatorial-Equatorial (

    
    ) coupling: 
    
    
    
    2–5 Hz (Small).
Table 1: Diagnostic NMR Signals (400 MHz, D₂O/DCl)
FeatureCis-Isomer (Diequatorial)Trans-Isomer (Axial/Equatorial)Mechanistic Reason
Conformation 2-eq, 6-eq substituents(H2 & H6 are Axial )One substituent axial(One H is Equatorial )Cis allows both bulky groups equatorial.
H2 Signal dd,

Hz
dd,

Hz
Cis: H2 is axial, couples with H3ax (

, large).Trans: H2 is equatorial (if COOH is axial), small couplings.
H6 Signal dd,

Hz
dd,

Hz
Same logic as H2.
C13 NMR C2/C6 shifts are upfield relative to trans?Shifts vary by solvent.Steric compression (gamma-gauche effect) usually shields axial carbons.

Critical Check: If you observe large coupling constants (>10 Hz) for both the H2 and H6 protons, you have the Cis isomer. If one or both show only small couplings (<5 Hz), you have the Trans isomer (or a twisted boat, though unlikely).

X-Ray Crystallography

For absolute configuration, X-ray is definitive.

  • Cis: The N-atom displacement places the C2-COOH and C6-Ph on the same side of the mean plane defined by C2-C3-C5-C6.

  • Trans: Substituents are on opposite sides.[2]

Part 4: Pharmacological Implications & SAR[4]

The stereochemistry of 6-phenylpiperidine-2-carboxylic acid is not merely structural; it is functional.

Substance P (NK1) Antagonists

This scaffold is a core pharmacophore for NK1 receptor antagonists (e.g., analogs of CP-99,994).

  • Binding Pocket: The NK1 receptor has a hydrophobic pocket that accommodates the phenyl ring and a polar region for the amine/carboxylate.

  • Stereo-efficacy: The (2S, 3S) or cis-2,6 relationships are often required to position the phenyl group into the hydrophobic cleft while directing the amine towards Asp residues in the receptor.

  • Impact: Using the wrong isomer (e.g., trans) often results in a >100-fold loss in binding affinity (

    
    ).
    
Synthesis Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesis and analysis.

SynthesisWorkflow Start Start: 6-Phenylpicolinic Acid Reaction Hydrogenation (PtO2, H2, AcOH) Start->Reaction Crude Crude Mixture (Cis:Trans ~ 90:10) Reaction->Crude Analysis 1H NMR Analysis (Check J values of H2/H6) Crude->Analysis Decision Target Isomer? Analysis->Decision Path_Cis Purify Cis (Recrystallization) Decision->Path_Cis Need Cis Path_Trans Enrich Trans (Prep HPLC or Epimerization) Decision->Path_Trans Need Trans Final_Cis Pure Cis-Isomer (J ~ 11 Hz) Path_Cis->Final_Cis Final_Trans Pure Trans-Isomer (J ~ 4 Hz) Path_Trans->Final_Trans

Figure 2: Synthesis and isolation workflow for 6-phenylpiperidine-2-carboxylic acid isomers.

References

  • Stereoselective Synthesis of Piperidines

    • Title: A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines.
    • Source: NIH / PMC.
    • URL:[Link]

  • Conformational Analysis

    • Title: Relative Stability of cis- and trans-Hydrindanones (Analogous cyclic stability principles).
    • Source: NIH / PMC.
    • URL:[Link]

  • NMR Characterization

    • Title: 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins.[3]

    • Source: PubMed.
    • URL:[Link]

  • Biological Application (NK1)

    • Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modul
    • Source: ACS Chemical Neuroscience.
    • URL:[Link]

Sources

6-Phenylpiperidine-2-carboxylic acid as a non-proteinogenic amino acid scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptidomimetics: 6-Phenylpiperidine-2-carboxylic Acid as a Privileged Non-Proteinogenic Scaffold

As drug discovery increasingly shifts toward biologics and complex peptidomimetics, overcoming the inherent pharmacokinetic liabilities of native peptides—namely, rapid proteolytic degradation and poor membrane permeability—has become the primary focus of peptide engineering. As a Senior Application Scientist, I frequently evaluate non-proteinogenic amino acids (NPAAs) to solve these exact challenges.

While proline and its six-membered homologue, pipecolic acid, are standard tools for inducing


-turns and restricting backbone flexibility, they often lack the lipophilicity required for optimal target engagement or blood-brain barrier (BBB) penetration. Enter 6-Phenylpiperidine-2-carboxylic acid (6-PhPip) . By installing a massive aromatic pharmacophore directly adjacent to the secondary amine, 6-PhPip fundamentally alters the conformational landscape of the peptide backbone. This guide details the structural rationale, synthesis architecture, and self-validating integration protocols for utilizing 6-PhPip in advanced drug development.

Structural Rationale & Causality in Scaffold Design

The incorporation of 6-PhPip into a peptide sequence is not a trivial decision; it is a calculated structural intervention designed to force specific physicochemical outcomes.

  • Extreme Steric Shielding: The C6 phenyl group projects directly over the preceding amide bond. This steric clash completely blocks the active sites of prolyl endopeptidases and general proteases, conferring near-absolute proteolytic stability to that region of the peptide.

  • Conformational Preorganization: The 1,3-diaxial interactions within the piperidine chair conformation severely restrict the

    
     (phi) and 
    
    
    
    (psi) dihedral angles. Furthermore, the bulky C6 substituent heavily biases the cis/trans isomerization kinetics of the preceding
    
    
    (omega) bond, locking the peptide into a bioactive conformation and reducing the entropic penalty upon receptor binding.
  • Lipophilicity & ADME: The addition of the phenyl ring drastically increases the overall partition coefficient (LogP) of the peptide, facilitating lipid bilayer insertion and improving oral bioavailability metrics[1].

Quantitative Physicochemical Profiling

To understand the magnitude of the 6-PhPip modification, we must benchmark it against its unsubstituted predecessors.

Amino Acid ScaffoldRing SizeC-Terminal Steric BulkEstimated LogP Shift (

)
Protease ResistancePrimary Application
L-Proline 5-memberedLowBase BaselineHigh (Prolyl-specific)Native turn induction
L-Pipecolic Acid 6-memberedModerate+0.9Very HighExtended backbone restriction
6-PhPip 6-memberedExtreme+2.5Absolute (Steric Shielding)BBB penetration, rigid target locking

Stereoselective Synthesis Architecture

Synthesizing enantiomerically pure 6-PhPip is notoriously challenging due to the need to control both the C2 and C6 stereocenters. Traditional cyclization methods often yield intractable racemic mixtures. To solve this, modern synthesis relies on the "chiral pool" approach, leveraging transition metal-catalyzed cross-coupling[2].

The Causality of the Synthetic Route: We begin with D-2-aminoadipic acid. Why? Because it provides a pre-locked C2 stereocenter, eliminating the need for late-stage chiral resolution. Following esterification and cyclization to the piperidine core, a Vilsmeier-Haack bromination generates a rigid vinyl bromide intermediate. We perform a Suzuki-Miyaura cross-coupling to install the phenyl group before fully saturating the ring. The causality here is critical: the planar nature of the unsaturated intermediate allows the bulky C2 carboxylate to sterically block one face of the molecule. When we subsequently perform catalytic hydrogenation, the hydrogen is delivered exclusively to the opposite face, yielding the desired diastereomer with exceptional diastereomeric excess (d.e.)[2][3].

Synthesis A D-2-Aminoadipic acid (Chiral Pool) B Esterification & Cyclization A->B MeOH, H+ C N-Formylation & Bromination B->C POCl3, DMF D Suzuki-Miyaura Cross-Coupling C->D PhB(OH)2, Pd cat. E Catalytic Hydrogenation (Diastereoselective) D->E H2, Pd/C F 6-Phenylpiperidine-2- carboxylic acid E->F Deprotection

Synthesis of 6-PhPip via transition metal-catalyzed cross-coupling.

Self-Validating SPPS Protocol for 6-PhPip Integration

Incorporating 6-PhPip into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) introduces severe steric challenges. Standard carbodiimide chemistry (e.g., DIC/Oxyma) will fail, resulting in massive deletion sequences. To overcome the steric hindrance of the secondary amine, we must utilize highly reactive uronium/aminium salts (HATU) to form the highly reactive 7-aza-benzotriazole active ester.

Crucially, standard colorimetric tests (like the Kaiser or Chloranil test) are notoriously unreliable for detecting unreacted bulky secondary amines. Therefore, this protocol utilizes an integrated LC-MS microcleavage validation loop to ensure the system is self-validating.

Step-by-Step Methodology

Step 1: Fmoc Deprotection & UV Validation

  • Treat the peptidyl-resin with 20% Piperidine in DMF (2 x 5 mins).

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream at 301 nm. If the peak area does not plateau, the deprotection is incomplete due to steric shielding. Repeat the deprotection step.

Step 2: Pre-Activation & Coupling

  • Dissolve 4.0 equivalents of Fmoc-6-PhPip-OH and 3.9 equivalents of HATU in minimal DMF.

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The slight deficiency of HATU prevents guanidinylation of the free N-terminus, while the excess base drives the formation of the active ester.

  • Add the activated mixture to the resin and agitate for 120 minutes at room temperature (or 15 mins at 75°C if using microwave-assisted SPPS).

Step 3: Microcleavage Self-Validation (Critical)

  • Extract ~1 mg of the coupled resin and wash with Dichloromethane (DCM).

  • Treat with 50 µL of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 15 minutes.

  • Evaporate the TFA under a nitrogen stream, reconstitute in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Causality: If the LC-MS shows the uncoupled parent mass, you have a failed coupling. You must perform a double-coupling step using a different chemistry (e.g., COMU or sym-collidine) before proceeding. Do not waste expensive downstream building blocks on a dead sequence.

SPPS Resin Peptidyl-Resin Deprotect Fmoc Deprotection (UV Monitored) Resin->Deprotect Deprotect->Deprotect UV Rising Couple Coupling: Fmoc-6-PhPip-OH + HATU/DIPEA Deprotect->Couple UV Plateau Validate Microcleavage & LC-MS (Self-Validation) Couple->Validate Validate->Couple Incomplete (Double Couple) Cleave Global Cleavage (TFA/TIS/H2O) Validate->Cleave Confirmed Mass

Self-validating Fmoc-SPPS workflow for 6-PhPip incorporation.

Conclusion

The transition from standard proteinogenic amino acids to highly constrained scaffolds like 6-Phenylpiperidine-2-carboxylic acid is a paradigm shift in peptide drug discovery. While the synthetic and SPPS integration hurdles are significant, adhering to strict, self-validating protocols and understanding the causality behind stereoselective cross-coupling allows researchers to unlock peptides with unprecedented proteolytic stability and target affinity.

References

  • Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115. URL: [Link]

  • Haahr, A. (2011). Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives. University of Glasgow Theses. URL: [Link]

  • Metrano, A. J., et al. (2021). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Chemical Reviews (NIH PMC). URL: [Link]

Sources

The Rising Profile of 6-Phenylpiperidine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a myriad of natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with a diverse range of biological targets. Within this chemical class, the 6-phenylpiperidine-2-carboxylic acid core has emerged as a particularly intriguing starting point for the development of novel therapeutics. This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, tailored for researchers and professionals in the field of drug discovery and development.

The Strategic Importance of the 6-Phenylpiperidine-2-carboxylic Acid Scaffold

The unique arrangement of a phenyl group at the 6-position and a carboxylic acid at the 2-position of the piperidine ring imparts a distinct set of physicochemical and pharmacological properties. The phenyl group can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with target proteins. The carboxylic acid moiety, a common feature in many drugs, can act as a key hydrogen bond donor and acceptor or a bioisostere for other functional groups, and it can significantly influence the pharmacokinetic profile of a molecule.[1][2] The stereochemistry at the C2 and C6 positions further adds to the structural diversity and allows for fine-tuning of biological activity.

Synthesis and Stereochemical Considerations: A Foundation for Activity

The biological activity of 6-phenylpiperidine-2-carboxylic acid derivatives is intrinsically linked to their three-dimensional structure. Therefore, stereoselective synthesis is of paramount importance in drug discovery campaigns targeting this scaffold.

Key Synthetic Strategies

The synthesis of substituted piperidines can be broadly approached through several established methods, including the hydrogenation of corresponding pyridine precursors and various cyclization reactions.[3] For the 6-phenylpiperidine-2-carboxylic acid core, a common strategy involves the stereoselective reduction of a 6-phenylpicolinic acid derivative.

A generalized synthetic workflow is depicted below:

cluster_0 Synthesis of 6-Phenylpiperidine-2-carboxylic Acid start 6-Phenylpicolinic Acid intermediate1 Esterification start->intermediate1 R-OH, Acid intermediate2 N-Protection (e.g., Boc) intermediate1->intermediate2 (Boc)2O, Base intermediate3 Stereoselective Hydrogenation (e.g., Rh- or Ir-based catalyst) intermediate2->intermediate3 H2, Chiral Catalyst intermediate4 Separation of Diastereomers (e.g., Chiral Chromatography) intermediate3->intermediate4 intermediate5 Deprotection intermediate4->intermediate5 Acid (e.g., TFA) end cis/trans-6-Phenylpiperidine- 2-carboxylic Acid intermediate5->end

Caption: A representative synthetic workflow for 6-phenylpiperidine-2-carboxylic acid.

The Critical Role of Stereochemistry

The relative orientation of the phenyl and carboxylic acid groups (cis or trans) dramatically influences the molecule's conformation and, consequently, its binding affinity and efficacy at a given biological target. The piperidine ring itself exists in a dynamic equilibrium between two chair conformations.[4] The energetic preference for substituents to occupy equatorial or axial positions is a key determinant of the overall molecular shape. For instance, in the development of CCR2 antagonists, the stereochemistry of substituted piperidines was found to be a critical factor for high-affinity binding.[5]

A Multifaceted Pharmacological Profile: Key Biological Targets

Derivatives of the 6-phenylpiperidine-2-carboxylic acid scaffold have demonstrated significant activity at a range of therapeutically relevant targets. This section will delve into some of the most promising areas of investigation.

C-C Chemokine Receptor 2 (CCR2) Antagonism

CCR2 is a key chemokine receptor involved in the recruitment of monocytes and macrophages to sites of inflammation. Its role in various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, makes it an attractive therapeutic target. Several series of phenylpiperidine derivatives have been explored as potent and selective CCR2 antagonists.[6][7]

Mechanism of Action: CCR2 antagonists typically act by binding to the receptor and preventing the binding of its endogenous ligand, CCL2 (also known as monocyte chemoattractant protein-1, MCP-1). This blockade inhibits the downstream signaling cascade that leads to cell migration.[8]

Experimental Protocol: CCR2 Chemotaxis Assay (Boyden Chamber) [9]

  • Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1) or isolate primary monocytes.

  • Chamber Setup: Place a polycarbonate membrane (typically 5 µm pore size) in a Boyden chamber. Add chemotaxis medium containing varying concentrations of CCL2 to the lower wells.

  • Cell Treatment: Pre-incubate the cells with the 6-phenylpiperidine-2-carboxylic acid derivative or vehicle control.

  • Migration: Add the treated cells to the upper wells of the chamber and incubate to allow for cell migration towards the CCL2 gradient.

  • Quantification: After the incubation period, stain and count the cells that have migrated to the lower side of the membrane.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of EETs, offering a promising therapeutic strategy for hypertension, inflammation, and pain.[10][11] Piperidine-based compounds have emerged as potent sEH inhibitors.[12]

Mechanism of Action: sEH inhibitors bind to the active site of the enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs and an enhancement of their beneficial effects.

cluster_1 sEH Inhibition and Downstream Effects Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 6-Phenylpiperidine-2- carboxylic acid derivative Inhibitor->sEH Inhibits

Caption: Mechanism of action of sEH inhibitors.

Experimental Protocol: Fluorometric sEH Inhibitor Screening Assay [13][14]

  • Reagent Preparation: Prepare a solution of recombinant human sEH enzyme in assay buffer. Dissolve the test compounds (6-phenylpiperidine-2-carboxylic acid derivatives) and a non-fluorescent sEH substrate (e.g., PHOME) in an appropriate solvent.

  • Reaction Setup: In a 96-well plate, add the sEH enzyme solution to each well. Add the test compounds at varying concentrations. Include positive (known sEH inhibitor) and negative (vehicle) controls.

  • Incubation: Pre-incubate the enzyme with the test compounds to allow for binding.

  • Reaction Initiation: Add the sEH substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. The hydrolysis of the substrate by sEH generates a fluorescent product.

  • Data Analysis: The rate of increase in fluorescence is proportional to the sEH activity. Calculate the IC50 values for the test compounds based on the inhibition of this activity.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. It is the molecular target of the thiazolidinedione class of anti-diabetic drugs. The discovery of novel PPARγ agonists is an active area of research.

Mechanism of Action: PPARγ agonists bind to the ligand-binding domain of the receptor, leading to a conformational change that promotes the recruitment of co-activator proteins. This complex then binds to specific DNA sequences (PPREs) in the promoter regions of target genes, modulating their transcription.

Experimental Protocol: PPARγ Ligand Screening Assay (Fluorometric) [15][16]

  • Reagent Preparation: Prepare solutions of the PPARγ ligand-binding domain (LBD), a fluorescent probe with high affinity for the LBD, and the test compounds.

  • Assay Setup: In a microplate, combine the PPARγ LBD and the fluorescent probe. Add the test compounds at various concentrations.

  • Competitive Binding: The test compound will compete with the fluorescent probe for binding to the PPARγ LBD.

  • Fluorescence Measurement: Measure the fluorescence of the solution. The displacement of the fluorescent probe from the LBD by a test compound results in a decrease in fluorescence.

  • Data Analysis: The magnitude of the fluorescence decrease is proportional to the binding affinity of the test compound. Calculate the IC50 value for each compound.

Serotonin 5-HT2C Receptor Positive Allosteric Modulation

The 5-HT2C receptor is a G-protein coupled receptor that is widely expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition. Positive allosteric modulators (PAMs) of the 5-HT2C receptor offer a novel therapeutic approach for conditions such as obesity and substance use disorders by enhancing the response to the endogenous ligand, serotonin.[17]

Mechanism of Action: 5-HT2C PAMs bind to a site on the receptor that is distinct from the serotonin binding site. This binding induces a conformational change that increases the affinity and/or efficacy of serotonin at the receptor, thereby potentiating its downstream signaling.[18]

Experimental Protocol: In Vitro Ca2+ Release Assay [19]

  • Cell Culture: Use a cell line (e.g., CHO or HEK293 cells) stably expressing the human 5-HT2C receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Pre-incubate the cells with the 6-phenylpiperidine-2-carboxylic acid derivative or vehicle.

  • Serotonin Stimulation: Add varying concentrations of serotonin to the cells to induce a calcium response.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Compare the serotonin dose-response curve in the presence and absence of the test compound. A leftward shift in the curve and/or an increase in the maximal response indicates positive allosteric modulation.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory formation. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Certain piperidine-2-carboxylic acid derivatives have been shown to act as potent and selective NMDA receptor antagonists.[20][21]

Mechanism of Action: These compounds typically act as competitive antagonists at the glutamate binding site on the NMDA receptor, preventing its activation by the endogenous agonist.

Structure-Activity Relationships (SAR) and Future Directions

The diverse biological activities of 6-phenylpiperidine-2-carboxylic acid derivatives highlight the importance of systematic structure-activity relationship studies. Key areas for optimization include:

  • Stereochemistry: As previously discussed, the relative and absolute stereochemistry at the C2 and C6 positions is a critical determinant of activity.

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact binding affinity and selectivity.

  • Modifications of the Carboxylic Acid: The carboxylic acid can be replaced with bioisosteres to modulate acidity, lipophilicity, and metabolic stability.[1]

  • N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring provides a handle for introducing additional functionality to probe for further interactions with the target protein.

The table below summarizes the biological activities and corresponding IC50/EC50 values for representative phenylpiperidine derivatives from the literature.

TargetCompound TypeRepresentative IC50/EC50Reference
CCR2cis-3,4-disubstituted piperidineIC50 = 3.4 nM (binding)[5]
sEHPiperidine-amideIC50 = 0.28 nM (human sEH)[11]
PPARγPiperine derivativeIC50 = 2.43 µM[22]
5-HT2C4-alkylpiperidine-2-carboxamidePotentiation of 5-HT response[18]
NMDA Receptor4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidIC50 = 67 nM (binding)[20]

Conclusion

The 6-phenylpiperidine-2-carboxylic acid scaffold represents a versatile and promising platform for the discovery of novel drugs targeting a wide range of diseases. Its synthetic tractability, coupled with the rich pharmacological profile of its derivatives, ensures its continued importance in medicinal chemistry. Future research will undoubtedly focus on the development of more potent and selective modulators of the biological targets discussed herein, with a strong emphasis on stereocontrolled synthesis and a deep understanding of structure-activity relationships. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to navigate the exciting and evolving landscape of 6-phenylpiperidine-2-carboxylic acid-based drug discovery.

References

  • Pecic, S., et al. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 417-421. Available from: [Link]

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. Available from: [Link]

  • DeMong, D. E., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 5063-5065. Available from: [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Available from: [Link]

  • Wang, Y., et al. (2021). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 64(15), 11494-11513. Available from: [Link]

  • Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5561-5563. Available from: [Link]

  • Vilums, M., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5377-5380. Available from: [Link]

  • Assay Genie. (n.d.). PPARγ Ligand Screening/Characterization Assay Kit (Fluorometric) (#BN00680). Available from: [Link]

  • Wilt, J. C., et al. (2021). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry, 49, 116434. Available from: [Link]

  • Pecic, S., et al. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 417-421. Available from: [Link]

  • Pecic, S., & Z., S. (2013). Synthesis and Structure–activity Relationship of Piperidine-Derived Non-Urea Soluble Epoxide Hydrolase Inhibitors. Amanote Research. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2045–2055. Available from: [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology, 33(1), 4.23.1-4.23.18. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Future Medicinal Chemistry, 14(3), 169-200. Available from: [Link]

  • Cherney, R. J., & Mo, R. (2012). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Annual Reports in Medicinal Chemistry (Vol. 47, pp. 185-201). Academic Press. Available from: [Link]

  • Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore. Journal of Chemical Information and Modeling, 63(10), 3209-3221. Available from: [Link]

  • Koyama, S., et al. (2008). Development of a novel PPARγ ligand screening system using pinpoint fluorescence-probed protein. Biological & Pharmaceutical Bulletin, 31(7), 1377-1382. Available from: [Link]

  • Zhou, J., et al. (2018). Design, Synthesis, In Vitro, and In Silico Evaluation of a Novel Series of Serotonin 5‐HT 2C Receptor (5‐HT 2C R) Positive Allosteric Modulators (PAMs). ChemMedChem, 13(15), 1546-1557. Available from: [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Available from: [Link]

  • Zhou, J., et al. (2015). Design, Synthesis, and Pharmacological Characterization of Serotonin (5-HT) 5-HT2C Receptor (5-HT2CR) Positive Allosteric Modulators. Journal of Medicinal Chemistry, 58(23), 9281-9300. Available from: [Link]

  • Zhou, J., et al. (2012). Exploration of synthetic approaches and pharmacological evaluation of PNU-69176E and its stereoisomer as 5-HT(2C) receptor allosteric modulators. ACS Chemical Neuroscience, 3(7), 538-545. Available from: [Link]

  • Alo, D., & Yocca, F. D. (2003). Positive allosteric modulator of the human 5-HT2C receptor. Molecular Pharmacology, 64(1), 78-86. Available from: [Link]

  • Cunningham, K. A., & Anastasio, N. C. (2018). Positive-allosteric modulation of the 5-HT2C receptor: implications for neuropsychopharmacology and neurotherapeutics. Neuropsychopharmacology, 43(10), 2007-2009. Available from: [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. Available from: [Link]

  • de Kruijf, P., et al. (2014). The ins and outs of ligand binding to CCR2. PLoS One, 9(11), e112723. Available from: [Link]

  • Ben-Avi, G., et al. (2003). Piperidine derivatives as nmda receptor antagonists. Google Patents.
  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. Available from: [Link]

  • Zaitsev, V. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Available from: [Link]

  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Available from: [Link]

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. Available from: [Link]

  • Kumar, S. S., et al. (2013). r-2,c-6-Di-phenyl-piperidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Available from: [Link]

  • Wang, L., et al. (2020). Cooperative Brønsted Acid and Photo‐Promoted Stereoselective Synthesis of Substituted Piperidones. Angewandte Chemie International Edition, 59(46), 20519-20523. Available from: [Link]

  • Al-Hourani, B. J., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(5), o842-o843. Available from: [Link]

  • Comins, D. L., & Dehghani, A. (1992). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. Tetrahedron Letters, 33(42), 6299-6302. Available from: [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Available from: [Link]

Sources

Solubility Profile and Phase Distribution of 6-Phenylpiperidine-2-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and active pharmaceutical ingredient (API) development, the piperidine ring is a privileged scaffold. Specifically, 6-phenylpiperidine-2-carboxylic acid (6-PPA) serves as a critical chiral building block for synthesizing peptidomimetics and neuroactive compounds. However, handling this compound requires a deep understanding of its phase behavior.

Unlike simple aliphatic amino acids, 6-PPA possesses a dual physicochemical nature: a highly polar, tightly bound zwitterionic core (the secondary amine and carboxylic acid) juxtaposed with a bulky, lipophilic C6-phenyl ring. This whitepaper provides a comprehensive, causality-driven analysis of 6-PPA’s solubility profile in organic solvents, detailing the mechanistic rationale behind solvent selection and providing self-validating protocols for thermodynamic solubility assessment and liquid-liquid extraction.

Structural & Physicochemical Foundations

To predict and manipulate the solubility of 6-PPA, one must first deconstruct the thermodynamic forces governing its solid state.

The Zwitterionic Lattice vs. Lipophilic Disruption

In its free form (CAS 1219143-12-0) , 6-PPA exists predominantly as a zwitterion in the solid state. The unsubstituted parent compound, pipecolic acid, has a highly hydrophilic profile with a baseline LogP of -2.31 . The electrostatic attraction between the protonated piperidine nitrogen (


) and the deprotonated carboxylate (

) creates a robust crystal lattice that resists dissolution in low-dielectric organic solvents.

However, the introduction of the C6-phenyl ring fundamentally alters this dynamic. The phenyl group introduces significant steric bulk, which inherently disrupts the tight packing of the zwitterionic lattice, lowering the enthalpy of fusion (


). Furthermore, the phenyl ring provides a domain for London dispersion forces and 

interactions, significantly increasing the molecule's overall lipophilicity (estimated LogP shift to ~0.5 - 1.5).
Salt Forms and Derivatization

The solubility profile shifts dramatically depending on the ionization state:

  • Hydrochloride Salts: When handled as a hydrochloride salt (CAS 221690-70-6) , the molecule is cationic. This maximizes aqueous and polar-protic solubility but severely limits solubility in aprotic organics like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Boc-Protection: In synthetic workflows, the poor solubility of the free amino acid in halogenated solvents often necessitates N-protection. Masking the amine with a tert-butyloxycarbonyl (Boc) group (e.g., 1-Boc-6-phenylpiperidine-2-carboxylic acid) eliminates zwitterion formation, rendering the molecule highly soluble in DCM and chloroform .

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the empirical solubility behavior of free 6-PPA in various organic solvent classes. The data reflects the thermodynamic balance between breaking the zwitterionic lattice and solvating the lipophilic phenyl domain.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)20 – 50Strong H-bond donor/acceptor capacity effectively solvates both the

and

moieties, disrupting the lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50High dielectric constant (

) overcomes ionic lattice energy; ideal for high-concentration stock solutions.
Moderately Polar n-Butanol5 – 15Balances moderate H-bonding with a lipophilic tail that interacts favorably with the C6-phenyl ring.
Halogenated Dichloromethane (DCM)< 5Low dielectric constant fails to overcome the zwitterionic lattice energy of the free amino acid.
Non-Polar n-Heptane< 0.1Complete absence of dipole moment and H-bonding capabilities results in negligible solvation.
Derivatized DCM (Boc-protected)> 100Masking the secondary amine prevents zwitterion formation, allowing the phenyl ring to drive lipophilic solvation.

Experimental Protocols & Workflows

To ensure data integrity, laboratory workflows must be designed as self-validating systems . The following protocols incorporate built-in quality control checks to verify that equilibrium and phase separation have been successfully achieved.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of 6-PPA in target organic solvents.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of 6-PPA solid (e.g., 100 mg) into a 5 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol). Seal the vial tightly with a PTFE-lined cap to prevent evaporation.

  • Equilibration (The Causality of Time): Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C at 300 RPM. Why 48 hours? Kinetic dissolution can cause supersaturation. True thermodynamic equilibrium requires sufficient time for the solid and solute phases to stabilize.

  • Phase Separation: Extract 0.5 mL of the suspension at

    
     and 
    
    
    
    . Centrifuge at 10,000
    
    
    g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
  • Quantification & Validation: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., 210 nm, C18 column, Gradient Acetonitrile/Water with 0.1% TFA).

    • Self-Validation Check: Compare the concentration at 24h and 48h. If the difference (

      
      ) is < 5%, thermodynamic equilibrium is confirmed.
      

G N1 1. Solid Addition Excess 6-PPA added to organic solvent N2 2. Equilibration Agitation at 25°C (Check at 24h & 48h) N1->N2 N3 3. Phase Separation Centrifugation & 0.22µm PTFE Filtration N2->N3 N4 4. Quantification HPLC-UV Analysis vs. Calibration N3->N4 N5 5. Validation ΔC < 5% between 24h and 48h? N4->N5

Caption: Workflow for self-validating thermodynamic solubility assessment of 6-PPA in organic solvents.

Protocol 2: pH-Tuned Liquid-Liquid Extraction (LLE)

Purpose: To extract 6-PPA from an aqueous reaction mixture into an organic phase.

Step-by-Step Methodology:

  • Matrix Preparation: Assume 6-PPA is dissolved in an aqueous matrix as a hydrochloride salt (pH < 2).

  • Isoelectric Tuning: Carefully adjust the aqueous pH to the isoelectric point (pI

    
     6.0) using 1M NaOH. Causality: At the pI, the molecule is strictly zwitterionic with net-zero charge, minimizing its aqueous solubility and maximizing its partition coefficient into moderately polar organics.
    
  • Extraction: Add an equal volume of n-Butanol or a 10% MeOH/DCM mixture. Shake vigorously for 2 minutes and allow phase separation.

  • Alternative (Derivatization Route): If extraction into purely non-polar/halogenated solvents (like pure DCM) is required for downstream synthesis (e.g., Petasis methylenation) , adjust the pH to > 10, add Di-tert-butyl dicarbonate (

    
    ), and stir for 4 hours. Acidify to pH 3 and extract the now highly lipophilic Boc-6-PPA directly into DCM.
    

G A 6-PPA in Aqueous Matrix (Hydrochloride Salt) B Adjust pH to ~6.0 (Isoelectric Point) A->B C Adjust pH > 10 + Add Boc2O A->C D Extract with n-Butanol (Zwitterion Solvation) B->D E Extract with DCM/EtOAc (Lipophilic Solvation) C->E

Caption: pH-tuned liquid-liquid extraction and derivatization strategies for 6-PPA phase distribution.

Strategic Implications for Drug Development

Understanding the solubility profile of 6-PPA is not merely an academic exercise; it dictates process chemistry efficiency.

  • Formulation: Because free 6-PPA exhibits poor solubility in standard lipid-based excipients, formulation scientists must either utilize co-solvents (like DMSO or PEG) or rely on salt screening to enhance bioavailability.

  • Synthetic Routing: Process chemists should avoid halogenated solvents when handling the free amino acid. If DCM or THF must be used, temporary Boc- or Fmoc-protection is a mandatory strategic step to prevent yield loss due to precipitation.

By treating the molecule as a dynamic system—where the zwitterionic core fights for aggregation while the phenyl ring fights for lipophilic solvation—scientists can rationally design solvent systems that optimize both yield and purity.

References

  • PubChem. "Pipecolic Acid | C6H11NO2 | CID 849". National Center for Biotechnology Information. URL: [Link]

  • Haahr, Adam. "Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives". University of Glasgow Theses, 2011. URL:[Link]

Methodological & Application

Asymmetric Synthesis Protocols for 6-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous natural products and blockbuster pharmaceuticals.[1][2] When substituted asymmetrically, particularly at the C2 and C6 positions, the resulting enantiomers often exhibit vastly different pharmacological and toxicological profiles. 6-Phenylpiperidine-2-carboxylic acid is a valuable chiral building block, serving as a key intermediate for synthesizing more complex molecules with constrained conformations, crucial for potent and selective biological activity. The development of robust, stereocontrolled synthetic routes to access specific enantiomers of this compound is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth overview of several field-proven asymmetric synthesis strategies for 6-Phenylpiperidine-2-carboxylic acid and its immediate precursors. The protocols are presented with detailed step-by-step instructions and an explanation of the underlying chemical principles, empowering researchers to select and implement the optimal strategy for their specific needs.

Strategy 1: Diastereoselective Synthesis via Chiral Auxiliaries

The use of a chiral auxiliary is a classic, robust, and reliable strategy for inducing stereoselectivity.[3] The auxiliary, a chiral molecule, is temporarily attached to the substrate to direct a subsequent reaction, after which it is cleaved and can often be recovered.[4] For the synthesis of 6-substituted piperidinones (direct precursors to the target acid), the SAMP/RAMP hydrazone chemistry developed by Enders provides an excellent and well-documented approach.[5][6]

Causality of Experimental Design

This protocol leverages the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary to control the stereochemistry of a key C-C bond formation. The bulky SAMP group effectively shields one face of the molecule, forcing the incoming electrophile (in this case, an intramolecular cyclization precursor) to attack from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity. The subsequent ring-closing metathesis is a powerful reaction for forming the cyclic piperidinone core.

Workflow: SAMP Auxiliary-Mediated Synthesis

SAMP_Auxiliary_Workflow cluster_0 Step 1: Hydrazone Formation & Acylation cluster_1 Step 2: Stereoselective Addition & RCM cluster_2 Step 3: Auxiliary Removal & Final Product A Aldehyde + SAMP B Chiral SAMP Hydrazone A->B Condensation D Acyclic Precursor B->D N-Acylation C Acryloyl Chloride C->D F Diolefinic Hydrazide D->F Diastereoselective Addition E Allyllithium E->F G Cyclic Enehydrazide F->G Ring-Closing Metathesis (RCM) H Chiral 6-Phenyl- piperidin-2-one G->H Reductive Cleavage (Auxiliary Removal) I Target Acid H->I Hydrolysis Rh_Catalytic_Cycle center [Rh(I)L*] A Oxidative Addition center->A 1 B Carbometalation A->B 2 C Protonolysis B->C 3 C->center 4 prod Enantioenriched Tetrahydropyridine C->prod D [Rh(I)L*] Species sub PhB(OH)₂ sub->A dhp Dihydropyridine Substrate dhp->B h_source Proton Source (e.g., H₂O) h_source->C Chiral_Pool_Workflow A L-Lysine Derivative (N-protected) B Side-Chain Modification (e.g., Diazotization, Phenyl addition) A->B C ω-Phenyl-α-amino Acid B->C D Intramolecular Cyclization (e.g., Reductive Amination) C->D E Protected 6-Phenyl- piperidine-2-carboxylate D->E F Deprotection E->F G Final Product F->G

Sources

Application Note: Fmoc Protection of 6-Phenylpiperidine-2-carboxylic Acid for Advanced Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally restricted, non-natural amino acids into peptide backbones is a cornerstone of modern drug discovery, particularly in the development of β-lactamase inhibitors[1] and TNF receptor antagonists[2]. 6-Phenylpiperidine-2-carboxylic acid (6-Ph-Pip-OH) is a highly valuable building block in this domain. However, the installation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto this scaffold presents significant synthetic challenges. The secondary piperidine nitrogen is severely sterically hindered by the adjacent C2-carboxylic acid and the C6-phenyl ring.

This application note details a self-validating, biphasic protocol for the high-yield Fmoc protection of 6-Ph-Pip-OH. By leveraging precise pH control, optimized solvent polarity, and chemoselective reagents, this workflow overcomes steric encumbrance while preserving the stereochemical integrity of the amino acid.

Scientific Rationale & Mechanistic Insights

Steric Encumbrance and Nucleophilicity

Unlike primary amines or unhindered secondary amines (e.g., proline or homoproline)[3], 6-Ph-Pip-OH possesses a nitrogen lone pair that is deeply shielded by 1,3-diaxial-like interactions from the C6-phenyl group. This steric bulk drastically reduces the kinetic rate of nucleophilic acyl substitution. Consequently, standard equimolar protection protocols often result in incomplete conversion.

Reagent Causality: Fmoc-OSu vs. Fmoc-Cl

While fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is highly reactive, its use with hindered amino acids frequently triggers the formation of mixed anhydrides, leading to unwanted Fmoc-dipeptide oligomerization[4]. To circumvent this, 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) is strictly selected for this protocol. The bulky succinimide leaving group provides a controlled, chemoselective acylation profile that resists rapid aqueous hydrolysis while preventing over-reaction[4].

Buffer Selection and pH Dynamics

Sodium carbonate (


) is chosen over strong bases like NaOH. Strong hydroxides risk base-catalyzed epimerization at the labile C2 stereocenter. 

effectively buffers the biphasic reaction at pH 9.5–10.0. This specific pH range is critical: it is high enough to ensure the sterically hindered piperidine nitrogen remains deprotonated and nucleophilic, yet low enough to prevent premature base-induced

-elimination of the newly installed Fmoc group[2],[5].

Reaction SM 6-Phenylpiperidine- 2-carboxylic acid Conditions Na2CO3 Buffer (pH 9.5) H2O / MeCN (1:1) RT, 12-24 h SM->Conditions Reagent Fmoc-OSu (1.3 - 1.5 eq) Reagent->Conditions Product Fmoc-6-Ph-Pip-OH (Target) Conditions->Product 1. Acidify (pH 2) 2. Extract (EtOAc) Byproduct N-Hydroxysuccinimide (Aqueous Waste) Conditions->Byproduct Aqueous Layer

Caption: Chemical workflow for the Fmoc protection of sterically hindered 6-phenylpiperidine-2-carboxylic acid.

Self-Validating Experimental Protocol

This protocol utilizes a biphasic aqueous/acetonitrile system to ensure the solubility of both the highly polar amino acid salt and the lipophilic Fmoc-OSu reagent[2].

Step 1: Amino Acid Salt Formation
  • Suspend 6-Phenylpiperidine-2-carboxylic acid (1.0 eq) in Deionized (DI) Water (5 mL/g of substrate).

  • Add

    
     (2.5 eq) portion-wise under continuous stirring.
    
  • Self-Validation Checkpoint: Observe the solution. The suspension must transition to a clear, homogenous solution, indicating complete conversion to the water-soluble sodium salt. Measure the pH using a calibrated probe; it must read between 9.5 and 10.0. If the solution remains cloudy, add DI water in 1 mL increments until clear.

Step 2: Reagent Introduction
  • Dissolve Fmoc-OSu (1.3 eq) in Acetonitrile (MeCN) (5 mL/g of substrate).

  • Add the Fmoc-OSu solution dropwise (over 30 minutes) to the aqueous amino acid solution at Room Temperature (RT).

  • Causality: Dropwise addition prevents localized concentration spikes of Fmoc-OSu, which could precipitate out of the aqueous phase before reacting.

Step 3: Reaction Propagation & Monitoring
  • Stir the biphasic mixture vigorously at RT for 12–24 hours[2].

  • Self-Validation Checkpoint (In-Process Control): After 12 hours, spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 1:1 with 1% AcOH). Stain with Ninhydrin and heat.

    • Expert Insight: Because 6-Ph-Pip-OH is a secondary amine, unreacted starting material will appear as a faint yellow/brown spot, not the typical Ruhemann's purple. The reaction is validated as complete when this spot entirely disappears.

Step 4: Orthogonal Impurity Clearance
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35°C) to remove the MeCN.

  • Dilute the remaining aqueous layer with additional DI water and extract twice with Methyl tert-butyl ether (MTBE).

  • Causality: MTBE extraction selectively removes unreacted Fmoc-OSu and the neutral Fmoc-OH byproduct, leaving the deprotonated target product safely in the aqueous layer. Discard the MTBE layer.

Step 5: Product Isolation
  • Cool the aqueous layer in an ice bath to 0–5°C.

  • Slowly acidify the aqueous layer to pH 2.0–3.0 using 1.0 N HCl (or 10% Citric Acid for highly sensitive stereocenters).

  • Self-Validation Checkpoint: A dense white precipitate or milky emulsion will form immediately upon crossing the pKa threshold of the carboxylic acid, confirming the protonation of the target molecule[2].

  • Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).

  • Combine the EtOAc layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate to yield the crude Fmoc-6-Ph-Pip-OH. Purify via recrystallization or flash chromatography if necessary.
    

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry and Selection

ReagentMW ( g/mol )EquivalentsFunction / Causality
6-Ph-Pip-OH205.251.00Sterically hindered starting material.
Fmoc-OSu337.331.30 - 1.50Chemoselective protecting reagent; excess required due to slow reaction kinetics[4].

105.992.50Maintains pH 9.5–10.0; prevents C2 epimerization[2].
DI Water / MeCNN/A10 mL/gBiphasic solvent system for dual solubility.

Table 2: In-Process Controls (IPCs) and Release Criteria

ParameterAnalytical MethodAcceptance Criteria
Reaction pHCalibrated pH ProbeMaintain at 9.5 - 10.0 throughout Step 3.
ConversionTLC (Ninhydrin Stain)Complete disappearance of yellow/brown SM spot.
Product MassLC-MS (ESI+)Expected

: 428.18

Enantiomeric PurityChiral HPLC

epimerization compared to SM[6].

Downstream Application: SPPS Integration

Once synthesized, Fmoc-6-Ph-Pip-OH is highly valuable for Solid-Phase Peptide Synthesis (SPPS). However, its steric bulk dictates specialized handling during chain elongation.

  • Coupling to the Resin: The Fmoc-protected amino acid is activated using strong coupling reagents such as HATU (2.9 eq) and DIPEA (6.0 eq) to ensure efficient attachment to the resin-bound peptide[3].

  • Fmoc Deprotection: The Fmoc group is cleanly removed via base-induced

    
    -elimination using a standard solution of 20% piperidine in DMF[4],[5].
    
  • Subsequent Chain Elongation: Coupling the next amino acid onto the newly exposed, highly hindered secondary nitrogen of the 6-Ph-Pip residue is notoriously difficult. It frequently requires the use of highly reactive symmetric anhydrides, amino acid fluorides, or extended double-coupling cycles at elevated temperatures to overcome the steric barrier[5],[7].

SPPS Step1 Resin Preparation Swell in DMF/DCM Step2 Fmoc Deprotection 20% Piperidine in DMF Step1->Step2 Step3 Pre-activation HATU (2.9 eq), DIPEA (6 eq) Step2->Step3 UV Monitoring Step4 Coupling Reaction Fmoc-6-Ph-Pip-OH (3-5 eq) Step3->Step4 Step5 Washing & Capping Ac2O / Pyridine Step4->Step5 Ninhydrin Test Step5->Step2 Next Cycle

Caption: Solid-phase peptide synthesis (SPPS) cycle incorporating the Fmoc-protected 6-Ph-Pip-OH.

References

  • Fmoc-HoPro-OH | Benchchem, Benchchem,
  • Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production, PMC (NIH),
  • US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity, Google P
  • Fluorenylmethyloxycarbonyl protecting group, Wikipedia,
  • Fmoc Solid Phase Peptide Synthesis, ChemPep,
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media, The Royal Society of Chemistry,
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group, MDPI,

Sources

Application Note: Strategic Incorporation of 6-Phenylpiperidine-2-carboxylic Acid in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of conformationally constrained, unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. 6-Phenylpiperidine-2-carboxylic acid (6-PhPip) , a heavily substituted pipecolic acid derivative, is frequently utilized to induce strict backbone rigidity, enhance metabolic stability, and improve receptor subtype selectivity.

However, integrating 6-PhPip into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) introduces profound synthetic bottlenecks. As a Senior Application Scientist, it is critical to understand the causality behind these failures to design a robust synthetic strategy. The challenges are twofold:

  • Extreme Steric Hindrance at the Secondary Amine (N1): Unlike primary amino acids, 6-PhPip features a secondary amine embedded within a six-membered piperidine ring. This nitrogen is sterically shielded by the adjacent carboxyl group at C2 and the massive phenyl ring at C6. Acylating this nitrogen with the subsequent amino acid is thermodynamically and kinetically unfavorable, rendering standard coupling reagents (e.g., DIC/HOBt) entirely ineffective[1].

  • Diketopiperazine (DKP) Formation: Secondary amines like proline and pipecolic acid inherently favor cis-peptide bond conformations. If 6-PhPip is positioned at the C-terminus or as the penultimate residue, the deprotection of its Fmoc group pre-organizes the free amine to nucleophilically attack the resin-ester linkage. This intramolecular cyclization forms a diketopiperazine ring, prematurely cleaving the peptide from the solid support[2].

To overcome these barriers, the following protocols deploy highly reactive uronium/aminium salts, specialized leaving groups, and steric shielding strategies to ensure a self-validating, high-yield synthesis.

Mechanistic causality of steric hindrance in 6-PhPip and corresponding chemical solutions.

Strategic Reagent Selection

Resin Selection: The 2-CTC Imperative

To completely suppress DKP formation, the synthesis must be performed on 2-Chlorotrityl chloride (2-CTC) resin [2]. The extreme steric bulk of the trityl linker physically blocks the spatial trajectory required for the free secondary amine of 6-PhPip to attack the ester bond. Furthermore, 2-CTC allows for mild cleavage conditions (1-2% TFA), preserving acid-sensitive side chains if fragment condensation is required later.

Coupling Reagents: Anchimeric Assistance

Acylating the N1 of 6-PhPip requires reagents that generate highly reactive esters. Traditional HOBt-based reagents fail because the OBt ester is not reactive enough to overcome the activation energy barrier imposed by the C6-phenyl group. Instead, we utilize HATU or COMU [3],[1].

  • HATU generates an OAt ester. The nitrogen at position 7 of the HOAt ring provides anchimeric assistance (neighboring group participation), hydrogen-bonding with the incoming amine to route it directly to the carbonyl carbon.

  • COMU generates an Oxyma Pure leaving group, which exhibits superior solubility and coupling efficiency for sterically hindered secondary amines, often exceeding HATU while avoiding explosive byproducts[3].

Quantitative Comparison of Coupling Reagents
Coupling ReagentLeaving Group GeneratedReactivity Profile for Hindered AminesEpimerization RiskRecommendation for 6-PhPip
DIC / HOBt OBt EsterVery LowLowNot Recommended
HBTU OBt EsterLowModerateNot Recommended
HATU OAt EsterVery High (Anchimeric Assistance)ModerateHighly Recommended
COMU Oxyma EsterExceptional (High Solubility)LowOptimal Choice

Self-Validating Experimental Protocols

The following workflows establish a closed-loop, self-validating system. Because the Kaiser (ninhydrin) test yields false negatives for secondary amines[4], we mandate the use of the Chloranil test to accurately monitor the acylation of the 6-PhPip residue.

Workflow for incorporating 6-PhPip, highlighting critical double-coupling and validation steps.
Protocol A: Coupling Fmoc-6-PhPip-OH to the Growing Chain

Objective: Acylate the primary amine of the resin-bound peptide with the carboxyl group of 6-PhPip.

  • Resin Preparation: Swell the resin-bound peptide (e.g., 0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min)[3]. Wash thoroughly with DMF (5 × 10 mL).

  • Pre-activation: In a separate vial, dissolve Fmoc-6-PhPip-OH (0.3 mmol, 3 eq.) and COMU (0.3 mmol, 3 eq.) in a minimal volume of DMF[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the vial. Causality Note: A 2:1 ratio of base to coupling reagent is required to neutralize the hexafluorophosphate counterion of COMU and drive the formation of the active Oxyma ester. Allow 2 minutes for pre-activation.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a standard Kaiser test. A colorless/yellow bead indicates successful coupling to the primary amine.

Protocol B: Acylation of the Hindered 6-PhPip Secondary Amine (The Critical Step)

Objective: Couple the next amino acid (AA+1) onto the highly hindered N1 of 6-PhPip.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the secondary amine of 6-PhPip. Wash thoroughly with DMF (5 × 10 mL).

  • First Coupling (Forced Conditions): Dissolve Fmoc-AA+1-OH (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.). Add to the resin and agitate for 2 hours . If microwave SPPS is available, heat to 75°C for 15 minutes to overcome the thermodynamic barrier.

  • Drain and Wash: Drain the reaction vessel and wash with DMF (3 × 10 mL). Do not deprotect.

  • Double Coupling: Repeat Step 2 with fresh reagents. Causality Note: As coupling reagents degrade over time in the presence of base, applying a second wave of fresh OAt-activated esters is mathematically more effective at driving the reaction to completion than simply extending the time of a single coupling[4].

  • Wash: Wash the resin thoroughly with DMF (5 × 10 mL) and DCM (3 × 10 mL).

Protocol C: Self-Validating Chloranil Test

Objective: Verify the complete acylation of the secondary amine without false negatives.

  • Reagent Preparation:

    • Solution A: 2% acetaldehyde in DMF.

    • Solution B: 2% p-chloranil in DMF.

  • Sampling: Extract a few resin beads from the reaction vessel and wash them with DCM. Place them in a microcentrifuge tube.

  • Assay: Add 1 drop of Solution A and 1 drop of Solution B to the beads. Let stand at room temperature for 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Positive result. Unreacted secondary amines are still present. Action: Repeat Protocol B.

    • Colorless/Yellow Beads: Negative result. The highly hindered coupling is complete. Proceed to the next synthesis cycle.

References

Sources

Application Note & Protocol: Synthesis of 6-Phenylpiperidine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and Reductive Amination

The piperidine ring, particularly when substituted with a phenyl group, is a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and biologically active compounds underscores its importance. The synthesis of such structures is a cornerstone of drug discovery and development. Reductive amination stands out as one of the most robust and versatile methods for constructing the crucial C-N bond in these heterocyclic systems.[1][2][3] This one-pot reaction, which combines a carbonyl compound with an amine to form an imine (or iminium ion) intermediate that is subsequently reduced, is valued for its operational simplicity and efficiency.[2][4]

This guide provides an in-depth exploration of the key methodologies for synthesizing 6-phenylpiperidine derivatives from a suitable ketone precursor and an amine, with a focus on the underlying mechanisms, practical protocols, and comparative analysis of different reducing agents.

Core Mechanism of Reductive Amination

The reductive amination process is a two-step sequence that occurs in a single reaction vessel.[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of a ketone. This forms a hemiaminal (or carbinolamine) intermediate.[5] Under mildly acidic conditions, which are crucial for the reaction, this intermediate undergoes dehydration to form an imine.[1][5][6] The acid catalyst plays a dual role: it activates the carbonyl group for nucleophilic attack and facilitates the elimination of water.[1][5] The resulting imine can be protonated to form a more electrophilic iminium ion, which is the key intermediate for the reduction step.

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[3][7] The choice of reducing agent is critical, as it must be reactive enough to reduce the iminium ion but not so powerful that it reduces the starting ketone before the imine has a chance to form.[2][8]

Diagram: General Mechanism of Reductive Amination

Reductive Amination Mechanism General Mechanism of Reductive Amination Ketone Ketone (e.g., 1-phenyl-1,5-pentanedione derivative) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine - H2O (Acid Catalyst) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Piperidine 6-Phenylpiperidine Derivative Iminium->Piperidine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

Caption: The two-stage process of reductive amination.

Methodologies for Synthesis

The choice of reducing agent is the primary determinant of the reaction's scope, selectivity, and conditions. Below are detailed protocols for two of the most effective and commonly used methods.

Method 1: Sodium Triacetoxyborohydride (STAB) - The Selective Workhorse

Sodium triacetoxyborohydride, NaBH(OAc)₃, is arguably the most popular reagent for reductive amination.[8][9] Its popularity stems from its mildness and remarkable selectivity.[10][11] Unlike more powerful reducing agents, STAB does not readily reduce aldehydes and ketones, allowing the reaction to be performed in a single pot by mixing the ketone, amine, and reducing agent from the start.[2][8] It is particularly effective for reactions involving less reactive ketones or weakly basic amines.[10][11]

Advantages:

  • High Selectivity: Selectively reduces iminium ions in the presence of ketones.[8][11]

  • Broad Scope: Effective for a wide range of ketones and amines.[11][12]

  • Safety: A safer alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN).[8][11]

  • Convenience: Can be used in a one-pot, direct procedure.[11]

Disadvantages:

  • Moisture Sensitive: Reacts with water and is incompatible with protic solvents like methanol.[8][9]

  • Stoichiometric: Used in stoichiometric or excess amounts, which can be a consideration for large-scale synthesis.[13]

Materials:

  • Substituted 1-phenyl-1,5-pentanedione (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq) and the amine (1.1 eq). Dissolve the starting materials in an appropriate volume of DCE or THF (approx. 0.1 M concentration).

  • Addition of Reducing Agent: Begin stirring the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon). Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).[11]

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by silica gel column chromatography to afford the desired 6-phenylpiperidine derivative.

Method 2: Catalytic Hydrogenation - The Green and Scalable Approach

For large-scale and environmentally conscious synthesis, catalytic hydrogenation is an excellent alternative.[10][13] This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, typically Palladium on Carbon (Pd/C).[14] The primary by-product is water, making it a very clean process.

Advantages:

  • Atom Economy: Highly atom-economical, with H₂ as the only reagent.

  • Scalability: Economical and relatively easy to scale up for industrial production.[10]

  • Green Chemistry: Avoids the use of stoichiometric metal hydride reagents and generates minimal waste.[15][16]

Disadvantages:

  • Specialized Equipment: Requires a hydrogenation apparatus capable of handling pressurized hydrogen gas.

  • Catalyst Sensitivity: The catalyst can be poisoned by certain functional groups (e.g., sulfur-containing compounds) and may reduce other functionalities like alkenes or nitro groups.[10][11]

  • Over-reduction Risk: The catalyst can potentially reduce the starting ketone if conditions are not optimized.[17][18]

Materials:

  • Substituted 1-phenyl-1,5-pentanedione (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or similar pressure vessel

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: In the pressure vessel of a hydrogenation apparatus, combine the ketone (1.0 eq), the amine (1.1 eq), and the solvent (MeOH or EtOH).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the reaction vessel, purge it several times with an inert gas (e.g., nitrogen), and then introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Work-up (Filtration): Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Purification: Combine the filtrate and washings, and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or crystallization if necessary.

Diagram: Experimental Workflow

Experimental Workflow General Experimental Workflow Setup 1. Reaction Setup (Ketone + Amine in Solvent) Addition 2. Add Reagent (STAB or Catalyst/H2) Setup->Addition Monitor 3. Reaction Monitoring (TLC / LC-MS) Addition->Monitor Workup 4. Work-up (Quench / Filter) Monitor->Workup Reaction Complete Purify 5. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: A streamlined overview of the synthesis process.

Comparative Analysis of Reductive Amination Methods
FeatureSodium Triacetoxyborohydride (STAB)Catalytic HydrogenationSodium Borohydride (NaBH₄)
Principle Mild hydride donorH₂ gas + Metal Catalyst (e.g., Pd/C)Stronger hydride donor
Selectivity Excellent; reduces imines over ketones.[8][11]Good, but can reduce other functional groups (alkenes, Cbz, etc.).[10][11]Poor; reduces ketones and aldehydes readily.[9]
Procedure One-pot, direct addition of all reagents.[11]Requires pressure equipment; catalyst filtration needed.[17]Often requires a two-step (indirect) process: pre-form imine, then add NaBH₄.[9][11]
Solvents Aprotic (DCE, THF, DCM).[9]Protic (MeOH, EtOH).Protic (MeOH, EtOH).[9]
Safety Safer than NaBH₃CN; moisture sensitive.[8]Flammable H₂ gas; pyrophoric catalyst.Generates H₂ gas upon reaction with protic solvents/acid.
Ideal For Lab-scale synthesis, sensitive substrates, broad functional group tolerance.[11][12]Large-scale, industrial synthesis; "green" chemistry applications.[17]Simple, robust substrates where ketone reduction is not a competing pathway.
Troubleshooting and Key Considerations
  • Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of acetic acid to promote imine formation, especially when using STAB with less reactive ketones.[12] For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons.

  • Side Product Formation (Di-alkylation): If the starting amine is primary, di-alkylation can sometimes occur. Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can mitigate this.[11]

  • Ketone Reduction: If significant reduction of the starting ketone is observed, the chosen reducing agent is likely too reactive. Switch to a milder reagent like STAB. If using NaBH₄, ensure the imine is fully formed before its addition.[9]

  • Work-up Challenges: Some amine products can form emulsions during aqueous work-up. Addition of brine can help break these emulsions. For particularly water-soluble amines, back-extraction of the aqueous layers is crucial.

References
  • Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. ResearchGate. [Link]

  • Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. RSC Publishing. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing). [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Publishing. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Green Chemistry. BORIS Portal. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.. [Link]

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Thieme. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

Sources

Application Notes and Protocols: 6-Phenylpiperidine-2-carboxylic acid as a Proline Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Proline is a unique endogenous amino acid, critical for the structure and function of proteins and peptides.[1] Its rigid five-membered ring imposes significant conformational constraints, making it a key element in protein folding, molecular recognition, and catalytic processes.[1][2] However, this conformational rigidity can also be a limitation in drug design. Proline surrogates, synthetic analogues that mimic or modulate the structural properties of proline, offer a powerful tool to overcome these limitations and fine-tune the biological and pharmacological properties of peptides and small molecules.[3][4] This guide provides a comprehensive overview of 6-phenylpiperidine-2-carboxylic acid, a six-membered ring proline analogue, and details its application as a proline surrogate. We will explore its unique structural features, its impact on peptide conformation, and provide detailed protocols for its synthesis and incorporation into peptide chains.

Introduction: The Significance of Proline and the Rationale for Surrogates

Proline's distinctive cyclic structure, where the side chain loops back to form a covalent bond with the backbone nitrogen, sets it apart from all other proteinogenic amino acids.[5] This cyclization restricts the backbone dihedral angle φ to approximately -65° ± 25°, significantly impacting the local and global conformation of peptides and proteins.[2] The tertiary amide bond of proline can exist in either a cis or trans conformation, with the cis form being significantly more accessible than for other amino acid residues.[5] This cis-trans isomerization is a rate-limiting step in protein folding and a critical determinant of biological activity.[1]

While proline's conformational rigidity is often desirable, it can also present challenges in drug development. The fixed geometry of the pyrrolidine ring may not be optimal for binding to a specific biological target. Proline surrogates, such as 6-phenylpiperidine-2-carboxylic acid, offer a means to systematically modify the conformational landscape of a peptide or small molecule.[4] By altering ring size, substituents, and stereochemistry, researchers can:

  • Enhance Binding Affinity and Specificity: By presenting functional groups in a more favorable orientation for target interaction.

  • Improve Metabolic Stability: By introducing non-natural structures that are less susceptible to enzymatic degradation.

  • Modulate Pharmacokinetic Properties: By altering solubility, lipophilicity, and other physicochemical characteristics.[6]

  • Induce Specific Secondary Structures: By influencing the propensity for β-turns, helices, or other defined conformations.

6-Phenylpiperidine-2-carboxylic acid: A Conformational Analysis

6-Phenylpiperidine-2-carboxylic acid is a proline analogue with an expanded six-membered ring and a phenyl substituent at the 6-position. This modification introduces several key structural and conformational differences compared to proline.

2.1. Structural Properties
PropertyProline6-Phenylpiperidine-2-carboxylic acid
Molecular Formula C5H9NO2C12H15NO2[7]
Molecular Weight 115.13 g/mol 205.26 g/mol [7]
Ring Size 5-membered (pyrrolidine)6-membered (piperidine)
Key Substituent NonePhenyl group at C6

Table 1: Comparison of the structural properties of Proline and 6-Phenylpiperidine-2-carboxylic acid.

2.2. Conformational Implications

The larger piperidine ring of 6-phenylpiperidine-2-carboxylic acid is more flexible than the pyrrolidine ring of proline and can adopt various chair and boat conformations.[8] The bulky phenyl group at the 6-position will preferentially occupy an equatorial position to minimize steric hindrance, thereby influencing the overall ring pucker and the orientation of the carboxylic acid group.

The presence of the six-membered ring is also expected to alter the rotational barrier of the amide bond, potentially influencing the cis-trans isomerization equilibrium.[9] This can have profound effects on the folding kinetics and conformational dynamics of peptides containing this surrogate.[10]

G cluster_proline Proline cluster_surrogate 6-Phenylpiperidine-2-carboxylic acid Proline 5-Membered Ring (Pyrrolidine) Proline_Conformation Restricted φ angle Cis/Trans Isomerization Proline->Proline_Conformation leads to Peptide_Structure Peptide/Protein Structure & Function Proline_Conformation->Peptide_Structure influences Surrogate 6-Membered Ring (Piperidine) + Phenyl Group Surrogate_Conformation Increased Flexibility Chair/Boat Conformations Altered Cis/Trans Equilibrium Surrogate->Surrogate_Conformation leads to Surrogate_Conformation->Peptide_Structure modulates

Figure 1: A diagram illustrating the conformational impact of proline versus its surrogate.

Synthesis of 6-Phenylpiperidine-2-carboxylic acid

The synthesis of 6-phenylpiperidine-2-carboxylic acid can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding pyridine derivative.

3.1. General Synthetic Scheme

A representative synthesis starts from 6-phenylpyridine-2-carboxylic acid, which can be prepared via a Suzuki coupling reaction. The subsequent reduction of the pyridine ring yields the desired piperidine derivative.

Figure 2: A generalized workflow for the synthesis of 6-phenylpiperidine-2-carboxylic acid.

3.2. Detailed Protocol: Synthesis via Catalytic Hydrogenation of 6-Phenylpyridine-2-carboxylic Acid

This protocol outlines the reduction of the pyridine ring to a piperidine ring.

Materials:

  • 6-Phenylpyridine-2-carboxylic Acid[11]

  • Platinum(IV) oxide (PtO2)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Hydrogen gas (H2)

  • Palladium on carbon (Pd/C) (for purification, if necessary)

  • Nitrogen gas (N2)

  • Standard glassware for hydrogenation and filtration

Procedure:

  • Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve 6-phenylpyridine-2-carboxylic acid in a mixture of methanol and aqueous hydrochloric acid.[12]

  • Addition of Catalyst: Carefully add a catalytic amount of platinum(IV) oxide to the solution.

  • Hydrogenation: Purge the vessel with nitrogen gas and then introduce hydrogen gas at a desired pressure (e.g., 50 psi).[13]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Wash the celite pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: The crude product can be purified by recrystallization or chromatography to yield the desired cis- and trans-isomers of 6-phenylpiperidine-2-carboxylic acid hydrochloride.[14] The stereoisomers can often be separated by fractional crystallization or chiral chromatography.[13]

Note: The stereochemical outcome of the reduction can be influenced by the catalyst and reaction conditions. The cis isomer is often the major product.[13]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 6-phenylpiperidine-2-carboxylic acid into a growing peptide chain follows the general principles of solid-phase peptide synthesis (SPPS), typically using the Fmoc/tBu strategy.[15]

4.1. Preparation of Fmoc-Protected 6-Phenylpiperidine-2-carboxylic acid

Prior to its use in SPPS, the amino group of 6-phenylpiperidine-2-carboxylic acid must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • 6-Phenylpiperidine-2-carboxylic acid

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate or Sodium bicarbonate

  • Dioxane or Acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 6-phenylpiperidine-2-carboxylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate.

  • Addition of Fmoc Reagent: Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone dropwise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with dilute HCl and extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

4.2. SPPS Protocol for Incorporation

This protocol assumes a standard manual or automated SPPS procedure.

Materials and Reagents:

  • Fmoc-protected resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[15]

  • Fmoc-protected amino acids

  • Fmoc-protected 6-phenylpiperidine-2-carboxylic acid

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: e.g., HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)[15]

  • Cold diethyl ether

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of 6-Phenylpiperidine-2-carboxylic acid:

    • Pre-activate a solution of Fmoc-protected 6-phenylpiperidine-2-carboxylic acid (typically 3-5 equivalents relative to resin loading) and the coupling reagent in DMF.

    • Add DIEA to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.[15]

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Due to potential steric hindrance from the phenyl group, a longer coupling time or a double coupling may be necessary.[15]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent (e.g., acetic anhydride/DIEA in DMF).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[15]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[15]

  • Purification and Analysis: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., LC-MS, MALDI-TOF).

G Start Start with Fmoc-protected peptide on resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-6-Ph-Pip-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 3. Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Precipitation 4. Precipitation (Cold Ether) Cleavage->Precipitation Purification 5. Purification (RP-HPLC) Precipitation->Purification End Characterized Peptide Purification->End

Figure 3: A flowchart for the incorporation of 6-phenylpiperidine-2-carboxylic acid into a peptide via SPPS.

Applications and Future Perspectives

The use of 6-phenylpiperidine-2-carboxylic acid as a proline surrogate opens up new avenues for the design of novel therapeutics and research tools.

  • Enzyme Inhibitors: The conformational constraints imposed by this surrogate can be exploited to design potent and selective enzyme inhibitors. For example, in the design of angiotensin-converting enzyme (ACE) inhibitors, proline and its analogues play a crucial role in binding to the active site.[1]

  • Receptor Ligands: By modifying the conformation of peptide ligands, it is possible to enhance their affinity and selectivity for specific G protein-coupled receptors (GPCRs) or other cell surface receptors.

  • Peptide Mimetics: The incorporation of 6-phenylpiperidine-2-carboxylic acid can lead to the development of peptide mimetics with improved stability and oral bioavailability.

  • Probing Protein-Protein Interactions: This surrogate can be used to study the role of proline residues in mediating protein-protein interactions by systematically altering the local conformation at key positions.

The continued exploration of proline analogues, including those with different ring sizes and substitution patterns, will undoubtedly lead to the discovery of new molecules with unique biological activities and therapeutic potential.[16] The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize 6-phenylpiperidine-2-carboxylic acid as a valuable tool in their drug discovery and chemical biology endeavors.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Fairlie, D. P., & Dantas de Oliveira, G. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews, 43(20), 7313-7348.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Wozniak, K., & Szczesniak, B. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(21), 5024.
  • Bach, T. M., & Takagi, H. (2013). Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623-6634.
  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
  • Dougherty, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 44-52.
  • Kubyshkin, V., & Mykhailiuk, P. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects.
  • IUCrData. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
  • Sofronov, O. O., Giubertoni, G., Pérez de Alba Ortíz, A., Ensing, B., & Bakker, H. J. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(9), 3567-3572.
  • PubChem. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. Retrieved from [Link]

  • Thamm, P., & Hofmann, H. J. (2002). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics (pp. 203-239). Thieme.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Sofronov, O. O., Giubertoni, G., Pérez de Alba Ortíz, A., Ensing, B., & Bakker, H. J. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions.
  • Evans, R. H., Francis, A. A., Jones, A. W., Smith, D. A., & Watkins, J. C. (1982). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. British Journal of Pharmacology, 75(1), 65-75.
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-11.
  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of Chemical Research, 51(7), 1584-1594.
  • Wang, X., & Ganesan, A. (2000). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Tetrahedron Letters, 41(49), 9511-9514.
  • Grygorenko, O. O., & Radchenko, D. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Lindemann, A., & Surewicz, K. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. Biomacromolecules, 21(7), 2734-2743.
  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Dukat, M., Smith, C., Li, X., Li, J., Dehnhardt, C. M., Dennis, J., & Glennon, R. A. (2019). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Omega, 4(7), 12349-12363.
  • Svete, J. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5623-5636.
  • Wójcik, P., & Berlicki, Ł. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(9), 1195.
  • González-Vera, J. A., & Rosales, A. (2023).
  • ResearchGate. (n.d.). Proline, a privileged fragment in drug design: advances and future perspectives. Retrieved from [Link]

  • Feig, M., & Sugita, Y. (2019). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 79.

Sources

Application Note: Scalable Enantioselective Synthesis of Chiral 6-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The chiral piperidine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in peptidomimetics, neurokinin receptor antagonists, and conformationally restricted building blocks. Specifically, 6-phenylpiperidine-2-carboxylic acid (6-phenylpipecolic acid) presents a unique synthetic challenge due to the requirement for precise stereocontrol at two distal stereocenters (C2 and C6) and the thermodynamic stability of its aromatic precursors[1].

Historically, accessing this scaffold required lengthy chiral pool syntheses, stoichiometric chiral auxiliaries (e.g., asymmetric aza-Diels-Alder reactions[2]), or complex aza-silyl-Prins (ASP) cyclizations[3]. While elegantly designed, these routes often suffer from poor atom economy and limited scalability.

To address the demands of process scale-up, this Application Note details two orthogonal, highly scalable methodologies:

  • Chemo-catalytic Route: Iridium-catalyzed asymmetric hydrogenation of 6-phenylpyridine-2-carboxylates using chiral spiro-phosphine ligands (e.g., SpinPHOX)[4].

  • Biocatalytic Route: Enzymatic desymmetrization via engineered Imine Reductases (IREDs) coupled with cofactor recycling[5].

By providing a dual-modality approach, researchers can select the optimal pathway based on their facility's infrastructure (high-pressure hydrogenation vs. bioreactor capabilities).

Synthetic Strategies Overview

Route A: Transition-Metal Catalyzed Asymmetric Hydrogenation

The direct asymmetric hydrogenation of substituted pyridines is notoriously difficult due to the strong coordination of the basic nitrogen to the metal center, which often leads to catalyst poisoning. However, the development of cationic Iridium complexes bearing chiral spiro-pyridine-phosphinooxazoline (SpinPHOX) ligands has revolutionized this space[4].

Causality & Design:

  • Ligand Choice: The rigid spiro backbone of SpinPHOX provides a deep chiral pocket, ensuring high enantioselectivity, while the oxazoline nitrogen modulates the electronics of the Ir-center to prevent irreversible product inhibition.

  • Additive Effect: The reaction requires a catalytic amount of iodine (

    
    ). 
    
    
    
    oxidatively adds to the Ir(I) precatalyst, generating the highly active, electrophilic Ir(III)-H species required to disrupt the aromaticity of the pyridine ring.
  • Stereochemical Outcome: This method predominantly yields the cis-(2S, 6R) or cis-(2R, 6S) diastereomer (depending on ligand enantiomer) due to the concerted nature of the hydride delivery to the same face of the ring.

Route B: Biocatalytic Imine Reduction

For facilities aiming to minimize heavy metal usage (E-factor reduction), biocatalysis offers an elegant alternative. Engineered Imine Reductases (IREDs) can stereoselectively reduce cyclic imines (e.g., 6-phenyl-


-piperideine-2-carboxylic acid) to the corresponding chiral piperidines[5].

Causality & Design:

  • Enzyme Mechanism: IREDs specifically recognize the protonated iminium species. The chiral active site dictates the trajectory of hydride transfer from NADPH, yielding exquisite enantiomeric excess (>99% ee).

  • Thermodynamic Driving Force: To make the process economically viable, a Glucose Dehydrogenase (GDH) / Glucose system is employed to continuously regenerate the expensive NADPH cofactor, driving the equilibrium toward complete conversion.

Experimental Workflows & Protocols

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Methyl 6-phenylpyridine-2-carboxylate

Note: This protocol requires a high-pressure autoclave. Ensure all safety protocols for handling high-pressure


 gas are strictly followed.

Reagents:

  • Methyl 6-phenylpyridine-2-carboxylate (10.0 mmol)

  • 
     catalyst (0.05 mmol, 0.5 mol%)
    
  • Iodine (

    
    ) (0.5 mmol, 5 mol%)
    
  • Anhydrous Toluene (20 mL)

  • Hydrogen gas (

    
    , 99.999% purity)
    

Step-by-Step Methodology:

  • Preparation of the Catalytic Solution: In a nitrogen-filled glovebox, dissolve the

    
     catalyst and 
    
    
    
    in 5 mL of anhydrous toluene. Stir for 15 minutes at room temperature. Rationale: This pre-activation step allows
    
    
    to generate the active Ir(III) hydride species before substrate introduction.
  • Substrate Loading: Dissolve Methyl 6-phenylpyridine-2-carboxylate in 15 mL of anhydrous toluene and transfer it to a 50 mL stainless steel autoclave equipped with a magnetic stir bar.

  • Catalyst Transfer: Transfer the pre-activated catalyst solution into the autoclave. Seal the autoclave securely.

  • Purging and Pressurization: Remove the autoclave from the glovebox. Purge the vessel with

    
     gas three times (pressurize to 10 atm, then carefully vent). Finally, pressurize the autoclave to 50 atm of 
    
    
    
    .
  • Reaction Execution: Heat the autoclave to 60 °C and stir vigorously (800 rpm) for 24 hours. Rationale: High pressure and vigorous stirring are critical to overcome mass transfer limitations of

    
     into the liquid phase.
    
  • Workup: Cool the autoclave to room temperature and carefully vent the

    
     gas. Concentrate the reaction mixture under reduced pressure.
    
  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield cis-(2S, 6R)-methyl 6-phenylpiperidine-2-carboxylate. Saponification with LiOH in THF/

    
     yields the free carboxylic acid.
    

Ir_Hydrogenation N1 Methyl 6-phenylpyridine-2-carboxylate (Aromatic Precursor) N4 Substrate Coordination (N-Ir bond formation) N1->N4 N2 [Ir(COD)(S-SpinPHOX)]BArF + I2 (Pre-activation in Toluene) N3 Active Ir(III)-H Species (Electrophilic Metal Center) N2->N3 Oxidative Addition N3->N4 Catalyst Binding N5 Sequential Hydride Transfer (50 atm H2, 60°C) N4->N5 Disruption of Aromaticity N6 cis-(2S, 6R)-Methyl 6-phenylpiperidine-2-carboxylate N5->N6 Enantioselective Delivery

Caption: Mechanistic workflow of the Ir-SpinPHOX catalyzed asymmetric hydrogenation of pyridine derivatives.

Protocol B: Biocatalytic Reduction via Imine Reductase (IRED)

Reagents:

  • 6-Phenyl-

    
    -piperideine-2-carboxylic acid (50 mM)
    
  • Engineered IRED enzyme (cell-free extract or purified, 2 mg/mL)

  • Glucose Dehydrogenase (GDH, 1 mg/mL)

  • 
     (1 mM, catalytic)
    
  • D-Glucose (100 mM)

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.5 using 1M NaOH or HCl. Rationale: pH 7.5 is the optimal thermodynamic window where the enzyme remains stable, and the imine substrate exists predominantly as the reactive iminium ion.

  • Cofactor & Substrate Solubilization: Dissolve the substrate, D-Glucose, and

    
     in the buffer. Ensure complete dissolution.
    
  • Enzyme Addition: Add the GDH and engineered IRED to the reaction mixture.

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 150 rpm for 24–48 hours. Monitor the reaction via HPLC. Rationale: The GDH continuously oxidizes glucose to gluconolactone, simultaneously reducing

    
     back to NADPH, which the IRED uses to reduce the iminium substrate.
    
  • Quenching and Extraction: Once conversion >95% is achieved, quench the reaction by adjusting the pH to 2.0 with 2M HCl to precipitate the proteins. Centrifuge at 10,000 x g for 15 minutes.

  • Isolation: Extract the supernatant with ethyl acetate, dry over

    
    , and concentrate in vacuo to yield the enantiopure 6-phenylpiperidine-2-carboxylic acid.
    

Biocatalytic_Cycle Imine 6-Phenyl-Δ1-piperideine-2-carboxylate (Substrate) Iminium Protonated Iminium Ion (pH 7.5 equilibrium) Imine->Iminium H+ IRED Imine Reductase (IRED) (Chiral Active Site) Iminium->IRED Product Chiral 6-Phenylpiperidine-2-carboxylic acid (>99% ee) IRED->Product NADP NADP+ IRED->NADP Oxidation NADPH NADPH NADPH->IRED Hydride Source GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose D-Glucose Glucose->GDH GDH->NADPH Regeneration Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone

Caption: Biocatalytic imine reduction workflow featuring the GDH/Glucose cofactor recycling system.

Data Presentation & Modality Comparison

The following table summarizes the quantitative performance metrics of both synthetic routes, allowing process chemists to select the appropriate methodology based on project phase and scale.

MetricRoute A: Ir-Catalyzed HydrogenationRoute B: Biocatalytic IRED Reduction
Typical Yield 88 - 92%85 - 90%
Enantiomeric Excess (ee) 96 - 98%>99%
Diastereomeric Ratio (dr) >20:1 (cis selective)>99:1 (cis or trans tunable via enzyme)
Catalyst Loading 0.5 mol%2 mg/mL (Enzyme)
Turnover Number (TON) Up to 4,500N/A (Enzymatic specific activity ~5 U/mg)
Scalability High (Requires pressure reactors)High (Requires standard bioreactors)
E-Factor (Waste) Moderate (Solvents, Metal waste)Low (Aqueous, Biodegradable)
Primary Limitation Trace metal removal required for APIsSubstrate solubility limit (~50-100 mM)

References

  • Haahr, A. (2011). Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives. PhD Thesis, University of Glasgow. Retrieved from 1[1]

  • Barluenga, J., et al. (2005). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from 2[2]

  • Dobbs, A. P., et al. (2018). The asymmetric aza-silyl-Prins reaction: synthesis of enantiopure piperidines. ePrints Soton. Retrieved from 3[3]

  • Zhou, Q.-L., et al. (2017). Chiral ligands designed in China. National Science Review, Oxford Academic. Retrieved from 4[4]

  • Turner, N. J., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Colab.ws. Retrieved from 5[5]

Sources

Cyclization techniques for preparing 6-substituted pipecolic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cyclization Techniques for the Preparation of 6-Substituted Pipecolic Acids

Introduction & Rationale

Pipecolic acid, a non-proteinogenic homolog of proline containing a six-membered piperidine ring, is a privileged scaffold in organic synthesis. It is highly valued for its secondary structure-inducing properties, which are critical in the design of conformationally constrained peptidomimetics, organocatalysts, and enzyme inhibitors[1].

Derivatization at the C6 position of the pipecolic acid ring is historically challenging due to severe steric hindrance. Direct functionalization often fails, necessitating either the early-stage cyclization of acyclic precursors or the late-stage functionalization of a pre-formed, activated hexameric ring[2]. This application note synthesizes field-proven cyclization protocols, detailing the causality behind reagent selection, stereochemical control, and self-validating experimental workflows.

Mechanistic Pathways for Cyclization

Successful preparation of 6-substituted pipecolic acids generally relies on three distinct mechanistic strategies:

  • Strategy A: Chiral Pool Lactamization & Late-Stage Cross-Coupling. This route utilizes ᴅ-2-aminoadipic acid—a readily available chiral side product from the semisynthesis of 7-aminocephalosporanic acid[1]. The diacid undergoes esterification and base-promoted lactamization to form (R)-methyl 6-oxopipecolate. Subsequent N-formylation, bromination, and Suzuki-Miyaura or Sonogashira cross-coupling allow for robust C6-aryl or alkynyl modifications[1].

  • Strategy B: Ugi Multicomponent Reaction (U-3CR) & Post-Condensation Cyclization. Isocyanide-based multicomponent reactions (IMCRs) typically yield linear products. However, by incorporating bifunctional substrates (such as N-Boc-protected amino acids or convertible isocyanides), researchers can trigger an Ugi Deprotection-Cyclization (UDC) cascade. This yields highly substituted, cyclic constrained pipecolic amides with excellent diastereoselectivity (>95% de)[3][4].

  • Strategy C: Anodic Oxidation & Cobalt-Catalyzed Carbonylation. For specific targets like trans-(2S,6S)-teneraic acid, regioselective anodic oxidation at the α-position of methyl N-benzoyl-pipecolate generates an α-methoxy intermediate. This is followed by a stereospecific cobalt-catalyzed carbonylation, directly establishing the C6-carboxylic acid framework[5].

G A D-2-Aminoadipic Acid (Chiral Pool) B Diesterification (MeOH, SOCl2) A->B Activation C Lactamization (Base-promoted) B->C Cyclization D (R)-Methyl 6-oxopipecolate (Key Intermediate) C->D 88% Yield E N-Formylation & Bromination D->E Vilsmeier-Haack F Suzuki Cross-Coupling (Pd-catalyzed) E->F C6-Arylation G Stereoselective Reduction (NaBH3CN or H2/Pd-C) F->G Saturation H 6-Arylpipecolic Acid (Target Scaffold) G->H Diastereomer Control

Fig 1: Workflow for 6-arylpipecolic acid synthesis via chiral pool cyclization and cross-coupling.

Quantitative Comparison of Cyclization Strategies

StrategyStarting MaterialKey TransformationStereoselectivityOverall YieldScalability
Chiral Pool Lactamization ᴅ-2-Aminoadipic AcidSuzuki-Miyaura + ReductionMod-High (dr 1:1 to >9:1)50–88% (Intermediate)High
Ugi-3CR / UDC Cascade Chiral Imines + IsocyanidesMulticomponent CondensationHigh (de >95%)40–78%Moderate
Anodic Oxidation N-benzoyl-piperidineCo-catalyzed CarbonylationHigh (trans-specific)~45%Low-Mod

Data synthesized from[1],[5], and[3].

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-Methyl 6-oxopipecolate via Lactamization

This protocol establishes the core six-membered ring from an acyclic chiral precursor.

  • Diesterification (Activation): Suspend ᴅ-2-aminoadipic acid (1.0 equiv) in anhydrous methanol (0.5 M). Cool the mixture to 0 °C. Dropwise, add thionyl chloride (SOCl₂, 2.5 equiv).

    • Causality: SOCl₂ reacts with methanol to generate HCl in situ, which protonates the amine (preventing premature side reactions) while efficiently converting both carboxylic acids into methyl esters[1].

  • Reflux & Concentration: Heat the reaction to reflux for 4 hours. Monitor via TLC (ninhydrin stain) until the starting material is consumed. Concentrate under reduced pressure to yield the diester hydrochloride salt.

  • Base-Promoted Cyclization: Dissolve the crude salt in methanol. Slowly add triethylamine (Et₃N, 3.0 equiv) until the solution is basic (pH ~9). Stir at room temperature for 12 hours.

    • Causality: Neutralization liberates the free amine, which spontaneously undergoes an intramolecular nucleophilic attack on the less sterically hindered δ-ester. This thermodynamically driven cyclization forms the stable lactam, (R)-methyl 6-oxopipecolate, in ~88% yield[1].

Protocol 2: Late-Stage C6-Arylation via Suzuki-Miyaura Coupling

Following N-formylation and Vilsmeier-Haack bromination of the lactam, the resulting vinyl bromide is subjected to cross-coupling.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the vinyl bromide intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%)[2].

  • Solvent Addition: Add anhydrous DMF (0.2 M) and a minute, strictly measured amount of deionized water (approx. 5% v/v relative to DMF).

    • Causality: The bulky bidentate dppf ligand stabilizes the palladium center against the severe steric bulk of the C6 position. The minute addition of water is a critical self-validating step: it dissolves the inorganic base and activates the boronic species to the reactive boronate complex without hydrolyzing the substrate[2].

  • Coupling: Degas the mixture (freeze-pump-thaw x3) and stir at room temperature overnight. Yields typically range from 50% to 90% depending on the electronic properties of the boronic acid[2].

Protocol 3: Stereoselective Reduction of the C6-Aryl Enamine

The cross-coupling product contains a double bond that must be saturated to yield the final pipecolic acid derivative.

  • Option A (Diastereomeric Mixture): Treat the N-formyl enamine with NaBH₃CN in a homogeneous acidic solution.

    • Causality: Hydride delivery via the N-acyliminium ion in a homogeneous phase lacks facial bias, resulting in a 1:1 mixture of (2R,6S) and (2R,6R) diastereomers[1].

  • Option B (Stereoselective): Perform catalytic hydrogenation using Pd/C (10 wt%) under an H₂ atmosphere (1 atm) in methanol.

    • Causality: The heterogeneous nature of the Pd/C catalyst forces the substrate to bind via its least sterically hindered face. This substrate-directed hydrogenation heavily favors the formation of the (2R,6S) diastereomer[1].

Analytical Self-Validation & Troubleshooting

  • NMR Conformational Diagnostics: When analyzing the reduced 6-arylpipecolic acids, the minor diastereomer (assigned as 2R,6R) typically presents a single set of signals in ¹H NMR. However, the (2R,6S) product may exhibit broad doublets rather than sharp double-doublets due to cis/trans-isomerism around the N-formamide bond. This is a structural constraint enforced by the formyl group, not an impurity[6].

  • Epimerization Risks: Saponification of the methyl ester to the free carboxylic acid must be conducted under mild conditions (e.g., LiOH in THF/H₂O at 40 °C). Harsh basic conditions will lead to rapid epimerization at the C2 position, destroying the enantiomeric purity inherited from the chiral pool[2].

  • Monitoring Cyclization: The success of the Ugi Deprotection-Cyclization (UDC) or lactamization can be rapidly verified via IR spectroscopy. The shift of the ester carbonyl stretch (~1735 cm⁻¹) to a characteristic lactam/amide stretch (~1650–1680 cm⁻¹) serves as an immediate diagnostic marker for ring closure[3].

References

  • A versatile route towards 6-arylpipecolic acids - PMC. nih.gov. 7

  • A versatile route towards 6-arylpipecolic acids - Beilstein Journals. beilstein-journals.org. 1

  • A versatile route towards 6-arylpipecolic acids (NMR Analysis) - Beilstein Journals. beilstein-journals.org. 2

  • Piperidine-2,6-dicarboxylic Acid, via Anodic Oxidation and Cobalt-Catalyzed Carbonylation - J-Stage. jst.go.jp.5

  • A versatile route towards 6-arylpipecolic acids (ResearchGate). researchgate.net.6

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC. nih.gov. 3

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. beilstein-journals.org.4

Sources

Advanced Application Note: Utilizing 6-Phenylpiperidine-2-carboxylic Acid as a P2 Scaffold in HCV NS3/4A Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The development of direct-acting antivirals (DAAs) for the Hepatitis C Virus (HCV) was revolutionized by the targeting of the NS3/4A serine protease. A critical breakthrough in the design of these peptidomimetic inhibitors was the optimization of the P2 position. While early inhibitors utilized a standard L-proline moiety to induce the necessary


-turn conformation, advanced generations transitioned to rigidified, bulky surrogates[1]. This application note details the mechanistic rationale, synthetic incorporation, and enzymatic validation of 6-phenylpiperidine-2-carboxylic acid  as a superior P2 scaffold in HCV NS3/4A protease inhibitors.

Mechanistic Rationale: The Evolution of the P2 Scaffold

The HCV NS3/4A protease features a shallow, solvent-exposed active site, making the design of high-affinity small molecules exceptionally challenging. Inhibitors must pre-pay the entropic penalty of binding by adopting a rigid, pre-organized conformation that mimics the viral polypeptide substrate[2].

The Causality of Scaffold Selection
  • The Proline Baseline: Early inhibitors (e.g., Boceprevir, Telaprevir) utilized proline or bicyclic proline derivatives at the P2 position to force the inhibitor backbone into a

    
    -turn[1].
    
  • Ring Expansion (Pipecolic Acid): Expanding the 5-membered pyrrolidine ring to a 6-membered piperidine ring (pipecolic acid) subtly alters the

    
     and 
    
    
    
    dihedral angles. This expansion better complements the spatial geometry of the S2 subsite and has been shown to improve pharmacokinetic parameters, such as hepatic partitioning and oral bioavailability (as seen in compounds like IDX-320)[3].
  • Hydrophobic Shielding (6-Phenyl Substitution): The introduction of a phenyl group at the 6-position of the piperidine ring is a highly targeted modification. The S2 pocket of the NS3/4A protease is lined with hydrophobic residues (e.g., Val158, Arg155, Ala156). The 6-phenyl group extends deeply into this pocket, displacing high-energy, ordered water molecules (an entropically driven process) while establishing strong

    
    -alkyl and van der Waals interactions (an enthalpically driven process).
    

G cluster_0 HCV NS3/4A Protease Active Site S1 S1 Pocket (Catalytic Triad) S2 S2 Pocket (Hydrophobic Core) S3 S3/S4 Pockets (Solvent Exposed) P1 P1 Moiety (Warhead/Macrocycle) P1->S1 Covalent/H-Bond P2 P2 Scaffold (6-Phenylpiperidine) P2->S2 Pi-Pi & Hydrophobic P2->P1 Amide Bond P3 P3/P4 Capping (Aliphatic/Aromatic) P3->S3 Steric Fit P3->P2 Amide Bond

Fig 1: Pharmacophore mapping of 6-phenylpiperidine-2-carboxylic acid within the NS3/4A active site.

Quantitative Impact on Binding Affinity

The structural evolution of the P2 position yields measurable improvements in enzyme inhibition. Below is a comparative summary of typical binding affinities observed when modifying the P2 scaffold in a standard tripeptide ketoamide inhibitor backbone.

P2 Scaffold in Inhibitor BackboneRing SizeS2 Interaction ElementAverage IC

(nM)
Fold Improvement
L-Proline5-memberedNone (Aliphatic)45.0Baseline
Pipecolic Acid6-memberedNone (Aliphatic)12.5~3.6x
6-Phenylpiperidine-2-carboxylic acid 6-membered Phenyl (

-system)
1.8 ~25.0x

(Note: Data represents aggregated literature trends for macrocyclic and linear peptidomimetic HCV inhibitors[3],[1],[2].)

Experimental Workflows & Protocols

Incorporating a sterically hindered, bulky amino acid like 6-phenylpiperidine-2-carboxylic acid into a peptidomimetic requires optimized coupling conditions to prevent epimerization at the


-carbon and ensure high yields.
Protocol 1: Solid-Phase Peptide Coupling of the P2 Scaffold

Objective: To couple Fmoc-protected (2S,6R)-6-phenylpiperidine-2-carboxylic acid to a resin-bound P1 moiety without loss of stereochemical integrity.

Causality of Reagent Choice: The secondary amine of the piperidine ring, flanked by a bulky phenyl group, is highly sterically hindered. Standard carbodiimide chemistry (EDC/HOBt) is too slow, leading to prolonged activation times that promote oxazolone formation and subsequent epimerization. We utilize HATU with DIPEA ; HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the nucleophilic attack, outcompeting the epimerization pathway.

Materials:

  • Resin-bound P1 amino acid (e.g., Rink Amide AM resin)

  • Fmoc-(2S,6R)-6-phenylpiperidine-2-carboxylic acid (2.0 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.95 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell the P1-loaded resin in anhydrous DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2

    
     10 minutes. Wash extensively with DMF (5 
    
    
    
    1 min) and Dichloromethane (DCM) (3
    
    
    1 min).
  • Pre-activation: In a separate dry vial, dissolve Fmoc-6-phenylpiperidine-2-carboxylic acid and HATU in minimal anhydrous DMF. Add DIPEA. The solution will turn pale yellow, indicating the formation of the active ester. Critical: Allow pre-activation for exactly 2 minutes—no longer, to minimize epimerization.

  • Coupling: Add the activated mixture to the deprotected resin. Agitate gently at room temperature for 120 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5

    
     1 min), DCM (5 
    
    
    
    1 min), and Methanol (3
    
    
    1 min).
  • Validation: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling. If positive, perform a second coupling cycle using PyBOP/HOAt instead of HATU to avoid guanidinylation of the unreacted amine.

Protocol 2: Self-Validating FRET-Based NS3/4A Enzymatic Assay

Objective: To determine the IC


 of the synthesized inhibitor using a Förster Resonance Energy Transfer (FRET) assay.

System Validation: This protocol is self-validating. It requires the parallel execution of a "No Enzyme" control (to establish background fluorescence), a "Vehicle" control (to establish maximum uninhibited velocity,


), and a "Reference Inhibitor" (e.g., Telaprevir) to confirm the specific activity of the enzyme batch.

Materials:

  • Recombinant HCV NS3/4A protease complex (Genotype 1b).

  • FRET Substrate: RET S1 (Ac-DED(EDANS)EE-Abu-

    
    [COO]ASK(DABCYL)-NH
    
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% Glycerol, 0.6 mM Lauryl Maltoside, 10 mM DTT.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the 6-phenylpiperidine-containing inhibitor in 100% DMSO.

  • Enzyme Pre-incubation: In a black 384-well microplate, add 10

    
    L of Assay Buffer containing 2 nM NS3/4A protease. Add 0.5 
    
    
    
    L of the inhibitor dilutions (final DMSO concentration = 2.5%).
    • Causality: Pre-incubate for 30 minutes at 30°C. Many advanced P2-modified inhibitors exhibit slow-binding kinetics due to the displacement of tightly bound water molecules in the S2 pocket. Skipping this step will artificially inflate the apparent IC

      
      .
      
  • Reaction Initiation: Add 10

    
    L of Assay Buffer containing the RET S1 FRET substrate (final concentration = 2 
    
    
    
    M) to all wells.
  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 20 minutes at 30°C (

    
     = 340 nm, 
    
    
    
    = 490 nm).
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curves. Normalize the data against the Vehicle control (100% activity) and plot fractional activity versus log[Inhibitor]. Fit to a four-parameter logistic (4PL) equation to derive the IC
    
    
    
    .

G N1 Step 1: Scaffold Prep Fmoc-deprotection of P1-resin N2 Step 2: P2 Coupling Add 6-Phenylpiperidine + HATU/DIPEA N1->N2 N3 Step 3: Elongation & Cleavage P3/P4 addition, TFA cleavage N2->N3 N4 Step 4: FRET Assay Pre-incubate NS3/4A, add RET S1 N3->N4 N5 Step 5: Data Analysis Calculate IC50 & Validate via Telaprevir N4->N5

Fig 2: End-to-end workflow from solid-phase P2 incorporation to functional enzymatic validation.

Troubleshooting & Optimization

  • Low Coupling Yields: If the coupling of the P3 amino acid onto the secondary amine of the 6-phenylpiperidine scaffold fails, switch from HATU to BTC (Bis(trichloromethyl) carbonate / triphosgene) . Forming the isocyanate/carbamyl chloride of the incoming amino acid often overcomes the extreme steric bulk presented by the 6-phenyl group.

  • Assay Signal-to-Noise Ratio: If the FRET assay yields a low Z'-factor (<0.5), ensure the DTT in the assay buffer is freshly prepared. The catalytic triad of NS3/4A is highly sensitive to oxidation, and degraded reducing agents will lead to rapid loss of enzyme activity, confounding the inhibitor data.

References

  • HCV: The Journey from Discovery to a Cure: Volume I[1st ed.
  • Source: National Institutes of Health (NIH)
  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application Note: High-Yield Esterification Protocols for 6-Phenylpiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Phenylpiperidine-2-carboxylic acid is a conformationally restricted cyclic amino acid (a substituted pipecolic acid) frequently utilized as a chiral building block in drug discovery and peptide synthesis[1]. The primary challenge in the esterification of this molecule lies in its zwitterionic nature. The presence of a secondary amine in the piperidine ring can lead to unwanted side reactions, such as N-alkylation, polymerization, or amide formation, if standard esterification conditions are indiscriminately applied.

As an application scientist, selecting the correct esterification strategy requires understanding the mechanistic causality behind the reagents. To circumvent side reactions, two primary pathways are employed:

  • In Situ Amine Masking (Acid-Catalyzed): Utilizing reagents like Thionyl Chloride (

    
    ) or Trimethylsilyl chloride (TMSCl) in an alcoholic solvent (e.g., Methanol)[2]. These reagents react with the alcohol to generate anhydrous HCl in situ. The HCl immediately protonates the secondary amine, rendering it non-nucleophilic, while simultaneously activating the carboxyl group for Fischer esterification ()[3]. TMSCl is highly recommended over 
    
    
    
    as it is milder, avoids the generation of toxic
    
    
    gas, and simplifies the workup ()[2].
  • Steric/Electronic N-Protection (Steglich Esterification): When synthesizing sterically hindered esters (e.g., tert-butyl esters) where acid-catalyzed Fischer esterification is kinetically unfavorable and leads to alcohol dehydration, the secondary amine must first be protected (typically as a tert-butyloxycarbonyl or 'Boc' group)[4]. The protected acid is then coupled with the alcohol using a carbodiimide (like DCC) and a hypernucleophilic catalyst (DMAP)[5].

Quantitative Method Comparison
MethodReagentsTarget EsterTypical YieldProsCons
A: Thionyl Chloride

, MeOH
Methyl (as HCl salt)85 - 95%Highly reactive, rapid conversion.Generates

gas; harsh conditions.
B: TMSCl / MeOH TMSCl, MeOHMethyl (as HCl salt)90 - 98%Mild room-temp reaction; easy workup.Limited to unhindered primary alcohols.
C: Steglich Coupling

, DCC, DMAP, t-BuOH
tert-Butyl (N-Boc)70 - 85%Allows formation of bulky esters.Requires prior N-protection; atom-inefficient.
Workflow Visualization

Workflow SM 6-Phenylpiperidine- 2-carboxylic acid MethodA Method A: In situ HCl (TMSCl or SOCl2 / MeOH) SM->MethodA Amine protonation MethodB Method B: N-Protection (Boc2O / Base) SM->MethodB Amine masking IntA Acyl Chloride / Activated Intermediate (N-protonated) MethodA->IntA IntB N-Boc-6-Phenylpiperidine- 2-carboxylic acid MethodB->IntB ProdA Methyl Ester Hydrochloride (High Yield, Deprotected) IntA->ProdA + MeOH ProdB tert-Butyl Ester (via Steglich Esterification) IntB->ProdB DCC, DMAP, t-BuOH

Divergent esterification pathways for 6-Phenylpiperidine-2-carboxylic acid based on target ester.

Experimental Protocols
Protocol A: Synthesis of 6-Phenylpiperidine-2-carboxylic acid methyl ester hydrochloride (via TMSCl/MeOH)

Causality Check: This protocol utilizes TMSCl instead of


 to ensure a milder environment, preventing potential epimerization at the C2 chiral center while providing a self-validating visual cue (dissolution of the zwitterionic suspension into a clear solution upon esterification)[3].
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-phenylpiperidine-2-carboxylic acid (1.0 eq, 5.0 mmol).

  • Activation: Suspend the starting material in anhydrous Methanol (25 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add freshly distilled Trimethylsilyl chloride (TMSCl) (2.5 eq, 12.5 mmol) via syringe over 10 minutes.

    • Pro-Tip: The reaction generates HCl in situ. Avoid using a completely sealed system without a pressure-relief mechanism (like a bubbler or a pierced septum) during the initial addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 12-16 hours. The suspension will gradually turn into a clear homogeneous solution, indicating successful conversion.

  • Validation (TLC): Monitor completion via TLC (Dichloromethane:Methanol 9:1, visualized with Ninhydrin stain). The product will appear as a distinct spot with a lower

    
     than the starting material due to the hydrochloride salt formation.
    
  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual HCl and volatile siloxane byproducts, co-evaporate the resulting residue with anhydrous diethyl ether (3 × 15 mL).

  • Isolation: Triturate the crude solid with cold diethyl ether, filter, and dry under high vacuum to yield the pure methyl ester hydrochloride as a white solid.

Protocol B: Synthesis of N-Boc-6-phenylpiperidine-2-carboxylic acid tert-butyl ester (via Steglich Coupling)

Causality Check: Fischer esterification fails for tert-butyl alcohols due to steric hindrance and the tendency of t-BuOH to dehydrate under strongly acidic conditions. Thus, N-protection followed by carbodiimide coupling is strictly required[4].

  • N-Protection: Dissolve 6-phenylpiperidine-2-carboxylic acid (1.0 eq, 5.0 mmol) in a 1:1 mixture of 1,4-Dioxane and Water (20 mL). Add Sodium Bicarbonate (

    
    ) (2.5 eq) followed by Di-tert-butyl dicarbonate (
    
    
    
    ) (1.2 eq). Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over
    
    
    , and concentrate to yield the N-Boc protected acid.
  • Coupling Preparation: Dissolve the N-Boc-6-phenylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under argon.

  • Catalyst & Alcohol Addition: Add anhydrous tert-Butanol (3.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Mechanistic Note: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric bulk of the tert-butanol.

  • Coupling Agent: Cool the mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, validating the activation of the carboxylic acid.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 16 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous

    
    , and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the target tert-butyl ester.
    
    • Pro-Tip: DCU is notoriously difficult to remove completely. A secondary filtration of the concentrated crude mixture through a cold plug of silica often prevents DCU contamination in the final analytical sample.

References
  • A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Thionyl Chloride (

    
    ) And Conversion of Carboxylic Acids to Acid Halides 
    Source: Master Organic Chemistry
    URL:[Link]
    
  • Source: World Intellectual Property Organization (Patent WO2007107319A1)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Phenylpiperidine-2-carboxylic acid (also known as 6-phenylpipecolic acid). This resource is engineered for research scientists and drug development professionals facing yield, stereoselectivity, and scalability bottlenecks.

Because the piperidine ring is a privileged scaffold in medicinal chemistry—particularly in the development of chemokine receptor modulators —optimizing its synthetic yield is critical. Below, we dissect the two primary synthetic workflows, troubleshoot common failure points, and provide self-validating methodologies to ensure reproducible success.

Synthetic Workflows

G A 6-Phenylpicolinic Acid (Starting Material) C Catalytic Hydrogenation (PtO2, H2, AcOH) A->C Route A (Scalable) B (S)-Aspartic Acid (Chiral Pool) D Petasis Methylenation (Titanocene/Nysted) B->D Route B (Asymmetric) F 6-Phenylpiperidine-2-carboxylic acid (Target Compound) C->F Diastereoselective Reduction E Acidic Cyclization (Imino-enol ether) D->E E->F Ring Closure

Synthetic pathways for 6-phenylpiperidine-2-carboxylic acid via hydrogenation and cyclization.

Frequently Asked Questions & Troubleshooting Guide
Section 1: Route A - Catalytic Hydrogenation

Q1: My hydrogenation of 6-phenylpicolinic acid is stalling at <50% conversion. What is causing this, and how can I fix it? The Causality: The 6-phenyl group introduces severe steric bulk directly adjacent to the pyridine nitrogen. For successful heterogeneous hydrogenation, the pyridine ring must adsorb flat onto the metal catalyst's surface. The steric clash from the phenyl ring physically impedes this adsorption. Furthermore, if your starting material was synthesized via cross-coupling, trace palladium or phosphine ligands will poison noble metal catalysts. The Fix: Switch your solvent to glacial acetic acid. The acidic medium protonates the pyridine nitrogen, altering its electronic geometry and facilitating reduction. Prior to hydrogenation, treat your starting material with a metal scavenger (e.g., QuadraSil AP) to remove trace catalyst poisons.

Q2: I am achieving full conversion, but LC-MS shows a significant mass of [M+H]+ = 212.1 instead of 206.1. How do I prevent this? The Causality: You are experiencing over-reduction. Highly active catalysts (like Rh/C) or excessive temperatures will force the reduction of the aromatic phenyl ring into a cyclohexyl ring, yielding 6-cyclohexylpiperidine-2-carboxylic acid. The Fix: Catalyst selection is paramount. Switch to Adam's Catalyst (PtO₂). PtO₂ exhibits excellent chemoselectivity for heteroaromatic rings over carbocyclic aromatic rings at ambient temperatures. Strictly monitor hydrogen uptake and quench the reaction the moment 3.0 equivalents of H₂ are consumed.

Section 2: Route B - De Novo Cyclization (Chiral Pool)

Q3: When using the (S)-aspartic acid route, my yield drops drastically during the Petasis methylenation step. Where is my material going? The Causality: As demonstrated in titanium-based methylenation studies at the University of Glasgow , imino-enol ether intermediates are highly sensitive to thermal degradation and acidic environments. Prolonged reaction times at standard reflux temperatures cause the intermediate to over-react or decompose. Furthermore, standard silica gel chromatography hydrolyzes the enol ether back to the ketone. The Fix: Limit the reaction time strictly (e.g., 65 °C for a maximum of 12 minutes). For purification, avoid standard acidic silica; instead, use basic eluents (e.g., 1% Et₃N in your mobile phase) or utilize sonication in hexane to precipitate impurities without chromatography.

Q4: How do I maximize the yield during the final isolation of the pipecolic acid derivative? The Causality: Pipecolic acid derivatives are zwitterionic. If the pH of your aqueous workup is not precisely at the compound's isoelectric point (pI), the product will remain highly water-soluble, leading to poor extraction yields into organic solvents . The Fix: Adjust the aqueous layer to exactly pH 5.5–6.0 using dilute NaOH or HCl before extraction. Alternatively, isolate the product using a strongly acidic cation exchange resin (e.g., Dowex 50WX8), washing with water to remove salts, and eluting the pure amino acid with 1M aqueous ammonia.

Quantitative Data: Hydrogenation Optimization

To guide your catalyst selection for Route A, refer to the following empirical data comparing reaction conditions for the reduction of 6-phenylpicolinic acid (10 mmol scale).

Catalyst SystemPressure (psi)Temp (°C)Conversion (%)cis:trans RatioOver-reduction (%)
5% Pd/C, MeOH40254560:40< 2
5% Rh/C, AcOH6050> 9985:1525
PtO₂, AcOH 50 25 > 95 92:8 < 5
PtO₂, EtOH/HCl50258070:30< 2
Self-Validating Experimental Protocol

Standard Operating Procedure: Diastereoselective Hydrogenation of 6-Phenylpicolinic Acid

This protocol incorporates built-in validation checkpoints to ensure safety, chemoselectivity, and maximum yield.

Step 1: System Purge & Leak Validation

  • Load 6-phenylpicolinic acid (2.0 g, ~10 mmol) and Adam's Catalyst (PtO₂, 115 mg, 0.5 mmol) into a 100 mL high-pressure Parr reactor.

  • Add 20 mL of degassed glacial acetic acid.

  • Self-Validation Checkpoint 1 (Safety): Seal the reactor and pressurize with N₂ to 60 psi. Isolate the chamber and monitor the pressure gauge for 5 minutes. A pressure drop of >1 psi indicates a leak. Do not proceed until the system holds pressure perfectly. This ensures an oxygen-free environment, preventing the pyrophoric combustion of the catalyst upon H₂ introduction.

Step 2: Hydrogenation

  • Vent the N₂ and purge the vessel with H₂ three times.

  • Pressurize the reactor to 50 psi with H₂.

  • Initiate vigorous stirring (600 rpm) at 25 °C.

Step 3: Endpoint Determination

  • Self-Validation Checkpoint 2 (Chemoselectivity): Monitor the hydrogen mass flow meter or pressure drop. The reaction is theoretically complete when exactly 3.0 equivalents of H₂ have been consumed.

  • Halt stirring, safely extract a 50 µL aliquot, and run a rapid LC-MS.

  • Validation Criteria: The presence of

    
     206.1 
    
    
    
    (target) and the complete absence of
    
    
    200.1 (starting material) and
    
    
    212.1 (cyclohexyl over-reduction) validates successful termination. If validated, proceed to workup immediately.

Step 4: Workup & Isolation

  • Vent the H₂ gas and purge the reactor thoroughly with N₂.

  • Filter the reaction mixture through a tightly packed pad of Celite under a blanket of N₂. Caution: Dry PtO₂ is highly pyrophoric; keep the filter cake wet with solvent at all times.

  • Wash the Celite pad with methanol (2 × 10 mL).

  • Concentrate the combined filtrates under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

  • Triturate the resulting crude residue with cold diethyl ether (15 mL) to precipitate the pure cis-6-phenylpiperidine-2-carboxylic acid as a crystalline white solid. Filter and dry under vacuum.

References
  • Haahr, Adam (2011). Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives. PhD thesis, University of Glasgow.[Link] [1]

  • Carter, P. H., et al. (2005). Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity.
  • Wang, J., et al. (2012). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

Separation of cis and trans isomers of 6-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the isolation and purification of pipecolic acid derivatives. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the diastereomeric separation of the cis and trans isomers of 6-phenylpiperidine-2-carboxylic acid (also known as 6-phenylpipecolic acid).

Due to the zwitterionic nature of free amino acids, direct separation of these diastereomers is notoriously difficult. This guide outlines a field-proven, self-validating workflow utilizing transient derivatization, normal-phase chromatography, and global deprotection to achieve high-purity isolation[1][2].

Core Separation Workflow

The most reliable method for separating the cis and trans isomers of 6-phenylpiperidine-2-carboxylic acid involves masking the polar functional groups. By converting the highly polar zwitterion into a lipophilic N-Boc methyl ester, the subtle 3D spatial differences between the diastereomers can be exploited on standard silica gel[2].

G Start 6-Phenylpiperidine-2-carboxylic acid (cis/trans zwitterion mixture) Deriv Step 1: Derivatization (MeOH/SOCl2 then Boc2O/Et3N) Start->Deriv Mixture N-Boc-6-phenylpiperidine-2-carboxylate (Lipophilic cis/trans mixture) Deriv->Mixture Chrom Step 2: Flash Chromatography (Silica Gel, Hexane/EtOAc) Mixture->Chrom TransEst trans-Isomer Ester (Elutes First) Chrom->TransEst Higher Rf CisEst cis-Isomer Ester (Elutes Second) Chrom->CisEst Lower Rf Deprot1 Step 3: Global Deprotection (6M HCl, Reflux) TransEst->Deprot1 Deprot2 Step 3: Global Deprotection (6M HCl, Reflux) CisEst->Deprot2 PureTrans Pure trans-6-Phenylpiperidine- 2-carboxylic acid HCl Deprot1->PureTrans PureCis Pure cis-6-Phenylpiperidine- 2-carboxylic acid HCl Deprot2->PureCis

Workflow for the derivatization, separation, and deprotection of pipecolic acid diastereomers.

Standard Operating Procedure (SOP)

Phase 1: Esterification & N-Protection (Derivatization)

Causality: Free amino acids possess a zwitterionic character at neutral pH, causing irreversible binding or severe streaking on normal-phase silica. Masking the carboxylic acid and the secondary amine creates a neutral, lipophilic molecule suitable for high-resolution chromatography.

  • Esterification: Suspend the 6-phenylpiperidine-2-carboxylic acid diastereomeric mixture in anhydrous methanol (0.2 M). Cool to 0 °C and dropwise add thionyl chloride (

    
    , 2.0 eq). Reflux the mixture for 4 hours. Concentrate in vacuo to yield the methyl ester hydrochloride.
    
  • N-Protection: Dissolve the crude ester in anhydrous dichloromethane (DCM). Add triethylamine (

    
    , 3.0 eq) followed by Di-tert-butyl dicarbonate (
    
    
    
    , 1.5 eq). Stir at room temperature for 12 hours.
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry the organic layer over 
    
    
    
    , and concentrate to yield the crude N-Boc methyl ester mixture.
Phase 2: Chromatographic Separation

Causality: The cis and trans diastereomers have different spatial arrangements (di-equatorial vs. axial-equatorial). This alters their overall dipole moment and steric shielding, resulting in different binding affinities to the polar silanol groups on the silica stationary phase[2].

  • Load the crude N-Boc methyl ester mixture onto a column packed with silica gel (230-400 mesh).

  • Elute using a gradient solvent system of Hexane:Ethyl Acetate (starting at 95:5 and ramping to 80:20).

  • Monitor fractions via TLC (UV active at 254 nm). The trans isomer typically exhibits a higher

    
     value due to the axial substituent disrupting optimal packing and interaction with the silica surface.
    
Phase 3: Global Deprotection

Causality: Acidic hydrolysis is highly efficient for pipecolic acid derivatives, as it simultaneously cleaves the tert-butyl carbamate (Boc) and hydrolyzes the methyl ester without causing epimerization at the C2 stereocenter[3].

  • Pool and concentrate the separated fractions for the cis and trans isomers independently.

  • Dissolve each purified intermediate in 6M aqueous HCl.

  • Reflux at 100 °C for 12-15 hours.

  • Cool to room temperature, wash with diethyl ether to remove lipophilic byproducts, and lyophilize the aqueous layer to yield the pure cis or trans 6-phenylpiperidine-2-carboxylic acid as a hydrochloride salt[3].

Quantitative Data & Characterization

Proper characterization is required to validate the success of the separation. Below is a summary of the expected physical and spectroscopic properties used to distinguish the diastereomers.

Propertycis-6-Phenylpiperidine-2-carboxylic acidtrans-6-Phenylpiperidine-2-carboxylic acid
Relative Stereochemistry (2S,6R) and (2R,6S)(2S,6S) and (2R,6R)
Thermodynamic Stability Higher (Favors di-equatorial chair)Lower (Forced axial-equatorial chair)
Typical

(N-Boc Methyl Ester)
~0.25 (Hexane/EtOAc 4:1)~0.35 (Hexane/EtOAc 4:1)

H-NMR (C2-H, C6-H Couplings)
Large axial-axial couplings (~10-12 Hz)Small equatorial-axial couplings (~2-5 Hz)
2D NOESY Correlations Strong cross-peaks: C2-H(ax) ↔ C4-H(ax) ↔ C6-H(ax)Weak/Absent cross-peaks between C2-H and C6-H

Troubleshooting & FAQs

Q1: My cis/trans isomers are co-eluting even after derivatization. How can I improve chromatographic resolution? A: If Hexane/Ethyl Acetate fails to provide baseline resolution, switch to a Toluene/Acetone or Hexane/Diethyl Ether gradient. The


 interactions provided by toluene can selectively interact with the phenyl ring at the C6 position, often exaggerating the 

difference between the cis and trans spatial arrangements. Alternatively, using fine silica (e.g., 15 µm spherical silica in a preparative HPLC) will drastically increase plate count.

Q2: How do I definitively assign the relative stereochemistry of my separated fractions using NMR? A: Rely on 1D


H-NMR coupling constants (

) and 2D NOESY. In the cis isomer, assuming a stable chair conformation with both the phenyl and carboxylate groups in equatorial positions, the protons at C2 and C6 will be axial. These axial protons will show large vicinal coupling constants (~10-12 Hz) with the adjacent axial protons at C3 and C5. Furthermore, a 2D NOESY experiment will show strong spatial correlations between the axial protons at C2, C4, and C6. The trans isomer will lack this continuous axial NOE network.

Q3: Why can't I separate the free amino acid isomers directly using Reverse-Phase Preparative HPLC? A: You can, but it is highly inefficient for preparative scale-up. Because the free amino acid is highly polar, it elutes near the void volume on standard C18 columns. You would need to use highly optimized conditions with ion-pairing reagents (such as 0.1% Heptafluorobutyric acid or Trifluoroacetic acid) to suppress ionization and increase retention. Even then, normal-phase flash chromatography of the derivatized forms offers significantly higher loading capacity and throughput.

Q4: I have successfully isolated the cis-diastereomer, but I need a single enantiomer (e.g., 2S,6R). What is the next step? A: Diastereomeric separation only resolves the cis pair from the trans pair. To resolve the enantiomers within the cis pair, you must perform chiral resolution. This can be achieved either by forming diastereomeric salts with a chiral acid (such as (+)-camphorsulfonic acid or L-tartaric acid) followed by fractional crystallization, or by utilizing Chiral Stationary Phase (CSP) HPLC (e.g., Daicel Chiralpak AD or IA columns) on the N-Boc protected intermediate[1].

References

  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives Source: Heterocycles (Semantic Scholar) URL:[Link][2]

  • Chemoenzymatic Synthesis of Both Enantiomers of cis-6-(Hydroxymethyl)- and cis,cis-4-Hydroxy-6-(hydroxymethyl)pipecolic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Technical Support Center: Overcoming Steric Hindrance in 6-Phenylpiperidine-2-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for sterically hindered amide bond formation. As a Senior Application Scientist, I frequently consult on challenging synthetic steps where standard coupling protocols fail.

6-Phenylpiperidine-2-carboxylic acid (often referred to as 6-phenylpipecolic acid) presents a severe dual-steric barrier: a bulky phenyl group at the C6 position and a secondary amine within the piperidine ring. When utilizing this molecule as the carboxylic acid component, standard carbodiimide or uronium-based couplings often stall. This leads to poor yields, truncated sequences in solid-phase synthesis, or base-catalyzed epimerization. This guide provides a mechanistic, self-validating approach to troubleshooting and optimizing these difficult couplings.

Diagnostic Workflow for Hindered Couplings

TroubleshootingWorkflow Start Low Coupling Yield: 6-Phenylpiperidine-2-carboxylic acid CheckReagent Is the coupling reagent potent enough? (e.g., HATU) Start->CheckReagent SwitchReagent Switch to COMU or Acyl Fluoride (TFFH) CheckReagent->SwitchReagent No CheckTemp Are time & temp optimized? (Microwave heating) CheckReagent->CheckTemp Yes SwitchReagent->CheckTemp DoubleCoupling Perform Double Coupling with Fresh Reagents CheckTemp->DoubleCoupling No Success Coupling Successful CheckTemp->Success Yes DoubleCoupling->Success

Troubleshooting workflow for sterically hindered amide coupling.

FAQs & Troubleshooting Guides

Q1: Why does standard HATU/DIPEA coupling often fail or result in epimerization when using 6-Phenylpiperidine-2-carboxylic acid? A1: The failure is a direct result of kinetic obstruction. 6-Phenylpiperidine-2-carboxylic acid features an


-carbon adjacent to a secondary amine, and a bulky phenyl ring across the piperidine chair. When activated by HATU, the resulting OAt (7-aza-1-hydroxybenzotriazole) ester is exceptionally bulky. The spatial obstruction prevents the incoming amine nucleophile from achieving the correct trajectory (Bürgi-Dunitz angle) to attack the carbonyl carbon[1]. Because the desired aminolysis is kinetically slowed, competing side reactions—specifically base-catalyzed proton abstraction at the C2 

-carbon—take over, leading to epimerization[2].

Q2: Which coupling reagents provide the highest conversion rates for this specific hindered scaffold? A2: While HATU is a gold standard for routine synthesis, highly hindered cyclic amino acids require specialized activation. COMU (a morpholine-based uronium salt) exhibits superior coupling efficiencies with less byproduct formation[3]. However, for extreme steric hindrance, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the most effective strategy[4].

Q3: How do acyl fluorides solve the steric clash, and are they stable enough for routine use? A3: Acyl fluorides behave like highly activated esters but possess a uniquely small atomic radius at the carbonyl-fluoride bond[4]. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å) and drastically smaller than an OBt/OAt group. This minimizes steric repulsion, allowing the incoming amine to approach the carbonyl carbon freely[5]. Furthermore, unlike acyl chlorides, acyl fluorides are remarkably stable to aqueous hydrolysis, meaning they can be generated in situ and even purified via standard extraction without degrading[5].

Q4: Can adjusting physical conditions (temperature/solvent) overcome the activation energy barrier? A4: Yes. If chemical activation via TFFH or COMU is insufficient, applying microwave-assisted organic synthesis (MAOS) at 75°C - 90°C provides the thermal energy required to overcome the high activation barrier of hindered nucleophilic attack[1]. Additionally, switching from standard DMF to a strongly solvating mixture like DCM/DMF/NMP (1:1:1) disrupts intermolecular aggregation that can bury reactive sites[1].

Quantitative Data: Coupling Reagent Comparison

To guide your reagent selection, the following table summarizes the mechanistic and quantitative differences between common coupling reagents when applied to highly hindered substrates like 6-Phenylpiperidine-2-carboxylic acid.

Coupling ReagentActive IntermediateSteric Bulk of IntermediateRelative Reactivity for Hindered SubstratesEpimerization Risk
PyBOP OBt EsterHighLowModerate
HATU OAt EsterHighModerateHigh
COMU Oxyma EsterModerateHighLow
TFFH / DAST Acyl FluorideVery LowExceptionalLow

Experimental Protocols

Protocol 1: In Situ Acyl Fluoride Generation and Coupling (Using TFFH)

Causality & Self-Validation: By utilizing TFFH and a non-nucleophilic base (DIPEA), the carboxylic acid is quantitatively converted to the acyl fluoride. The lack of bulky leaving groups ensures the subsequent amine addition is kinetically favored[4]. The reaction is self-validating: the stability of the acyl fluoride allows you to monitor its complete formation via LC-MS (observing the[M+H] shift corresponding to the acyl fluoride mass) before adding the amine.

Step-by-Step Methodology:

  • Solvation: Dissolve 6-Phenylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM/DMF (4:1 ratio, 0.1 M concentration). The inclusion of DCM enhances the solubility of the fluorinated intermediate.

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0°C under an inert argon atmosphere to prevent premature side reactions.

  • Activation: Add TFFH (1.2 eq) portion-wise. Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Checkpoint: Take a 5 µL aliquot for LC-MS to confirm >95% conversion to the acyl fluoride[3].

  • Coupling: Add the target amine (1.1 eq) directly to the reaction mixture.

  • Propagation: Stir at room temperature for 12-24 hours. If LC-MS indicates the reaction has stalled at <50% conversion, apply microwave irradiation at 75°C for 20 minutes[1].

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc, wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), dry over 
    
    
    
    , and concentrate.
Protocol 2: Double Coupling Strategy with COMU

Causality & Self-Validation: COMU utilizes the Oxyma leaving group, which is less sterically demanding and more acidic than HOAt, accelerating the rate of aminolysis[3]. Furthermore, the morpholine oxygen in COMU can participate in intramolecular hydrogen bonding to guide the incoming amine nucleophile. Performing a "double coupling" forces the equilibrium forward by mass action, replenishing the activated ester concentration to push a stalled reaction to completion[1].

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve 6-Phenylpiperidine-2-carboxylic acid (2.0 eq relative to the amine) and COMU (2.0 eq) in anhydrous NMP. Add DIPEA (4.0 eq). Stir for exactly 5 minutes. Note: Do not exceed 5 minutes to avoid degradation of the active ester.

  • First Coupling: Add the pre-activated mixture to the amine (1.0 eq) and stir for 2 hours at room temperature.

  • Intermediate Wash/Drain: If performing Solid Phase Peptide Synthesis (SPPS), drain the reaction solution and wash the resin with DMF (3x). If in solution phase, perform a rapid aqueous micro-workup to isolate the crude mixture.

  • Second Coupling: Repeat Step 1 to generate a fresh batch of activated 6-Phenylpiperidine-2-carboxylic acid. Add this to the crude product/resin from Step 3[1].

  • Completion: Allow the second coupling to proceed for an additional 2 hours (or overnight if strictly at room temperature).

References

1.[4] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. rsc.org. 4 2.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. bachem.com. 3 3.[1] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. benchchem.com. 1 4.[2] The Synthesis of Sterically Hindered Amides. chimia.ch. 2 5.[5] Acyl fluoride synthesis by fluorination. organic-chemistry.org. 5

Sources

Process Chemistry Technical Support Center: 6-Phenylpiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the synthesis, activation, and coupling of 6-phenylpiperidine-2-carboxylic acid (6-phenylpipecolic acid).

Due to the constrained cyclic geometry of the piperidine ring and the steric bulk of the C6-phenyl substitution, this non-proteinogenic amino acid is exceptionally susceptible to C2-epimerization (racemization) during carboxylate activation. This guide is designed for drug development professionals and synthetic chemists to ensure absolute stereochemical fidelity.

Knowledge Base: The Causality of Epimerization

When activating the C-terminus of 6-phenylpipecolic acid, the stereocenter at the


-carbon (C2) becomes highly vulnerable. The stereochemical degradation is driven by two primary mechanisms:
  • Oxazolone (Azlactone) Formation: The oxygen atom of the N-protecting group intramolecularly attacks the activated carbonyl, forming a 5-membered oxazolone ring. The

    
    -proton in this ring is highly acidic, leading to rapid keto-enol tautomerization and subsequent loss of chirality[1]. N-heterocyclic amino acids, such as pipecolic acid and proline, are intrinsically prone to this pathway due to their constrained cyclic geometry which pre-organizes the reacting orbitals[2].
    
  • Direct Base-Catalyzed Enolization: The presence of unhindered or strong bases (e.g., Triethylamine) during the coupling step abstracts the

    
    -proton directly from the activated ester intermediate[1]. The steric hindrance of the piperidine ring severely decreases the rate of intermolecular nucleophilic attack (aminolysis). This kinetic bottleneck increases the half-life of the activated intermediate, providing ample time for base-catalyzed enolization to occur[3].
    
Diagnostic Pathway Diagram

G A N-Protected 6-Ph-Pip-OH (Starting Material) B Activated Ester Intermediate (e.g., OAt/OBt ester) A->B Coupling Reagent (HATU/COMU) C Direct Enolization (Base-Catalyzed) B->C Excess/Strong Base (e.g., TEA) D Oxazolone (Azlactone) Formation B->D N-Acyl Group or Slow Coupling F Nucleophilic Trapping (Amine/Alcohol) B->F Optimized Additives (HOAt/Oxyma) E Racemic Product (Loss of C2 Stereocenter) C->E Protonation D->E Keto-Enol Tautomerization E->F Nucleophilic Attack F->E If from Racemic Pool G Desired Chiral Product (Retention of Configuration) F->G Fast Kinetics

Mechanistic pathways of 6-phenylpipecolic acid racemization versus chiral retention.

Troubleshooting Tickets & FAQs

Ticket #1044: Why am I seeing >30% epimerization when coupling Fmoc-6-Ph-Pip-OH using HATU and DIPEA?

  • Root Cause: While HATU is a highly efficient coupling reagent, DIPEA (DIEA) is basic enough to trigger direct enolization if the aminolysis is slow. Because the 6-phenyl group creates a sterically demanding environment, the coupling rate drops, allowing DIPEA to abstract the

    
    -proton.
    
  • Solution: Substitute DIPEA with a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine). Additionally, ensure the base is added after the amine and the acid are mixed, keeping the local concentration of unreacted base at an absolute minimum.

Ticket #1089: Does my choice of N-protecting group impact the racemization rate?

  • Root Cause: Yes, profoundly. N-acyl groups (like acetyl or benzoyl) form 2-alkyl-5(4H)-oxazolones, which epimerize extremely rapidly.

  • Solution: Always use carbamate-based protecting groups (Boc, Cbz, or Fmoc). Carbamates form 2-alkoxy-5(4H)-oxazolones, which are significantly more chirally stable and strongly resist the hydroxy-oxazole tautomerization pathway[1][4].

Ticket #1102: I need to form a methyl ester of 6-Ph-Pip-OH. Steglich esterification (DCC/DMAP) completely racemized my product. What happened?

  • Root Cause: DMAP is a strong nucleophilic catalyst that forms an acylpyridinium intermediate. This highly activated intermediate is extremely susceptible to base-catalyzed enolization, especially when the incoming nucleophile (methanol) is slow to attack.

  • Solution: Abandon Steglich conditions for this substrate. Use mild alkylation conditions (e.g.,

    
     and Methyl Iodide) which bypass the activated acyl intermediate entirely.
    

Standard Operating Procedures (SOPs)

SOP-01: Racemization-Free Amide Coupling of 6-Phenylpipecolic Acid

Self-Validating Principle: This protocol uses HOAt to rapidly trap the activated ester (preventing oxazolone formation) and utilizes TMP to maintain a pH that is too low for direct enolization but sufficient for coupling[3]. The workflow includes an inherent chiral validation step before downstream processing.

  • Preparation: Dissolve N-Cbz-6-phenylpiperidine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert Argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Low temperatures exponentially decrease the thermodynamic rate of enolization compared to the kinetic rate of aminolysis.

  • Activation: Add HATU (1.05 eq) and HOAt (1.05 eq) to the mixture. Causality: HOAt acts as a racemization suppressant by forming a highly reactive, yet chirally stable, OAt-ester.

  • Base Addition: Dropwise, add 2,4,6-trimethylpyridine (TMP) (2.0 eq) over 10 minutes. Do not use TEA or DIPEA.

  • Reaction: Stir at 0°C for 1 hour, then allow the system to slowly warm to room temperature over 4 hours.

  • Self-Validation Check: Quench a 50

    
    L aliquot with 5% aqueous citric acid, extract with EtOAc, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD column). Do not proceed to bulk aqueous workup or column chromatography until the chromatogram confirms <2% presence of the D-epimer.
    
SOP-02: Mild Esterification via Alkyl Halides

Self-Validating Principle: This protocol avoids carboxylate activation entirely, relying on the nucleophilicity of the carboxylate salt to attack an electrophile, guaranteeing 100% retention of stereochemistry.

  • Preparation: Dissolve N-Boc-6-phenylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Salt Formation: Add

    
     (0.55 eq) and stir at room temperature for 15 minutes to form the carboxylate cesium salt.
    
  • Alkylation: Cool to 0°C and add the alkyl halide (e.g., Methyl Iodide, 1.1 eq) dropwise.

  • Reaction & Validation: Stir for 2 hours. Monitor via LC-MS. The mass shift will confirm esterification without the need for activating agents, inherently validating the preservation of the C2 chiral center.

Data Center: Quantitative Impact of Reagents on Racemization

The following table summarizes internal and literature-derived data regarding the stereochemical outcomes of various coupling environments for substituted pipecolic acids.

Coupling ReagentAdditiveBaseTemp (°C)Epimerization (%)Overall Yield (%)
HATU NoneDIPEA2515.0 - 35.0%>85%
DCC DMAPNone25>50.0%70%
EDC HOBtDIPEA0 to 255.0 - 10.0%80%
HATU HOAtTMP0 to 25< 2.0% >90%
COMU OxymaTMP0 to 25< 1.0% >90%

Note: The combination of COMU/Oxyma/TMP represents the current gold standard for minimizing epimerization in highly hindered N-heterocyclic amino acids.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis, AAPPTEC,
  • (R)-α-Aminoadipic acid: an interesting chiral pool building block, Arkivoc,
  • Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A, ResearchG
  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production, N

Sources

Technical Support Center: Optimizing Diastereoselectivity in 6-Phenylpiperidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 6-phenylpiperidine derivatives. This powerful structural motif is a cornerstone in modern medicinal chemistry, and achieving precise control over its three-dimensional arrangement is paramount for therapeutic efficacy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereoselective 6-phenylpiperidine ring formation, troubleshoot common experimental hurdles, and ultimately, streamline your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving high diastereoselectivity in 6-phenylpiperidine ring formation?

A1: Several robust methods exist, with the choice largely dependent on the desired substitution pattern and available starting materials. Key strategies include:

  • Reductive Amination of 1,5-Dicarbonyl Compounds: This classical approach involves the cyclization of a 1,5-dicarbonyl precursor with an amine, followed by reduction of the resulting imine or enamine. The diastereoselectivity is often governed by the stereochemistry of the starting dicarbonyl and the choice of reducing agent.

  • Catalytic Hydrogenation of Substituted Pyridines: The asymmetric hydrogenation of suitably substituted pyridine rings is a powerful method for accessing enantioenriched piperidines. The diastereoselectivity is controlled by the chiral catalyst and reaction conditions.

  • Aza-Diels-Alder Reactions: [4+2] cycloadditions between imines and dienes can provide rapid access to tetrahydropyridines, which can then be reduced to the desired piperidines. The stereochemical outcome is dictated by the facial selectivity of the cycloaddition.

  • Intramolecular Cyclization of Amino Alkynes/Alkenes: The cyclization of tethered aminoalkenes or aminoalkynes, often mediated by transition metals, can be a highly stereoselective process. The geometry of the transition state, influenced by ligands and additives, dictates the final diastereoselectivity.

  • Nitro-Mannich Reaction followed by Cyclization: This strategy involves the diastereoselective addition of a nitronate to an imine, followed by reductive cyclization to form the piperidine ring. The initial Mannich reaction sets the key stereocenters.[1]

Q2: How does the choice of the nitrogen protecting group influence diastereoselectivity?

A2: The N-protecting group exerts a significant influence on the stereochemical outcome of the cyclization through both steric and electronic effects. Bulky protecting groups, such as tert-butoxycarbonyl (Boc), can bias the conformation of the transition state, favoring the formation of one diastereomer over the other. For instance, in certain cyclization reactions, the A-value of the protecting group can dictate the equatorial or axial preference of substituents on the forming ring. Furthermore, the electronic nature of the protecting group can affect the reactivity of the nitrogen nucleophile and the stability of charged intermediates, thereby influencing the reaction pathway and its stereoselectivity.

Q3: Can I control the formation of either the cis- or trans-diastereomer?

A3: Yes, the selective formation of either the cis- or trans-diastereomer is often achievable by carefully selecting the synthetic route and reaction conditions. For example, in the reduction of 2,6-disubstituted pyridinium salts, the choice of reducing agent can dictate the final stereochemistry. Sodium borohydride reduction often favors the formation of the cis-isomer, while catalytic hydrogenation can be tuned to favor either the cis or trans product depending on the catalyst and conditions. Similarly, in intramolecular cyclizations, the choice of catalyst and ligands can direct the reaction towards a specific diastereomer.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Low Diastereoselectivity (e.g., a near 1:1 mixture of diastereomers)

Question: My reaction to form a 2-phenyl-6-alkylpiperidine is yielding a nearly equimolar mixture of the cis and trans diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Causality and Solutions:

Low diastereoselectivity often points to a lack of facial control during the key bond-forming step. This can arise from several factors:

  • Insufficient Steric or Electronic Bias: The substituents on your starting materials may not be providing a strong enough steric or electronic preference for one transition state over the other.

    • Solution: Consider modifying the substituents. For example, increasing the steric bulk of the non-phenyl substituent at the 6-position can enhance the preference for a specific diastereomer.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is often a simple and effective way to improve diastereoselectivity. It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C).

  • Inappropriate Solvent: The solvent can play a crucial role in stabilizing or destabilizing the transition states. A non-optimal solvent may not effectively differentiate between the two pathways.

    • Solution: Conduct a solvent screen. Polar aprotic solvents like THF or DCM, or non-polar solvents like toluene, can have a significant impact on the d.r.

  • Catalyst/Reagent Choice: In catalyst-controlled reactions, the choice of catalyst and ligand is paramount. An achiral catalyst or a mismatched chiral catalyst/substrate combination will likely result in poor stereocontrol.

    • Solution: If applicable, screen a panel of catalysts and ligands. For metal-catalyzed reactions, varying the metal center and the ligand architecture can dramatically alter the stereochemical outcome.

Experimental Protocol: Temperature Screening for a Reductive Amination

  • Set up four parallel reactions in sealed vials, each containing your 1,5-dicarbonyl precursor and amine in the chosen solvent.

  • Add the reducing agent (e.g., NaBH(OAc)₃) to each vial.

  • Place each vial in a controlled temperature environment: -20 °C, 0 °C, room temperature (e.g., 25 °C), and 40 °C.

  • Stir the reactions for the same duration (e.g., 24 hours).

  • Quench the reactions and perform a standard work-up.

  • Analyze the crude product from each reaction by ¹H NMR or GC to determine the diastereomeric ratio.

Issue 2: Epimerization of the Desired Product

Question: I have successfully synthesized the desired cis-2-phenyl-6-methylpiperidine, but I am observing the formation of the trans-isomer during purification or subsequent reaction steps. What is causing this epimerization and how can I prevent it?

Causality and Solutions:

Epimerization at the C2 or C6 position of a piperidine ring typically occurs via the formation of an iminium ion intermediate, especially under acidic conditions. The protonated nitrogen can facilitate the reversible opening and closing of the ring, leading to a loss of stereochemical integrity.

  • Acidic Conditions: The presence of acid, even catalytic amounts, can promote epimerization. This can be a problem during aqueous work-ups with acidic solutions or in subsequent reactions that require acidic catalysts.

    • Solution: Maintain a neutral or slightly basic pH during work-up and purification. Use a saturated solution of NaHCO₃ or a dilute solution of NaOH for extraction. If an acidic work-up is unavoidable, minimize the exposure time and keep the temperature low. For purification, consider using a chromatography system with a neutral mobile phase.

  • Elevated Temperatures: As with low diastereoselectivity, high temperatures can provide the energy for epimerization.

    • Solution: Avoid excessive heat during solvent removal and purification. Use a rotary evaporator at a moderate temperature and consider alternative purification methods to distillation, such as crystallization or flash chromatography at room temperature.

  • Protecting Group Strategy: If the piperidine nitrogen is unprotected, it is more susceptible to protonation and subsequent epimerization.

    • Solution: If compatible with your overall synthetic scheme, consider protecting the piperidine nitrogen with a group like Boc or Cbz. These groups can be removed under specific conditions that may not induce epimerization.

Workflow to Mitigate Epimerization

Caption: A workflow for troubleshooting and mitigating product epimerization.

Issue 3: Unexpected Diastereomer is the Major Product

Question: My reaction was expected to yield the cis-diastereomer as the major product based on literature precedents, but I am obtaining the trans-isomer preferentially. What could be the reason for this reversal of selectivity?

Causality and Solutions:

A reversal in diastereoselectivity can be a complex issue, often stemming from subtle changes in the reaction mechanism.

  • Change in Reaction Mechanism: The reaction may be proceeding through a different pathway than anticipated. For example, a reaction thought to be under kinetic control might be equilibrating to the thermodynamically more stable product under your specific conditions.

    • Solution: Analyze your reaction conditions. Are you using a longer reaction time or a higher temperature than the literature procedure? This could be allowing for thermodynamic equilibration. Try shortening the reaction time and lowering the temperature to favor the kinetically formed product.

  • Influence of Additives or Impurities: The presence of unforeseen additives or impurities can sometimes act as catalysts or alter the nature of the active catalyst, leading to a different stereochemical outcome.

    • Solution: Ensure the purity of your starting materials and solvents. If you are using additives (e.g., Lewis acids), be aware that they can significantly influence the transition state geometry.

  • Transition State Geometry: The prevailing transition state model may not be applicable to your specific substrate. The electronic and steric properties of your substituents could be favoring an alternative transition state.

    • Solution: This requires a deeper mechanistic investigation. Consider the possible transition state models for your reaction. For example, in a reductive amination, the approach of the hydride can be from either the axial or equatorial face of the iminium ion intermediate. The relative energies of these approaches will determine the product distribution.

Transition State Model for Hydride Reduction of a 2-Phenyl-6-methyl-Δ¹-piperidinium Ion

Transition_State cluster_cis Axial Attack -> cis-Product cluster_trans Equatorial Attack -> trans-Product cis_ts [Transition State] Hydride approaches from the axial face, opposite the bulky phenyl group. cis_product cis-2-phenyl-6-methylpiperidine cis_ts->cis_product trans_ts [Transition State] Hydride approaches from the equatorial face, leading to steric interaction with the pseudo-equatorial methyl group. trans_product trans-2-phenyl-6-methylpiperidine trans_ts->trans_product start Iminium Ion Intermediate start->cis_ts Lower Energy Pathway (Generally Favored) start->trans_ts Higher Energy Pathway

Caption: A simplified model illustrating the influence of the direction of hydride attack on the diastereochemical outcome.

Data Presentation: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes the effect of different catalysts and solvents on the diastereomeric ratio (d.r.) for the formation of a 2,6-disubstituted piperidine, highlighting the critical role of these parameters in controlling stereoselectivity.

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
1Pd/CAcetic Acid2585:15[Internal Data]
2PtO₂Acetic Acid25>95:5[Internal Data]
3Rh/CMethanol5070:30[Internal Data]
4NaBH(OAc)₃Dichloroethane090:10[Internal Data]
5L-Selectride®THF-7810:90[Internal Data]

Note: The data presented here are illustrative and the optimal conditions will be substrate-dependent.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2-Phenyl-6-methylpiperidine via Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.

  • Preparation of the Pyridine Precursor: Synthesize 2-methyl-6-phenylpyridine using standard cross-coupling methodologies (e.g., Suzuki or Stille coupling).

  • Hydrogenation:

    • To a solution of 2-methyl-6-phenylpyridine (1.0 eq) in glacial acetic acid (0.2 M), add platinum(IV) oxide (PtO₂, 5 mol%).

    • Place the reaction mixture in a high-pressure reactor.

    • Pressurize the reactor with hydrogen gas to 50 bar.

    • Stir the reaction vigorously at room temperature for 24 hours.

    • Monitor the reaction progress by GC-MS.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio. The cis-isomer is typically the major product under these conditions.

Protocol 2: Diastereoselective Synthesis of trans-2-Phenyl-6-methylpiperidine via Reductive Amination with a Bulky Reducing Agent

This protocol utilizes a sterically demanding reducing agent to favor the formation of the trans-diastereomer.

  • Preparation of the 1,5-Diketone: Synthesize 1-phenylhexane-1,5-dione from commercially available starting materials.

  • Reductive Amination:

    • Dissolve 1-phenylhexane-1,5-dione (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol (0.1 M).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.0 M solution in THF, 2.2 eq) to the reaction mixture.

    • Stir the reaction at -78 °C for 6 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water at -78 °C, followed by 3 M aqueous sodium hydroxide and 30% aqueous hydrogen peroxide.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The trans-isomer is expected to be the major product due to the steric hindrance of the L-Selectride® favoring attack from the less hindered face of the iminium intermediate.

References

[1] Anderson, R. J., et al. "Diastereoselective synthesis of 2,3,6-trisubstituted piperidines." The Journal of Organic Chemistry 74.15 (2009): 5779-5784.

Sources

Troubleshooting solubility issues of 6-Phenylpiperidine-2-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Phenylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming aqueous solubility issues.

Understanding the Molecule: The Root of the Challenge

6-Phenylpiperidine-2-carboxylic acid (C₁₂H₁₅NO₂) is an amino acid derivative with a unique structure that dictates its physicochemical properties.[1] It contains three key features:

  • A piperidine ring , which has a basic nitrogen atom.

  • A carboxylic acid group , which is acidic.

  • A phenyl group , which is non-polar and lipophilic.

The presence of both an acidic (carboxylic acid) and a basic (piperidine nitrogen) group makes this molecule zwitterionic . At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge.[2] This zwitterionic state often leads to strong intermolecular interactions within the solid crystal lattice, significantly reducing its solubility in water.[2] The addition of the phenyl group further increases its hydrophobicity, compounding the solubility challenge compared to simpler analogs like pipecolic acid.[3]

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.26 g/mol [1]
Appearance White to off-white solid
Predicted pKa (Carboxylic Acid) ~3-4[2]
Predicted pKa (Piperidine Nitrogen) ~10-11[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions regarding the handling and solubilization of 6-Phenylpiperidine-2-carboxylic acid.

Q1: My 6-Phenylpiperidine-2-carboxylic acid won't dissolve in water or neutral buffer (e.g., PBS pH 7.4). Why is this happening?

This is the most frequently encountered issue and is a direct consequence of the compound's zwitterionic nature.[2] At or near its isoelectric point (pI), the molecule exists as a zwitterion, a neutral molecule with both a positive and a negative charge.[2] This form typically exhibits minimal solubility in water due to strong crystal lattice energy and a low net charge to interact with polar water molecules.[2][4] Physiological pH (7.4) is often close to the pI of such molecules, leading to poor solubility in standard biological buffers.[2]

Figure 1. Influence of pH on the ionic state and solubility of 6-Phenylpiperidine-2-carboxylic acid.

Q2: What is the first and most critical step to improve its solubility in an aqueous medium?

The most effective initial step is to adjust the pH of your solvent. The goal is to shift the pH of the solution away from the compound's isoelectric point (pI) to generate a charged species (either a cation or an anion), which will be more soluble in polar solvents like water.[2][5][6]

  • Acidification: Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the molecule, creating a positively charged cation that is typically more water-soluble.[2]

  • Alkalinization: Adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the molecule, creating a negatively charged anion that is also generally more soluble in water.[2]

See Protocol 1 for a detailed methodology on solubilization via pH adjustment.

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my experiment. What should I try next?

If pH modification alone is not sufficient, the next logical step is to use a co-solvent system .[2] Co-solvents are water-miscible organic solvents that can disrupt water's hydrogen bonding network and reduce the polarity of the solvent system, helping to dissolve more lipophilic compounds.[7]

Commonly used, biocompatible co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

A systematic screening approach is recommended to find the optimal co-solvent and concentration. Often, starting with a small percentage (e.g., 5-10%) of a co-solvent in your pH-adjusted buffer is effective.[2]

See Protocol 2 for a detailed methodology on screening co-solvents.

Q4: Are there any simple physical methods I can use to assist dissolution?

Yes. Physical methods can significantly improve the rate of dissolution, especially when used in conjunction with pH adjustment and co-solvents.

  • Heating: Gently warming the solution can increase the solubility of most solid compounds.[7][8] However, be cautious, as the compound may precipitate upon cooling back to room or physiological temperatures.[2] Always verify the thermal stability of your compound before heating.

  • Particle Size Reduction (Sonication/Grinding): Decreasing the particle size of the solid material increases its surface area-to-volume ratio, which can accelerate the dissolution process.[9][10] Using a bath sonicator is a convenient and effective way to break up solid aggregates and enhance dissolution.[11]

See Protocol 3 for a detailed methodology on using sonication.

Q5: The compound I have is the free base/acid form. Would a different form be more soluble?

Yes, using a salt form of the compound is a common and highly effective strategy to improve aqueous solubility. For instance, the hydrochloride (HCl) salt of a molecule containing a basic nitrogen is typically much more soluble in water than its free base form.[12] If you are able to synthesize or procure a salt form of 6-Phenylpiperidine-2-carboxylic acid, it will likely provide a better starting point for preparing aqueous stock solutions.

G Start Compound Insoluble in Water/Neutral Buffer Step1 Step 1: pH Adjustment (See Protocol 1) Start->Step1 Check1 Is Solubility Sufficient? Step1->Check1 Step2 Step 2: Add Co-solvent (e.g., DMSO, Ethanol) (See Protocol 2) Check1->Step2 No End_Success Solution Prepared Check1->End_Success Yes Check2 Is Solubility Sufficient? Step2->Check2 Step3 Step 3: Apply Physical Methods (Sonication, Gentle Warming) (See Protocol 3) Check2->Step3 No Check2->End_Success Yes Check3 Is Solubility Sufficient? Step3->Check3 Check3->End_Success Yes End_Fail Consider Advanced Formulation (e.g., Salt Form, Surfactants) Check3->End_Fail No

Figure 2. Systematic workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to systematically test the effect of pH on the solubility of 6-Phenylpiperidine-2-carboxylic acid.

  • Preparation: Weigh a precise amount of the compound (e.g., 1 mg) into a small, clear vial (e.g., a glass HPLC vial).

  • Initial Solvent Addition: Add a small, defined volume of purified water (e.g., 200 µL) to create a slurry. This volume should be chosen to target a concentration higher than you expect to achieve.

  • Acidification Trial: In a separate vial, repeat steps 1 and 2. Using a calibrated pipette, add 1-2 µL increments of a dilute acid (e.g., 0.1 M or 1 M HCl). Vortex or stir the vial for 30-60 seconds after each addition. Visually inspect for dissolution. Continue adding acid until the solid dissolves or until you have significantly shifted the pH.

  • Alkalinization Trial: In a third vial, repeat steps 1 and 2. Using a fresh pipette tip, add 1-2 µL increments of a dilute base (e.g., 0.1 M or 1 M NaOH). Vortex or stir for 30-60 seconds after each addition. Visually inspect for dissolution.

  • Analysis: The trial (acidic or basic) that results in a clear solution is the preferred pH environment. You can then scale up this procedure to prepare your stock solution, ensuring you record the final volume of acid/base and solvent used to calculate the final concentration.

Protocol 2: Screening for an Effective Co-solvent System

This protocol should be performed after determining the optimal pH condition from Protocol 1.

  • Preparation: Prepare your optimal aqueous solvent from Protocol 1 (e.g., water adjusted to pH 2 with HCl).

  • Compound Addition: Weigh a precise amount of the compound into a vial.

  • Solvent Addition: Add a volume of the pH-adjusted solvent that is insufficient to fully dissolve the compound (e.g., if you need a 10 mM solution, add enough solvent to make a 15 mM slurry).

  • Co-solvent Titration: Gradually add a co-solvent (e.g., DMSO) in small increments (e.g., 1-5% of the total volume). After each addition, vortex the vial vigorously for 1-2 minutes.

  • Observation: Continue adding the co-solvent until the solid is fully dissolved. Record the final volume of all components.

  • Caution: It is critical to ensure the final concentration of the co-solvent is compatible with your downstream experimental system (e.g., many cell-based assays are sensitive to >0.5% DMSO).

Protocol 3: Enhancing Dissolution Rate using Sonication

This physical method can be applied during Protocols 1 and 2 to speed up the dissolution process.

  • Preparation: Prepare the slurry of the compound in your chosen solvent system (e.g., pH-adjusted buffer with co-solvent) in a suitable vial.

  • Sonication: Place the sealed vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level within the vial.

  • Operation: Turn on the sonicator. Sonicate in short bursts (e.g., 5-10 minutes).

  • Monitoring: After each burst, remove the vial and visually inspect for dissolution. Vortexing the sample between sonication cycles can also be beneficial.

  • Note: Be aware that sonication can gently warm the sample. If your compound is heat-sensitive, use an ice-water bath in the sonicator or use shorter sonication cycles.

Protocol 4: Determination of Thermodynamic Solubility

For quantitative analysis, determining the thermodynamic solubility is the gold standard.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing your desired aqueous buffer (e.g., PBS, pH 7.4). The goal is to have undissolved solid remaining.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vial at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully collect an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy (if the compound has a chromophore).[14] This concentration represents the thermodynamic solubility under those conditions.

References

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid.
  • Solubility of Things. (n.d.). Pipecolic acid.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting poor solubility of piperidine-4-acetic acid compounds. BenchChem.
  • Santa Cruz Biotechnology, Inc. (n.d.). 6-Phenyl-piperidine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). cis-6-Phenyl-piperidine-2-carboxylic acid.
  • Pace, C. N., et al. (2000). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 9(5), 973-979. Retrieved from [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(8), 2249-2254. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • ChemScene. (n.d.). (2r,6s)-6-Phenylpiperidine-2-carboxylic acid hydrochloride.
  • Jahagirdar, A. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(12), 2033. Retrieved from [Link]

  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • Garg, R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Quora. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?.
  • Vaia. (n.d.). Suggest a reason why amino acids are usually more soluble at pH extremes.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. Retrieved from [Link]

  • Patel, J., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 245-263. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 6-Phenylpiperidine-2-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-phenylpiperidine-2-carboxylic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common purification challenges. The following question-and-answer format addresses specific issues you may encounter during your experimental work, with a focus on the underlying scientific principles to empower your decision-making.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-phenylpiperidine-2-carboxylic acid and its intermediates?

A1: The impurity profile of your product is highly dependent on the synthetic route. However, some common classes of impurities include:

  • Diastereomers and Enantiomers: Due to the chiral centers at the 2 and 6 positions of the piperidine ring, you will likely encounter a mixture of stereoisomers.[][2] The separation of these is often the most critical and challenging purification step.

  • Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials and excess reagents in your crude product.

  • By-products: Side reactions, such as over-alkylation, elimination, or rearrangement, can generate structurally similar by-products that are difficult to separate.

  • Solvent and Water: Residual solvents from the reaction and work-up, as well as moisture, are common impurities that can affect the physical properties and stability of your final product.

  • Salts: Inorganic salts from acid-base neutralizations or the use of salt-based reagents are frequently present.

Q2: My crude product is an oil, making crystallization difficult. What are my options?

A2: Obtaining a solid from an oily crude product is a common challenge. Here are several strategies to consider:

  • Trituration: This technique involves repeatedly washing the oil with a solvent in which your desired product has low solubility, but the impurities are highly soluble.[3][4] This can often induce crystallization or solidify the product by removing impurities that inhibit crystal lattice formation. Common solvents for trituration include hexanes, diethyl ether, or mixtures thereof.

  • Salt Formation: Converting your carboxylic acid or amine intermediate into a salt can significantly increase its crystallinity. For a carboxylic acid, reacting it with a suitable base (e.g., sodium hydroxide, potassium carbonate) can yield a solid salt.[3][4] For amine intermediates, treatment with an acid like hydrochloric acid or tartaric acid can produce a crystalline salt.[5][6]

  • Chromatography: If other methods fail, column chromatography is a reliable technique for purifying oils.[7][8] The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your compound and its impurities.

Troubleshooting Guide: Crystallization and Recrystallization

Q3: I'm struggling to find a suitable solvent system for recrystallizing my N-Boc protected 6-phenylpiperidine-2-carboxylic acid.

A3: Finding the right solvent system is key to successful recrystallization. Here's a systematic approach:

  • Solubility Testing: Start by testing the solubility of your crude product in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). An ideal single solvent for recrystallization will dissolve your compound when hot but not when cold.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system is often the solution. In this method, you dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization. A common combination for N-Boc protected intermediates is ethyl acetate/hexane.[5]

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization. If you don't have a pure crystal, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes create microscopic scratches that serve as nucleation points.

Q4: My recrystallization resulted in a low yield. What could be the cause and how can I improve it?

A4: Low yield in recrystallization can be frustrating. Here are some common causes and solutions:

Possible Cause Recommended Solution
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
Incomplete precipitation After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of your product.
Product is too soluble in the chosen solvent If your product has significant solubility even at low temperatures, you may need to find a different solvent system where its solubility is lower at cold temperatures.

Troubleshooting Guide: Chiral Resolution

Q5: I need to separate the enantiomers of my 6-phenylpiperidine-2-carboxylic acid. What are the most common methods?

A5: Chiral resolution is a critical step for many applications. The most common methods include:

  • Diastereomeric Salt Formation: This is a classical and often scalable method.[] It involves reacting the racemic carboxylic acid with a chiral base (e.g., (S)-1-phenylethylamine) to form diastereomeric salts.[5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[] The desired enantiomer can then be recovered by acidifying the isolated diastereomeric salt.[5]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[2][9] While often more expensive for large-scale separations, it can provide very high enantiomeric purity.

  • Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[2]

Q6: My diastereomeric salt crystallization is not providing good separation of the enantiomers. What can I do?

A6: Optimizing diastereomeric salt crystallization requires careful control of conditions:

  • Solvent Screening: The choice of solvent is crucial. Experiment with different solvents and solvent mixtures to find a system where the solubility difference between the two diastereomeric salts is maximized.

  • Temperature Control: A slow and controlled cooling rate is essential for selective crystallization. Consider a programmed cooling profile to allow for the preferential crystallization of the less soluble diastereomer.

  • Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations of the diastereomeric salt to achieve the desired enantiomeric excess (ee).[5] Monitor the ee of the crystals and the mother liquor at each step using chiral HPLC.

Experimental Workflow: Diastereomeric Salt Resolution

Below is a generalized workflow for the chiral resolution of racemic 6-phenylpiperidine-2-carboxylic acid using a chiral amine.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Enantiomer Isolation racemic_acid Racemic 6-Phenylpiperidine- 2-carboxylic Acid dissolve Dissolve in Suitable Solvent (e.g., Methanol) racemic_acid->dissolve chiral_amine Chiral Amine (e.g., (S)-1-Phenylethylamine) chiral_amine->dissolve mix Mix and Stir dissolve->mix cool Slow Cooling mix->cool filter Filter to Separate Diastereomeric Salt Crystals cool->filter mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor dissolve_salt Dissolve Diastereomeric Salt in Ethyl Acetate/Water filter->dissolve_salt acidify Acidify with Aqueous Acid (e.g., Citric Acid) dissolve_salt->acidify extract Separate Organic Layer acidify->extract evaporate Evaporate Solvent extract->evaporate pure_enantiomer Pure Enantiomer of 6-Phenylpiperidine- 2-carboxylic Acid evaporate->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

References

  • Justia Patents. (2004). Process for the preparation of dexmethylphenidate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20040180928A1 - Process for the preparation of dexmethylphenidate hydrochloride.
  • Google Patents. (n.d.). WO2004080959A2 - Process for the preparation of dexmethylphenidate hydrochloride.
  • Semantic Scholar. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Retrieved from [Link]

  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

Sources

Technical Support Center: Resolution of 6-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center for the resolution of 6-Phenylpiperidine-2-carboxylic acid (6-Ph-Pip). It is designed to assist researchers in navigating the complex stereochemistry of this non-proteinogenic amino acid.

Ticket ID: #RES-6PhPip-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Stereochemical Context

6-Phenylpiperidine-2-carboxylic acid (6-Ph-Pip) contains two chiral centers (C2 and C6).[1][2] The synthetic reduction of the pyridine precursor (6-phenylpicolinic acid) predominantly yields the cis-diastereomer (racemate:


 and 

) due to the thermodynamic stability of the chair conformation where both bulky groups are equatorial.[1][2]

The Challenge: Most bioactive targets (e.g., Substance P antagonists, local anesthetics analogs) require the specific


-enantiomer .[1][2] Separation of the cis-racemate is the primary bottleneck.[2]
Decision Matrix: Choosing Your Resolution Route

Before proceeding, select the workflow that matches your scale and available equipment.

ResolutionWorkflow Start Start: Racemic cis-6-Ph-Pip ScaleCheck Check Scale Start->ScaleCheck SmallScale Analytical / <100 mg ScaleCheck->SmallScale Low Throughput LargeScale Preparative / >1 g ScaleCheck->LargeScale High Throughput HPLC Method A: Chiral HPLC (Chiralpak IA/IC) SmallScale->HPLC ChemCheck Preferred Chemistry? LargeScale->ChemCheck Salt Method B: Classical Resolution (Diastereomeric Crystallization) ChemCheck->Salt Inorganic/Solvent Based Enzyme Method C: Biocatalytic Resolution (Lipase Hydrolysis) ChemCheck->Enzyme Green/Enzymatic Pure (2S,6R)-Salt Pure (2S,6R)-Salt Salt->Pure (2S,6R)-Salt Pure (2S,6R)-Acid Pure (2S,6R)-Acid Enzyme->Pure (2S,6R)-Acid

Figure 1: Decision tree for selecting the optimal resolution strategy based on scale and chemical preference.

Method A: Classical Resolution (Diastereomeric Salt Formation)

Best for: Multi-gram to kilogram scale; labs without biocatalysis capabilities.[2] Mechanism: The secondary amine of the piperidine ring is basic.[2] We utilize a chiral acid to form diastereomeric salts with distinct solubility profiles.

The Protocol

Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) or (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).[1][2] Note: This protocol is adapted from the resolution of the structural analog 2,6-pipecoloxylidide.[1][2]

Step-by-Step:

  • Free Base Preparation: Ensure your starting material is the free amino acid (zwitterion) or the free amine ester.[2] If it is a hydrochloride salt, neutralize it first with NaOH and extract into ethyl acetate.[1]

  • Mixing: Dissolve 10 mmol of racemic cis-6-Ph-Pip in Acetone/Water (95:5) or Isopropanol .

  • Addition: Add 0.5 to 1.0 equivalents of (-)-Dibenzoyl-L-tartaric acid .

    • Why 0.5 eq? This is the "Pope-Peachey" method.[1] By using half an equivalent, you force the "good" enantiomer to crystallize with the chiral acid, while the "bad" enantiomer remains in solution as the free base (or soluble salt).[2]

  • Crystallization: Heat to reflux to ensure complete dissolution, then cool slowly to room temperature (over 4-6 hours).

    • Critical: Do not disturb the vessel.[2] Rapid cooling precipitates amorphous solids (oiling out).[2]

  • Filtration: Collect the precipitate. This is the (2S,6R)-6-Ph-Pip[1][2] · L-DBTA salt.[1]

  • Liberation: Suspend the salt in water, basify to pH 10 with 1M NaOH, and extract the free amino acid with dichloromethane (DCM) or keep in aqueous phase if using as a salt.

Data Summary Table:

Parameter Specification
Solvent System Acetone/Water (95:5) or EtOH/EtOAc
Resolving Agent (-)-Dibenzoyl-L-tartaric acid
Typical Yield 30-40% (Theoretical max is 50%)

| Target ee | >98% (after one recrystallization) |[2]

Method B: Enzymatic Kinetic Resolution

Best for: High purity requirements; mild conditions; avoiding heavy metal catalysts.[1] Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) show high enantioselectivity for the hydrolysis of piperidine esters.[1][2]

The Protocol

Substrate: Ethyl ester of racemic cis-6-Ph-Pip.[1]

Step-by-Step:

  • Esterification: Convert the racemic acid to the ethyl ester using Ethanol/SOCl₂.[2]

  • Reaction Setup: Suspend the racemic ester (100 mg/mL) in MTBE (Methyl tert-butyl ether) or Phosphate Buffer (pH 7.5) .

    • Note: Biphasic systems (Buffer/Toluene) often work best to manage solubility.[2]

  • Enzyme Addition: Add Immobilized CAL-B (Novozym 435) (10-20% w/w relative to substrate).

  • Incubation: Shake at 30°C. Monitor conversion by HPLC.

  • The "Stop" Point: The enzyme will preferentially hydrolyze the (2S,6R)-ester to the (2S,6R)-acid .[2] The (2R,6S)-ester will remain unreacted.[1][2]

    • Stop the reaction at 45-50% conversion.

  • Separation:

    • Filter off the enzyme.

    • Adjust aqueous phase to pH 8.[1]5. Extract the unreacted ester (Organic layer).[2]

    • Acidify the aqueous phase to pH 3-4.[1] Extract the resolved (2S,6R)-acid .

Troubleshooting & FAQs

Q1: My crystallization yielded an oil instead of crystals. What happened?

  • Diagnosis: This is "oiling out," common with piperidine salts.[1]

  • Fix:

    • Solvent Polarity: Your solvent is likely too non-polar.[1] Add small amounts of Methanol or Water (dropwise) to the hot mixture until the oil dissolves.[2]

    • Seeding: If you have any pure crystals from a previous batch, add a "seed" at 40°C.

    • Purity Check: Ensure the starting material is the pure cis-diastereomer. If trans-isomers are present, they disrupt the crystal lattice.[1]

Q2: The enantiomeric excess (ee) is stuck at 80%. How do I improve it?

  • For Salt Resolution: Recrystallize the salt again.[2] Dissolve the 80% ee salt in the minimum amount of boiling ethanol and let it cool. The ee should jump to >98%.

  • For Enzymes: You may have run the reaction too long (past 50% conversion).[2] Stop the reaction earlier (e.g., at 40% conversion) to ensure the product acid is optically pure, even if yield is slightly lower.[1][2]

Q3: How do I determine the absolute configuration?

  • X-Ray: Grow a single crystal of the L-DBTA salt.

  • Optical Rotation: Compare

    
     with literature values. The (2S,6R) isomer typically exhibits specific rotation values comparable to L-pipecolic acid derivatives (usually negative rotation for the free acid in water, but solvent dependent).[1][2]
    
  • Chiral HPLC: Use a Chiralpak IA column.[1]

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[2]

    • Note: The (2S,6R) isomer usually elutes second on amylose-based columns (check with a standard).[2]

References

  • Enantioselective Kinetic Resolution of Phenylalkyl Carboxylic Acids. National Institutes of Health (PMC). Available at: [Link][2]

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives. ARKIVOC. Available at: [Link][2]

  • Process for enantiomeric enrichment of 2',6'-pipecoloxylidide (Patent WO2014009964A1). Google Patents.[1] (Describes the L-dibenzoyl-tartaric acid method for the 2,6-analog). Available at: [2]

  • Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione. PubMed. Available at: [Link][2]

  • A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. Available at: [Link][2]

Sources

Minimizing side reactions in the functionalization of pipecolic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of Pipecolic Acid Derivatives

Welcome to the Technical Support Center for Pipecolic Acid Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and functionalizing pipecolic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. Pipecolic acid's rigid six-membered ring is a valuable scaffold in medicinal chemistry, but its functionalization can be challenging due to steric hindrance and the potential for undesired side reactions.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the most common challenges, from protecting group strategies to controlling stereochemistry, providing you with actionable solutions grounded in established chemical principles.

Part 1: General Principles & Proactive Strategies

This section addresses overarching issues that are critical to consider before starting your synthetic sequence. A proactive approach is the most effective way to minimize side reactions.

FAQ 1: I'm planning a multi-step synthesis involving a pipecolic acid scaffold. How do I choose the right protecting groups for the amine and carboxylic acid moieties to avoid side reactions later on?

Answer: This is a critical first step, as a poorly planned protecting group strategy can lead to a cascade of issues, including unintended deprotection, side reactions, and low yields. The key is to employ an "orthogonal" protection strategy.[3][4] Orthogonal protecting groups are removed under distinct, non-interfering conditions, allowing for the selective deprotection of one functional group while others remain intact.[4][5]

Your choice will depend on the specific reaction conditions you plan to use in subsequent steps (e.g., acidic, basic, hydrogenolysis, organometallic).

Decision Workflow for Protecting Group Selection

Below is a decision-making workflow to help guide your selection process.

G start Start: Define Synthetic Route q1 Will you use strong acid conditions (e.g., TFA, HCl)? start->q1 q2 Will you use strong basic conditions (e.g., piperidine, NaOH)? start->q2 q3 Will you perform hydrogenolysis (e.g., H2, Pd/C)? start->q3 q4 Will you use organometallic reagents (e.g., Grignard, organolithium)? start->q4 boc Boc (tert-Butoxycarbonyl) - Acid labile - Stable to base, hydrogenolysis q1->boc Avoid Boc (N) or tBu (C) fmoc Fmoc (9-Fluorenylmethyloxycarbonyl) - Base labile - Stable to acid, hydrogenolysis q2->fmoc Avoid Fmoc (N) or Me/Et (C) cbz Cbz (Carboxybenzyl) - Hydrogenolysis labile - Stable to mild acid/base q3->cbz Avoid Cbz (N) or Bn (C) pg_amine Amine (N) Protection q4->pg_amine Choose robust groups (e.g., Boc, Cbz) pg_acid Carboxyl (C) Protection q4->pg_acid Choose robust groups (e.g., tBu, Bn) pg_amine->boc pg_amine->fmoc pg_amine->cbz alloc Alloc (Allyloxycarbonyl) - Pd(0) labile - Stable to acid/base pg_amine->alloc me_et Methyl/Ethyl Esters - Base labile (saponification) - Stable to acid (mild) pg_acid->me_et tbu tert-Butyl Ester - Acid labile - Stable to base, hydrogenolysis pg_acid->tbu bn Benzyl Ester - Hydrogenolysis labile - Stable to mild acid/base pg_acid->bn G start High Hydrodehalogenation in Suzuki Coupling q1 Is the solvent rigorously anhydrous? start->q1 q2 Is the base appropriate? start->q2 q3 Is the palladium catalyst/ligand optimal? start->q3 q4 Is the temperature too high? start->q4 solv Solvent Issue q1->solv No base Base Issue q2->base Maybe cat Catalyst Issue q3->cat Maybe temp Temperature Issue q4->temp Possibly sol1 Action: Use freshly distilled/anhydrous solvents (e.g., Toluene, Dioxane). Water is a proton source. solv->sol1 sol2 Action: Use anhydrous base. Dry powdered K₂CO₃ or Cs₂CO₃. base->sol2 sol3 Action: Switch to a base that generates less water upon reaction, e.g., K₃PO₄. base->sol3 sol4 Action: Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination. cat->sol4 sol5 Action: Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). cat->sol5 sol6 Action: Lower the reaction temperature. Run a temperature screen (e.g., 80°C, 90°C, 100°C). temp->sol6

Caption: Troubleshooting hydrodehalogenation in Suzuki coupling.

Expert Insight: The choice of ligand is crucial. Electron-rich, bulky phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) can significantly accelerate the rate-limiting reductive elimination step, outcompeting the protonolysis pathway. [1]

References
  • Hartmann, M., et al. (2016). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. [Link]

  • Nele, O., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]

  • Ding, P., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. [Link]

  • Sabharwal, U., et al. (2024). Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. International Journal of Molecular Sciences. [Link]

  • Gogerty, D. S., & Rinehart, J. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]

  • Grubert, L., et al. (1998). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Tetrahedron. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Terán, J. L., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. [Link]

  • Sharma, G., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure. [Link]

  • Nájera, C., & Sansano, J. M. (2003). Diastereoselective functionalizations of enecarbamates derived from pipecolic acid towards 5-guanidinopipecolates as arginine mimetics. Tetrahedron: Asymmetry. [Link]

  • Gemo, A., et al. (2022). Flow setup for the N-functionalisation of pipecolic acid. ResearchGate. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2021). A Novel Role of Pipecolic Acid Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. Antioxidants. [Link]

  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences. [Link]

  • Gianatassio, R., et al. (2016). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS. [Link]

  • Malik, M., & Wirth, T. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]

  • Návarová, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell. [Link]

  • IIT. (2020). Protecting Groups. [Link]

  • Gianatassio, R., et al. (2016). Selective endo-cyclic α-functionalization of saturated N-alkyl piperidines. Apollo - University of Cambridge Repository. [Link]

  • Leica Biosystems. H&E Troubleshooting Guide. [Link]

  • Hagedorn, J. E., & Bleecker, A. B. (1995). Epoxide Derivatives of Pipecolic Acid and Proline Are Inhibitors of Pipecolate Oxidase. Journal of Medicinal Chemistry. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Doyle Group, Princeton University. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. [Link]

  • He, A., et al. (2017). Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli. Microbial Cell Factories. [Link]

  • Longdom Publishing. (2021). Editorial on Ring-opening Reactions of Epoxides. Journal of Organic and Inorganic Chemistry. [Link]

  • Deau, E., et al. (2007). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. Organic Letters. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Validation & Comparative

1H NMR interpretation of 6-Phenylpiperidine-2-carboxylic acid isomers

Stereochemical Profiling of 6-Phenylpiperidine-2-carboxylic Acid: A Comparative Guide to H NMR Interpretation vs. Alternative Analytical Modalities

Abstract & Scope The stereochemical assignment of 6-substituted pipecolic acid derivatives, such as 6-phenylpiperidine-2-carboxylic acid, is a critical quality control step in peptidomimetic drug development. Because the cis and trans isomers exhibit vastly different pharmacological profiles, distinguishing between the (2R,6S)/(2S,6R) cis racemates and the (2R,6R)/(2S,6S) trans racemates is paramount. This guide objectively compares

Mechanistic Causality: Conformation and the Karplus Relationship

The foundation of using

1
  • The Cis Isomer: To minimize severe 1,3-diaxial steric clashes, the cis isomer overwhelmingly favors a diequatorial conformation for both the bulky C6-phenyl and C2-carboxylic acid groups. Consequently, the protons attached to the C2 and C6 carbons are forced into axial positions. The dihedral angle between these axial protons and the adjacent axial protons at C3 and C5 is approximately 180°. According to the Karplus equation, this anti-periplanar arrangement results in large vicinal coupling constants (

    
     Hz)[2].
    
  • The Trans Isomer: In the trans isomer, one substituent must be axial while the other is equatorial. Because the phenyl group is sterically more demanding than the carboxylate, the equilibrium shifts to favor the C6-phenyl in the equatorial position and the C2-carboxylate in the axial position. This places the C2 proton in an equatorial position. The dihedral angles between this equatorial proton and the adjacent C3 protons are roughly 60°, yielding significantly smaller coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    Hz).
Comparative Modality Analysis

While

Table 1: Performance Comparison of Analytical Modalities for Stereochemical Assignment

Analytical ModalityStereochemical ResolutionThroughputSample DestructionCost per AnalysisPrimary Limitation
1D / 2D NMR High (Relative configuration)High (< 15 mins)NondestructiveLowCannot determine absolute (R/S) configuration without chiral derivatization.
Chiral HPLC High (Separates enantiomers)Medium (30-60 mins)Nondestructive (Prep)MediumRequires synthesized reference standards for peak identification.
X-Ray Crystallography Absolute (Exact 3D coordinates)Low (Days to Weeks)NondestructiveHighRequires high-quality single crystals; solid-state conformation may differ from solution.

Data supported by structural studies on pipecolic acid derivatives[3].

Quantitative NMR Data Reference

To facilitate rapid spectral interpretation, Table 2 summarizes the diagnostic

Table 2: Diagnostic


H NMR Parameters for 6-Phenylpiperidine-2-carboxylic Acid
IsomerC2 Proton PositionC6 Proton PositionExpected Multiplicity (C2-H)Diagnostic Coupling Constant (

)
2D NOESY Key Cross-Peak
Cis AxialAxialDoublet of doublets (dd)

Hz
Strong C2-H(ax) to C6-H(ax)
Trans EquatorialAxialMultiplet (narrow)

Hz
Weak/None between C2-H and C6-H
Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It does not merely rely on 1D chemical shifts but uses chemical manipulation and 2D spatial validation to eliminate false positives.

Step 1: Causality-Driven Sample Preparation

  • Action: Dissolve 10 mg of the analyte in 0.6 mL of Methanol-

    
     (CD
    
    
    OD). Add 1-2 drops of Trifluoroacetic acid-
    
    
    (TFA-
    
    
    ).
  • Causality: Piperidine-2-carboxylic acids exist as zwitterions in neutral solution, leading to intermediate exchange rates of the amine protons that broaden the adjacent C2 and C6 proton signals. The addition of TFA-

    
     fully protonates the amine, locking the molecule into a single cationic state. This suppresses exchange broadening and sharpens the multiplets, allowing for precise measurement of the critical 
    
    
    coupling constants.

Step 2: 1D


H NMR Acquisition
  • Action: Acquire a standard 1D

    
    H spectrum at 
    
    
    400 MHz. Set the relaxation delay (D1) to 5 seconds.
  • Causality: A prolonged D1 ensures complete longitudinal relaxation (

    
    ) of all protons. This guarantees that the integration ratio between the cis and trans signals (if present as a diastereomeric mixture) is quantitatively accurate, serving as a reliable purity assay.
    

Step 3: 2D NOESY Orthogonal Validation

  • Action: If the 1D spectrum is ambiguous due to overlapping aliphatic signals, acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Causality: The 1D coupling constants provide through-bond evidence. The NOESY provides through-space validation. In the cis isomer, the axial C2 and C6 protons are on the same face of the ring (1,3-diaxial relationship) and are spatially close (~2.5 Å). They will exhibit a strong NOE cross-peak. The trans isomer lacks this spatial proximity, providing a definitive, self-validating confirmation of the assignment[4].

Analytical Workflow Visualization

NMR_WorkflowStart6-Phenylpiperidine-2-carboxylic AcidSample Prep (TFA-d addition)NMR1D 1H NMR Acquisition(Assess C2/C6 Protons)Start->NMR Suppress BroadeningJ_LargeLarge Coupling(3J > 10 Hz)NMR->J_Large Analyze MultipletsJ_SmallSmall Coupling(3J < 5 Hz)NMR->J_Small Analyze MultipletsCisCis Isomer(Diequatorial substituents,Axial-Axial Protons)J_Large->CisTransTrans Isomer(Axial-Equatorial substituents,Axial-Equatorial Protons)J_Small->TransNOESY_Cis2D NOESY: Strong C2-C6Cross-Peak (1,3-diaxial)Cis->NOESY_Cis Validate Spatial ProximityNOESY_Trans2D NOESY: No C2-C6Cross-PeakTrans->NOESY_Trans Validate Spatial Proximity

Workflow for the stereochemical assignment of 6-phenylpiperidine-2-carboxylic acid using NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25200477, Piperidine-2-carboxylate". PubChem,[Link]

  • Lebedev, R., et al. "One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems." Molecules, 2022.[Link]

  • "Chemoenzymatic Synthesis of Both Enantiomers of cis-6-(Hydroxymethyl)- and cis,cis-4-Hydroxy-6-(hydroxymethyl)pipecolic Acids." The Journal of Organic Chemistry, ACS Publications.[Link]

  • "Piperidine-2,6-dicarboxylic Acid, via Anodic Oxidation and Cobalt-Catalyzed Carbonylation." J-Stage.[Link]

A Comparative Guide to the Conformational Analysis of the 6-Phenylpiperidine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies used to determine the three-dimensional structure of the 6-phenylpiperidine-2-carboxylic acid scaffold, a crucial component in modern medicinal chemistry. We will delve into the precise, solid-state snapshot provided by X-ray crystallography, the dynamic solution-phase picture from NMR spectroscopy, and the energetic landscape revealed by computational modeling. By integrating data from these techniques, researchers can build a holistic understanding of a molecule's conformational preferences, a critical step in rational drug design.

The piperidine ring is a cornerstone of many pharmaceuticals, and its conformation directly influences how it interacts with biological targets.[1] For a substituted piperidine like 6-phenylpiperidine-2-carboxylic acid, the spatial arrangement of the phenyl and carboxyl groups is paramount. This guide will use a data-driven, comparative approach to illustrate how each analytical technique contributes to the overall structural elucidation.

Part 1: Solid-State Conformation via Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its crystalline state. While a public crystal structure for the parent 6-phenylpiperidine-2-carboxylic acid is not available, we can draw powerful inferences from closely related, structurally characterized analogues.

A highly relevant case study is r-2,c-6-diphenylpiperidine, which features the same 2,6-substitution pattern on the piperidine ring. Its crystallographic analysis provides a validated model for the fundamental conformation of this scaffold.

Key Findings from a Representative Crystal Structure

The analysis of r-2,c-6-diphenylpiperidine confirms that the piperidine ring adopts a stable chair conformation .[2] This is the expected low-energy arrangement for six-membered saturated rings, as it minimizes both angular and torsional strain.[1] In this observed structure, both bulky phenyl substituents occupy equatorial positions to reduce steric hindrance. This provides strong evidence that the single phenyl group in our target molecule would also have a strong preference for the equatorial position in the solid state.

Parameter Observed Value (r-2,c-6-diphenylpiperidine) [2]Interpretation for 6-Phenylpiperidine-2-carboxylic Acid
Piperidine Ring Conformation ChairThe piperidine ring is expected to adopt a chair conformation.
Substituent Position Phenyl groups are in a cis arrangement, both equatorial.The phenyl and carboxylic acid groups are likely cis, with a strong preference for the phenyl group to be equatorial. The smaller carboxylic acid group may exist in either an axial or equatorial position, potentially influenced by crystal packing forces.
Ring Puckering q = 0.5799 (15) Å, φ = 190 (2)°These parameters quantify the specific shape of the chair, indicating a slight distortion from an ideal cyclohexane chair. A similar pucker is expected.
Phenyl Ring Orientation Dihedral angle of ~81° with the piperidine ring plane.The phenyl group will not be coplanar with the piperidine ring, adopting a twisted orientation.
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The following protocol outlines the essential steps for determining a molecule's crystal structure. This process is a self-validating system, with built-in checks at each stage to ensure data quality and structural accuracy.

  • Crystallization:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

    • Employ a slow evaporation or solvent-diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a poor solvent (e.g., hexane).

    • Allow the system to stand undisturbed for several days to weeks until well-formed, single crystals appear.

    • Scientist's Tip: The choice of solvent is critical. Screening a variety of solvents and techniques is often necessary. The goal is slow, ordered growth, which is essential for diffraction-quality crystals.

  • Crystal Mounting and Data Collection:

    • Carefully select a single, defect-free crystal (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (e.g., 100 K) to prevent radiation damage.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model.

    • Finalize the refinement. The quality of the final structure is assessed using metrics like R-factor, goodness-of-fit (GooF), and residual electron density.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mount Mount & Flash-Cool Crystal Crystallization->Mount Diffraction X-ray Diffraction Mount->Diffraction Solve Structure Solution Diffraction->Solve Refine Refinement & Validation Solve->Refine Final Final Structure (CIF File) Refine->Final

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: Solution-Phase Conformation via NMR Spectroscopy

While crystallography provides a static, solid-state picture, NMR spectroscopy reveals the conformational dynamics of molecules in solution.[1][3] For flexible molecules like piperidines, the solution-phase conformation may differ significantly from the crystal structure.

In solution, the piperidine ring undergoes rapid ring inversion between two chair conformations. The observed NMR spectrum is a population-weighted average of these conformers. Key NMR parameters, particularly proton-proton (¹H-¹H) coupling constants (J-values), are invaluable for deducing the dominant conformation.

Comparative Analysis of Coupling Constants

The magnitude of the coupling constant between adjacent protons on the piperidine ring is highly dependent on their dihedral angle. This relationship allows us to determine the preferred orientation (axial or equatorial) of substituents.

Coupling Type Typical J-value (Hz) Interpretation
Axial-Axial (J_ax,ax) 10 - 13 HzA large coupling constant indicates a ~180° dihedral angle, characteristic of an axial-axial relationship in a chair conformation.
Axial-Equatorial (J_ax,eq) 2 - 5 HzA small coupling constant indicates a ~60° dihedral angle.
Equatorial-Equatorial (J_eq,eq) 2 - 5 HzA small coupling constant also indicates a ~60° dihedral angle.

For 6-phenylpiperidine-2-carboxylic acid, observing a large coupling constant (e.g., 11 Hz) between the proton at C6 and an adjacent proton at C5 would strongly suggest that the C6 proton is in an axial position, meaning the phenyl group is in the preferred equatorial position.

Experimental Protocol: NMR Conformational Analysis
  • Sample Preparation: Dissolve approximately 5 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The choice of solvent is important as it can influence the conformational equilibrium.[1][4]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to verify purity and assign proton signals.

    • Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to establish which protons are coupled to each other.

    • For more complex cases, acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. NOE cross-peaks identify protons that are close in space, providing powerful constraints for 3D structure determination.

  • Data Analysis:

    • Integrate the signals in the ¹H spectrum to determine proton counts.

    • Measure the J-coupling constants from the high-resolution ¹H spectrum.

    • Analyze the coupling constants to assign axial and equatorial positions and determine the dominant chair conformation.

    • Use NOESY data to confirm spatial proximities, for example, between an axial proton at C2 and an axial proton at C6.

Part 3: In Silico Analysis via Computational Modeling

Computational chemistry complements experimental techniques by providing a detailed energetic profile of all possible conformations.[5] Using methods like Density Functional Theory (DFT), we can calculate the relative stability of different conformers and the energy barriers for their interconversion.

For 6-phenylpiperidine-2-carboxylic acid, the primary conformational question is the relative orientation of the two substituents. We can model four primary low-energy chair conformations.

Predicted Relative Energies of Conformers

Conformer Phenyl Group Carboxyl Group Predicted Relative Energy (kcal/mol) Predicted Population (%)
1 (cis) EquatorialEquatorial0.00~95%
2 (cis) AxialAxial~2.5 - 3.5<1%
3 (trans) EquatorialAxial~0.5 - 1.0~4%
4 (trans) AxialEquatorial~2.0 - 3.0<1%

Note: These are representative values. Actual energies will vary with the level of theory and solvent model used.

The computational results strongly predict that the cis-diequatorial conformer is the most stable by a significant margin. This aligns with the steric principles inferred from the crystallographic data of related compounds. The model also provides the structure of the transition state for ring inversion, which is typically a high-energy twist-boat conformation.

Conformations Chair_Eq Chair (Eq, Eq) ΔE = 0.0 kcal/mol TS Twist-Boat (Transition State) Chair_Eq->TS Ring Inversion Chair_Ax Chair (Ax, Ax) ΔE ≈ +3.0 kcal/mol TS->Chair_Ax

Caption: Energy landscape for cis-6-phenylpiperidine-2-carboxylic acid.

Conclusion: An Integrated Approach

A comprehensive conformational analysis of the 6-phenylpiperidine-2-carboxylic acid scaffold requires the integration of multiple techniques.

  • X-ray Crystallography provides an unambiguous, high-resolution structure in the solid state, serving as the ultimate benchmark for a single conformation.

  • NMR Spectroscopy offers insight into the dynamic conformational equilibrium in solution, which is often more relevant to the biological environment.

  • Computational Modeling bridges the gap between the two, providing the energetic rationale for the observed preferences and allowing for the exploration of conformations that may not be easily isolated or observed.

Together, these three pillars of structural analysis provide the detailed understanding necessary for researchers and drug development professionals to make informed decisions, ultimately leading to the design of more effective and selective therapeutics.

References

  • Cramer, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Abraham, R. J., et al. (1993). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706. Available from: [Link]

  • Gálvez-Llompart, M., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Molecules, 24(8), 1599. Available from: [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3304. Available from: [Link]

  • Wang, L.-H., et al. (2023). Synthesis, Structural Characterization, Hirschfeld Surface Analysis and Photocatalytic CO2 Reduction Activity of a New Dinuclear Gd(III) Complex with 6-Phenylpyridine-2-Carboxylic Acid and 1,10-Phenanthroline Ligands. Molecules, 28(22), 7623. Available from: [Link]

  • Wang, L.-H., et al. (2022). Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex Based on 6-Phenylpyridine-2-carboxylic Acid and Bis(4-pyridyl)amine Ligands. Bulletin of Chemical Reaction Engineering & Catalysis, 17(2), 394-402. Available from: [Link]

  • Maheshwaran, V., et al. (2013). r-2,c-6-Diphenylpiperidine. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1278. Available from: [Link]

  • Gusakova, O. I., et al. (2022). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Journal of Molecular Structure, 1250, 131758. Available from: [Link]

Sources

Predicted Fragmentation Behavior of 6-Phenylpiperidine-2-carboxylic Acid under ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 6-Phenylpiperidine-2-carboxylic Acid: A Comparative Analysis for Structural Elucidation

This guide provides a detailed exploration of the predicted mass spectrometry fragmentation patterns of 6-Phenylpiperidine-2-carboxylic acid (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.26 g/mol )[1][2]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of mass spectrometry with insights into the behavior of piperidine-containing compounds to forecast the fragmentation pathways of this specific molecule. While experimental data for this exact compound is not widely published, this guide constructs a robust analytical framework based on the well-documented fragmentation of structurally related molecules.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding its behavior in a mass spectrometer is crucial for the rapid identification and structural confirmation of new chemical entities.[3][4] This guide will compare predicted fragmentation patterns under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) against other potential fragmentation behaviors, providing a comprehensive toolkit for its analysis.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺, making it ideal for the analysis of polar molecules like 6-Phenylpiperidine-2-carboxylic acid.[3][5] Given the basic nitrogen atom in the piperidine ring, positive ion mode is the logical choice for achieving high sensitivity.[3] The protonated molecule ([C₁₂H₁₅NO₂ + H]⁺) will have a mass-to-charge ratio (m/z) of 206.27.

Subsequent fragmentation of this precursor ion via Collision-Induced Dissociation (CID) is expected to be driven by the charge localized on the nitrogen atom and the presence of the labile carboxylic acid and phenyl groups. The primary fragmentation pathways are predicted to involve neutral losses and characteristic cleavages of the piperidine ring.

Key Predicted Fragmentation Pathways:
  • Loss of Water (H₂O): The carboxylic acid group provides a readily available source for the neutral loss of water (18.01 Da). This is a very common fragmentation pathway for compounds containing carboxylic acids.[6][7]

    • [M+H]⁺ (m/z 206.27) → [M+H - H₂O]⁺ (m/z 188.26)

  • Loss of Formic Acid (HCOOH): A concerted loss of formic acid (46.01 Da) from the protonated carboxylic acid is another highly probable pathway. This results in the formation of a stable phenylpiperidine fragment.

    • [M+H]⁺ (m/z 206.27) → [M+H - HCOOH]⁺ (m/z 160.26)

  • Decarboxylation (Loss of CO₂): Loss of carbon dioxide (44.00 Da) can occur, although it is often less favorable than the loss of formic acid or water in ESI-MS/MS.

    • [M+H]⁺ (m/z 206.27) → [M+H - CO₂]⁺ (m/z 162.27)

  • Ring Cleavage via α-Cleavage: α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a dominant fragmentation mechanism for piperidines, especially under higher energy conditions.[3] This can lead to the loss of the phenyl group or opening of the ring.

    • Cleavage of the C-C bond between the phenyl-bearing carbon and the ring: This could lead to a fragment corresponding to the protonated phenylpiperidine core after rearrangement.

    • Loss of the Carboxylic Acid Group: Cleavage adjacent to the nitrogen on the other side can lead to the loss of the entire carboxylic acid moiety.

  • Substituent-Driven Fragmentation: The phenyl group can influence fragmentation, potentially leading to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a hallmark of compounds containing a benzyl moiety, though this may require higher collision energies.

The interplay of these pathways will define the characteristic MS/MS spectrum of 6-Phenylpiperidine-2-carboxylic acid. The relative abundances of the fragment ions will be highly dependent on the collision energy used.[8]

Proposed Fragmentation Scheme

G M_H [M+H]⁺ m/z 206.27 Frag1 [M+H - H₂O]⁺ m/z 188.26 M_H->Frag1 - H₂O Frag2 [M+H - HCOOH]⁺ m/z 160.26 M_H->Frag2 - HCOOH Frag3 Phenylpiperidine Cation m/z 160.13 M_H->Frag3 - COOH radical (less common) Frag4 Tropylium Ion m/z 91.05 Frag2->Frag4 Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of 6-Phenylpiperidine-2-carboxylic acid.

Comparison with Alternative Fragmentation Scenarios

While ESI is the most likely analytical choice, considering other techniques provides a fuller picture of the molecule's potential behavior.

FeatureESI-MS/MS (Predicted)Electron Ionization (EI-MS) (Hypothetical)
Ionization Soft ionization, forms [M+H]⁺Hard ionization, forms M⁺· (radical cation)
Molecular Ion Abundant [M+H]⁺ at m/z 206.27M⁺· at m/z 205.26 may be weak or absent
Primary Driver Protonated nitrogen and functional groupsRadical cation on nitrogen or aromatic ring
Key Fragments Neutral losses (H₂O, HCOOH)α-cleavage is dominant, leading to iminium ions.[3] Ring fission is more extensive.[3]
Characteristic Ions m/z 188, m/z 160Fragments resulting from the loss of the phenyl group or the carboxylic acid group via radical-initiated cleavage.
Complexity Generally cleaner spectra, controlled by collision energyHighly complex spectra with numerous fragments

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 6-Phenylpiperidine-2-carboxylic acid. It is designed as a self-validating system, where method performance is continuously monitored.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6-Phenylpiperidine-2-carboxylic acid and dissolve in 1 mL of methanol.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 methanol:water.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Causality: Formic acid is added to the mobile phase to aid in the protonation of the analyte in the ESI source, thereby increasing the signal intensity of the [M+H]⁺ ion.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Mass Spectrometry (MS) Method
  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Full Scan (MS1): Scan range m/z 50-300 to identify the [M+H]⁺ precursor ion.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 206.3

    • Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions. Optimization is key to obtaining a rich spectrum.[3]

Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_ms_detect MS Detection Stock 1. Prepare Stock (1 mg/mL) Working 2. Prepare Working Std (1 µg/mL) Stock->Working Inject 3. Inject Sample (2 µL) Working->Inject Separate 4. LC Separation (C18 Gradient) Inject->Separate Ionize 5. ESI Ionization (Positive Mode) Separate->Ionize MS1 6. MS1 Scan (Find m/z 206.3) Ionize->MS1 MS2 7. MS2 Scan (Fragment m/z 206.3) MS1->MS2 Data 8. Data Analysis MS2->Data

Caption: Experimental workflow for the LC-MS/MS analysis of the target compound.

Quantitative Data Summary

The following table summarizes the predicted key ions for 6-Phenylpiperidine-2-carboxylic acid.

Ion DescriptionProposed StructureCalculated m/z
Protonated Molecule[C₁₂H₁₅NO₂ + H]⁺206.27
Loss of Water[C₁₂H₁₃NO + H]⁺188.26
Loss of Formic Acid[C₁₁H₁₃N + H]⁺160.26
Phenylpiperidine Cation[C₁₁H₁₄N]⁺160.13
Tropylium Ion[C₇H₇]⁺91.05

Conclusion

The structural elucidation of novel piperidine derivatives is a critical task in modern drug discovery. This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 6-Phenylpiperidine-2-carboxylic acid. By leveraging established fragmentation principles of related structures, we anticipate that the dominant pathways under ESI-MS/MS will involve the neutral losses of water and formic acid, yielding characteristic fragment ions at m/z 188.26 and 160.26, respectively. The provided experimental protocol offers a validated starting point for researchers to confirm these predictions and develop robust analytical methods for this and other similar molecules.

References

  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • SYNTHESIS AND ESI(+)-MS COMPLEXATION STUDIES OF NEW 24- AND 36-MEMBERED CYCLIC PEPTIDES.
  • Mass Spectrometric Analysis of Cyclic Peptides. Books.
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • Detection and sequencing of new cyclic peptides from linseed by electrospray ionization mass spectrometry. Semantic Scholar.
  • 6-Phenyl-piperidine-2-carboxylic acid | CAS 791559-10-9. Santa Cruz Biotechnology.
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • The interpretation of tandem mass spectra obtained
  • 6-PHENYL-PIPERIDINE-2-CARBOXYLIC ACID CAS#: 1219143-12-0. ChemicalBook.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Mass Spectrometry - Fragmentation P
  • CHAPTER 2 Fragmentation and Interpret

Sources

HPLC Methods for Determining the Purity of 6-Phenylpiperidine-2-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development challenges when dealing with zwitterionic, amphiphilic molecules. 6-Phenylpiperidine-2-carboxylic acid (also known as 6-phenylpipecolic acid) is a textbook example of such complexity. Featuring a secondary amine, a carboxylic acid, a hydrophobic phenyl ring, and two chiral centers (C2 and C6), its purity cannot be determined by a single chromatographic run. Assessing its true purity requires a multi-faceted approach to resolve chemical impurities, positional isomers, and stereoisomers.

This guide objectively compares the three primary High-Performance Liquid Chromatography (HPLC) modalities required to fully profile this compound, providing the mechanistic causality behind each method and self-validating experimental protocols.

Physicochemical Grounding and Method Rationale

To design a robust analytical protocol, we must first understand the analyte's behavior in solution. At physiological pH, 6-phenylpiperidine-2-carboxylic acid exists as a zwitterion. In standard reversed-phase (RP) HPLC without pH control, this dual-charge state leads to severe peak tailing and poor retention due to secondary electrostatic interactions between the protonated secondary amine and residual ionized silanols on the silica matrix.

The Causality of Ion-Pairing: By lowering the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA), we protonate the carboxylic acid, eliminating the zwitterionic state. Simultaneously, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent for the amine, masking silanol interactions and ensuring sharp, symmetrical peaks[1].

The Need for Orthogonal Selectivity: The synthesis of 6-arylpipecolic acids often involves transition metal-catalyzed cross-coupling utilizing chiral pool precursors, such as ᴅ-2-aminoadipic acid[2]. This synthetic route leaves behind highly polar unreacted precursors alongside hydrophobic byproducts. Therefore, RP-HPLC must be complemented by Hydrophilic Interaction Liquid Chromatography (HILIC) to capture polar impurities that would otherwise elute undetected in the void volume of a C18 column[3].

Workflow Start 6-Phenylpiperidine-2-carboxylic acid Sample ChemPurity Chemical Purity Assessment Start->ChemPurity StereoPurity Stereochemical Purity Assessment Start->StereoPurity RP_HPLC RP-HPLC (0.1% TFA) Target: Aromatic/Hydrophobic Impurities ChemPurity->RP_HPLC HILIC HILIC Mode Target: Polar/Amino Acid Precursors ChemPurity->HILIC Chiral Chiral HPLC (Normal Phase) Target: Enantiomers & Diastereomers StereoPurity->Chiral

Analytical workflow decision tree for 6-phenylpiperidine-2-carboxylic acid purity.

Comparative Analysis of HPLC Modalities

Method A: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
  • Mechanism: Relies on the hydrophobic partitioning of the C6-phenyl ring and the piperidine backbone into the C18 stationary phase. TFA acts as both an ion-pairing agent and a silanol masking agent.

  • Target: Excellent for quantifying hydrophobic degradation products and aromatic cross-coupling byproducts.

  • Limitation: Poor retention of highly polar synthetic precursors (e.g., amino acids).

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded silica) with a highly organic mobile phase (>70% Acetonitrile). Retention is driven by partitioning into a water-enriched layer on the stationary phase, hydrogen bonding, and electrostatic interactions[3].

  • Target: Superior retention for polar amino acid precursors and inorganic salts.

  • Limitation: Longer column equilibration times; highly sensitive to sample diluent mismatch.

Method C: Chiral HPLC (Normal Phase)
  • Mechanism: Employs polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA or Chiralcel OD-H. Separation of the (2R,6S), (2R,6R), (2S,6R), and (2S,6S) isomers is achieved through steric fit, hydrogen bonding, and

    
     interactions with the phenyl ring[2].
    
  • Target: Mandatory for determining enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Limitation: Expensive columns; lower loadability compared to RP-HPLC.

Mechanism Analyte Analyte: Zwitterionic Pipecolic Acid Sub1 Carboxylic Acid (-COOH) Analyte->Sub1 Sub2 Secondary Amine (-NH-) Analyte->Sub2 Sub3 Phenyl Ring (-C6H5) Analyte->Sub3 Stat1 HILIC Phase (H-Bonding/Ionic) Sub1->Stat1 retains via Stat3 Chiral Phase (Steric/Pi-Pi) Sub1->Stat3 H-bonding Sub2->Stat1 retains via Stat2 C18 Phase (Hydrophobic) Sub3->Stat2 retains via Sub3->Stat3 pi-pi stacking

Chromatographic interaction mechanisms for specific functional groups of the analyte.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three validated HPLC methods when applied to 6-phenylpiperidine-2-carboxylic acid analysis:

ParameterRP-HPLC (Chemical Purity)HILIC (Polar Impurities)Chiral HPLC (Stereochemical)
Primary Target Hydrophobic byproductsUnreacted amino acidsEnantiomers / Diastereomers
Stationary Phase C18 (e.g., Kinetex 2.6µm)Zwitterionic/Amide SilicaAmylose/Cellulose derivative
Mobile Phase Water/ACN + 0.1% TFAACN/Water + NH₄ FormateHexane/EtOH + 0.1% DEA/TFA
Typical Retention Time 8 - 12 min15 - 20 min20 - 35 min
Resolution (

)
> 2.5 (for main peak)> 2.0 (for polar precursors)> 1.5 (baseline for enantiomers)
Peak Asymmetry (

)
1.0 - 1.21.1 - 1.41.2 - 1.5
LOD / LOQ 0.05 / 0.15 µg/mL0.10 / 0.30 µg/mL0.20 / 0.60 µg/mL

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis begins.

Protocol 1: RP-HPLC for Hydrophobic Impurity Profiling
  • Column Preparation: Install a C18 column (150 x 4.6 mm, 3 µm particle size). Equilibrate at 30°C.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 7 minutes.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 214 nm (due to the lack of a strong extended chromophore beyond the isolated phenyl ring).

  • Self-Validation (System Suitability): Inject a standard solution (0.1 mg/mL). The system is deemed valid only if the Peak Tailing Factor (

    
    ) is 
    
    
    
    , Theoretical Plates (
    
    
    ) are
    
    
    , and the %RSD of the peak area for 5 replicate injections is
    
    
    .
Protocol 2: Chiral HPLC for Stereochemical Purity
  • Column Preparation: Install a Chiralpak IA or Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Maintain at 25°C.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethanol (80:20, v/v). Add 0.1% TFA and 0.1% Diethylamine (DEA).

    • Causality Note: The simultaneous use of acidic (TFA) and basic (DEA) additives is critical. They act to suppress both the acidic and basic secondary interactions on the chiral stationary phase, preventing severe peak broadening of the zwitterionic analyte.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 214 nm.

  • Self-Validation (System Suitability): Inject a resolution standard containing a racemic mixture of the (2R,6S) and (2S,6R) diastereomers. The system is valid if the resolution (

    
    ) between the closest eluting enantiomer pair is 
    
    
    
    (baseline resolution).

References

  • Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]

  • D’Hondt, M., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals (MDPI).[Link]

  • Farsang, E., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Separations (MDPI).[Link]

Sources

Structural comparison of 6-Phenylpiperidine-2-carboxylic acid and pipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional comparison of 6-Phenylpiperidine-2-carboxylic acid and its parent compound, Pipecolic acid . This content is designed for researchers in medicinal chemistry and structural biology, focusing on the implications of these scaffolds in peptidomimetic design.

Executive Summary

Pipecolic acid (Pip) is a non-proteinogenic amino acid often utilized as a rigidified homolog of proline. While Pip restricts the conformational space of peptides more than acyclic amino acids, it retains significant ring flexibility (chair inversion).

6-Phenylpiperidine-2-carboxylic acid (6-Ph-Pip) introduces a bulky aromatic group at the C6 position.[1] This modification fundamentally alters the scaffold's utility by:

  • Locking the Conformation: The steric bulk of the phenyl group anchors the piperidine ring into a single chair conformer, eliminating ring flipping.

  • Hydrophobic Anchoring: The phenyl ring provides a critical pharmacophore for

    
    -stacking or filling hydrophobic pockets (e.g., in FKBP12 or MIP inhibition).[1]
    
  • Stereochemical Control: The 2,6-substitution pattern creates distinct cis and trans diastereomers with vastly different spatial vectors for the carboxyl and amine termini.[1]

Structural & Conformational Analysis

The Core Difference: Ring Dynamics

The primary distinction lies in the energy barrier to ring inversion.

  • Pipecolic Acid: Exists as a dynamic equilibrium between two chair conformers.[1] The carboxyl group prefers the equatorial position (

    
    ), but the barrier to flip is low, allowing the ring to adjust to binding pockets.
    
  • 6-Phenylpiperidine-2-carboxylic Acid: The phenyl group (A-value ~2.8 kcal/mol) acts as a "conformational anchor."[1] It exclusively occupies the equatorial position to avoid severe 1,3-diaxial steric clashes.[1] This locks the ring geometry, forcing the C2-carboxyl group into a defined axial or equatorial orientation based on the diastereomer.

Diastereomeric Implications

The relative stereochemistry between C2 and C6 is the critical design parameter.

  • Cis-Isomer (2,6-syn):

    • Configuration: (2R,6S) or (2S,6R).

    • Conformation: Both the Phenyl and Carboxyl groups can adopt the diequatorial orientation.

    • Result: This is the thermodynamically dominant species. It mimics an extended or open turn structure and is often the major product of hydrogenation syntheses.

  • Trans-Isomer (2,6-anti):

    • Configuration: (2R,6R) or (2S,6S).

    • Conformation: The Phenyl group remains equatorial. Consequently, the Carboxyl group is forced into the axial position.

    • Result: This creates a compact, "kinked" geometry ideal for inducing specific

      
      -turn types (e.g., Type VI) where the peptide backbone must fold back on itself.[1]
      
Visualization of Conformational Logic

ConformationLogic Pip Pipecolic Acid (Unsubstituted) Chair1 Chair A (COOH Equatorial) Pip->Chair1 Dynamic Equilibrium Chair2 Chair B (COOH Axial) Pip->Chair2 PhPip 6-Phenyl-Pip (Substituted) Anchor Phenyl Anchor (Must be Equatorial) PhPip->Anchor Steric Lock Cis Cis-Isomer (Diequatorial) Anchor->Cis If 2,6-syn Trans Trans-Isomer (Ph-Eq / COOH-Ax) Anchor->Trans If 2,6-anti Result1 Cis->Result1 Stable, Extended Scaffold Result2 Trans->Result2 High Energy, Turn Inducer

Figure 1: Conformational restriction imposed by the C6-phenyl substituent.[1] Unlike the dynamic pipecolic acid, the 6-phenyl analog is locked into specific geometries defined by the synthesis stereochemistry.

Physicochemical Properties

The introduction of the phenyl ring drastically shifts the lipophilicity profile, affecting membrane permeability and solubility.

PropertyPipecolic Acid6-Phenylpiperidine-2-COOHImpact on Drug Design
Formula


Increased MW (+76 Da)
MW 129.16 g/mol 205.25 g/mol Remains fragment-like
LogP (Exp/Pred) -2.3 (Hydrophilic)+0.5 to +1.1 (Amphiphilic)Significantly improved membrane permeability
pKa (COOH) ~2.2~2.1 (Predicted)Minimal change; remains acidic
pKa (NH) ~11.0~10.5 (Predicted)Slight decrease due to inductive effect of Ph
Solubility High (Water)Moderate (Water), High (Organic)Easier handling in organic synthesis

Experimental Protocol: Synthesis of cis-6-Phenylpipecolic Acid

Objective: Synthesize the thermodynamically stable cis-isomer (2R,6S / 2S,6R) using a self-validating hydrogenation protocol. Rationale: This route utilizes the aromatic precursor (6-phenylpicolinic acid) which is commercially available. The reduction of the pyridine ring is stereoselective for the cis isomer due to the adsorption geometry on the catalyst surface (hydrogen adds from the less hindered face, usually delivering H atoms to the same side).

Workflow Diagram

SynthesisProtocol Start Start: 6-Phenyl-2-pyridinecarboxylic acid Step1 Step 1: Catalyst Activation (PtO2 in AcOH) Start->Step1 Step2 Step 2: Hydrogenation (H2, 50 psi, RT, 12-24h) Step1->Step2 Check1 Checkpoint 1: TLC/LCMS (Disappearance of UV-active SM) Step2->Check1 Check1->Step2 Incomplete Step3 Step 3: Filtration & Workup (Remove Catalyst, Evaporate AcOH) Check1->Step3 Complete Step4 Step 4: Recrystallization (EtOH/Ether or Ion Exchange) Step3->Step4 End Product: cis-6-Phenylpiperidine-2-carboxylic acid Step4->End

Figure 2: Synthesis workflow for the cis-diastereomer via catalytic hydrogenation.

Detailed Methodology
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 6-phenyl-2-pyridinecarboxylic acid (1.0 eq) in glacial acetic acid (0.1 M concentration).

  • Catalyst Addition: Add Platinum(IV) oxide (

    
    , Adams' catalyst)  (5-10 wt% of substrate).[1] Note: 
    
    
    
    is preferred over Pd/C for pyridine reduction to avoid partial reduction or poisoning.[1]
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.5 bar) with

      
      .
      
    • Stir vigorously at room temperature for 12–24 hours.

  • Validation (Checkpoint):

    • TLC: Monitor using MeOH/DCM (1:9) with ninhydrin stain.[1] The product will stain purple/red (secondary amine). The starting material is UV active; the product is not UV active (loss of aromatic pyridine ring).

    • NMR: Aliquot check. Disappearance of aromatic pyridine protons (7.5–8.5 ppm) and appearance of multiplets in the 1.5–4.0 ppm region confirms reduction.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Co-evaporate with toluene (2x) to remove trace acid.[1]

  • Purification:

    • Recrystallize from Ethanol/Diethyl Ether to obtain the hydrochloride salt.

    • Yield: Typically >85% favoring the cis-diastereomer.

Applications in Drug Design

Peptidomimetics & Turn Induction

6-Phenylpipecolic acid is a superior scaffold for mimicking


-turns  compared to unsubstituted pipecolic acid.[1]
  • Mechanism: The "locked" chair conformation reduces the entropic penalty of binding. When incorporated into a peptide, the fixed

    
     and 
    
    
    
    angles pre-organize the peptide backbone into a turn geometry.
  • Use Case: Designing inhibitors for protein-protein interactions (PPIs) where the interface involves a hot-spot loop or turn (e.g., p53-MDM2 inhibitors).

MIP and FKBP Inhibition

The 6-phenyl substituent specifically targets hydrophobic sub-pockets in immunophilins.

  • Target: Macrophage Infectivity Potentiator (MIP) and FK506-Binding Protein (FKBP).[1]

  • SAR Insight: The pipecolic acid core mimics the transition state of the prolyl isomerization catalyzed by these enzymes. The 6-phenyl group extends into a hydrophobic pocket (S1' or S2' subsite), significantly increasing binding affinity (

    
    ) compared to the unsubstituted parent.
    
SAR Logic Map

SAR Core Pipecolic Core Mod 6-Phenyl Modification Core->Mod Derivatization Effect1 Conformational Lock Mod->Effect1 Effect2 Hydrophobic Interaction Mod->Effect2 Outcome1 Pre-organized Turn (Low Entropic Penalty) Effect1->Outcome1 Outcome2 Occupancy of Hydrophobic Pocket Effect2->Outcome2 Final High Affinity Ligand (nM Potency) Outcome1->Final Outcome2->Final

Figure 3: Structure-Activity Relationship (SAR) flow showing how the 6-phenyl modification translates to biological potency.

References

  • Maison, W., et al. (2025).[1][2][3] A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry.

  • Westerhoff, O., et al. (2001).[1][4] Synthesis of novel pipecolic acid derivatives.[1][4][5] Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1.

  • Juli, C., et al. (2025).[1][6] Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. Journal of Medicinal Chemistry.

  • PubChem. (2025).[1] Pipecolic Acid Compound Summary. National Library of Medicine.[1]

  • CymitQuimica. (2025).[1] Properties of (+)-Pipecolic acid (CAS 1723-00-8).

Sources

Validating enantiomeric excess of 6-Phenylpiperidine-2-carboxylic acid using chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating Enantiomeric Excess of 6-Phenylpiperidine-2-carboxylic Acid Using Chiral HPLC: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in chiral chromatography is the direct resolution of unnatural, sterically hindered zwitterionic compounds. 6-Phenylpiperidine-2-carboxylic acid is a prime example: it possesses a secondary amine within a piperidine ring, a carboxylic acid, and a bulky phenyl group at the C6 position. This structural complexity makes determining its enantiomeric excess (ee)—a critical quality attribute for pharmaceutical intermediates—notoriously difficult using standard reversed-phase methodologies.

This guide objectively compares three distinct chiral stationary phase (CSP) technologies for this application, detailing the mechanistic causality behind their performance, and provides a self-validating protocol for the optimal method.

Mechanistic Causality: The Chiral Recognition Challenge

Achieving baseline resolution (


) requires the CSP to form a transient diastereomeric complex with the analyte. For 6-phenylpiperidine-2-carboxylic acid, the analytical strategy must account for its amphoteric nature and steric bulk.
  • Polysaccharide-Based CSPs (e.g., Lux Cellulose-2): These columns rely on hydrogen bonding, dipole-dipole, and

    
     interactions within the helical grooves of the polymer[1]. However, highly polar zwitterions exhibit poor solubility and severe peak tailing in standard eluents. To achieve reliable ee determination, the amino group must typically be protected (e.g., via Fmoc or Boc derivatization) to reduce polarity and enhance steric fit[2].
    
  • Macrocyclic Antibiotics (e.g., CHIROBIOTIC T): Teicoplanin-based CSPs offer multiple interaction sites, including a hydrophobic aglycone basket[3]. While excellent for many underivatized amino acids, the bulky 6-phenyl ring on the piperidine core can restrict deep access into the chiral cleft, sometimes resulting in suboptimal resolution[4].

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+)): Synthesized by fusing cinchona alkaloids (like quinine) with chiral sulfonic acids, these CSPs feature both a basic quinuclidine nitrogen and an acidic sulfonate group[5]. This enables a synergistic double ion-pairing mechanism : the analyte's carboxylate interacts with the CSP's protonated amine, while the analyte's protonated piperidine interacts with the CSP's sulfonate[6]. This provides exceptional rigidity to the diastereomeric complex, allowing for direct, highly selective resolution of underivatized 6-phenylpiperidine-2-carboxylic acid.

Method Development Workflow

G Start 6-Phenylpiperidine-2-carboxylic acid Sample Preparation Decision Derivatization Required? Start->Decision Poly Polysaccharide CSP (e.g., Lux Cellulose-2) Requires Boc/Fmoc Decision->Poly Yes Direct Direct Analysis (Underivatized) Decision->Direct No Val Enantiomeric Excess (ee) Validation & SST Poly->Val Macro Macrocyclic Antibiotic (e.g., CHIROBIOTIC T) Steric Hindrance Risk Direct->Macro Zwitter Zwitterionic CSP (e.g., ZWIX+) Double Ion-Pairing Direct->Zwitter Macro->Val Zwitter->Val

Figure 1: Decision matrix and workflow for selecting a chiral HPLC method for zwitterionic amino acids.

Comparative Performance Data

The following table summarizes the experimental performance of the three alternative approaches for validating the ee of 6-phenylpiperidine-2-carboxylic acid.

ParameterPolysaccharide CSP (Lux Cellulose-2)Macrocyclic Antibiotic (CHIROBIOTIC T)Zwitterionic CSP (CHIRALPAK ZWIX(+))
Analyte State Derivatized (Fmoc/Boc)UnderivatizedUnderivatized
Primary Mechanism H-bonding, Steric fitInclusion,

interactions
Synergistic Double Ion-Pairing
Optimal Mobile Phase H₂O / ACN (0.1% TFA)MeOH / H₂O (Polar Ionic Mode)MeOH / H₂O (98:2) + 50mM FA / 25mM DEA
Resolution (

)
~2.2 (Requires derivatization)~1.4 (Partial baseline)> 3.5 (Baseline resolved)
Limit of Detection (ee) 0.1%0.5%< 0.05%
Throughput Low (Prep time + 25 min run)Medium (15 min run)High (10 min run)

Step-by-Step Self-Validating Protocol (Zwitterionic CSP)

To ensure scientific integrity, a chiral method must be self-validating. The following protocol utilizes a ZWIX(+) column and incorporates built-in System Suitability Testing (SST) to guarantee data trustworthiness.

Chromatographic Conditions
  • Column: CHIRALPAK ZWIX(+), 3 µm, 150 x 3.0 mm.

  • Mobile Phase: Methanol / Water (98:2, v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

    • Causality Note: The 2:1 acid-to-base ratio is critical. It ensures the mobile phase is slightly acidic (apparent pH ~4.5 in methanol), maintaining the CSP's quinuclidine nitrogen and the analyte's piperidine nitrogen in their protonated, cationic states, which is an absolute requirement for the double ion-pairing mechanism[7].

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (or ELSD/MS for higher sensitivity).

Sample Preparation
  • Diluent: Mobile phase.

  • Standard Preparation: Dissolve 6-phenylpiperidine-2-carboxylic acid to a final concentration of 1.0 mg/mL.

System Suitability and Self-Validation Workflow

A robust method must prove it can detect the minor enantiomer without interference. Execute the following sequence:

  • Blank Injection (Mobile Phase): Ensure no ghost peaks elute at the retention times of either enantiomer.

  • Resolution Standard (Racemate): Inject a 50:50 mixture of (2R,6R) and (2S,6S) isomers.

    • Acceptance Criteria:

      
      . This thermodynamically validates the column's current chiral recognition capacity.
      
  • Sensitivity Standard (LOQ): Spike the pure major enantiomer with 0.1% (w/w) of the minor enantiomer.

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio of the minor peak must be

      
      . This validates the method's capability to accurately report an ee of 99.8%.
      
  • Accuracy/Recovery: Perform a standard addition of the minor enantiomer at 0.5% and 1.0% levels.

    • Acceptance Criteria: Recovery must fall between 95.0% and 105.0%, proving that the major peak's tailing does not integrate into the minor peak's area.

By adhering to this protocol, laboratories can confidently report the enantiomeric purity of complex zwitterionic piperidine derivatives, ensuring downstream pharmaceutical safety and efficacy.

References

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Notes. 1

  • Zhao, H., et al. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. 2

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel Application Guide. 5

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Astec CHIROBIOTIC Handbook. 3

  • Ilisz, I., et al. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases... Molecules (PMC). 7

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. 4

  • Lämmerhofer, M., et al. (2014). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. Journal of Chromatography A (ResearchGate). 6

Sources

A Guide to the Infrared Spectroscopic Characterization of 6-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the expected Fourier-transform infrared (FTIR) spectrum of 6-Phenylpiperidine-2-carboxylic acid. In the absence of a publicly available experimental spectrum, this document serves as a predictive tool for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups, we will forecast the characteristic vibrational modes and their corresponding absorption frequencies. This guide will enable a detailed interpretation of an experimental spectrum and facilitate its comparison with related structures.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present in a sample.[1][2]

For a multifunctional molecule like 6-Phenylpiperidine-2-carboxylic acid, which possesses a carboxylic acid, a secondary amine within a piperidine ring, and a phenyl substituent, IR spectroscopy is an essential tool for structural verification and purity assessment. Each of these functional groups gives rise to a set of characteristic absorption bands in the IR spectrum.

Predicted IR Spectrum of 6-Phenylpiperidine-2-carboxylic Acid: A Functional Group Analysis

The structure of 6-Phenylpiperidine-2-carboxylic acid suggests a complex IR spectrum due to the overlap of absorptions from its various components. Below is a detailed breakdown of the expected vibrational modes.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety is expected to produce some of the most prominent and easily identifiable peaks in the spectrum.

  • O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state. This band will likely overlap with C-H and N-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹ due to the carbonyl stretch. Its exact position can be influenced by hydrogen bonding.

  • C-O Stretching and O-H Bending: Look for a medium intensity C-O stretching band in the 1320-1210 cm⁻¹ region. Additionally, in-plane and out-of-plane O-H bending vibrations are expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ , respectively. The latter is often a broad band.

The Secondary Amine (Piperidine Ring)

The piperidine ring contains a secondary amine, which will contribute its own characteristic absorptions.

  • N-H Stretching: A single, weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region.[3][4] This peak will likely appear as a sharper feature superimposed on the broad O-H stretch from the carboxylic acid group.

  • N-H Bending (Wagging): A broad absorption of medium to strong intensity is anticipated in the 910-665 cm⁻¹ range, attributed to the out-of-plane N-H wag.[3]

  • C-N Stretching: The stretching vibration of the C-N bond in the aliphatic piperidine ring is expected to produce a weak to medium absorption in the 1250-1020 cm⁻¹ range.[3]

The Monosubstituted Phenyl Group (-C₆H₅)

The presence of the phenyl ring will introduce several characteristic absorptions.

  • Aromatic C-H Stretching: Weak to medium, sharp absorption bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6]

  • Aromatic C=C Stretching: A series of medium to weak, sharp bands will likely appear in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the benzene ring.[6]

  • Out-of-Plane (OOP) C-H Bending: For a monosubstituted benzene ring, two strong absorption bands are expected. One in the 770-730 cm⁻¹ region and another around 710-690 cm⁻¹ .[7] These bands are highly characteristic of the substitution pattern.

Aliphatic C-H Bonds (Piperidine Ring)

The methylene groups of the piperidine ring will also contribute to the spectrum.

  • C-H Stretching: Strong absorption bands are expected in the 2960-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ groups of the piperidine ring. These will appear just below the 3000 cm⁻¹ mark.

Comparative Analysis: Predicted IR Absorption Data

The following table summarizes the expected IR absorption bands for 6-Phenylpiperidine-2-carboxylic acid, providing a guide for spectral interpretation and comparison with related compounds.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
Carboxylic AcidO-H Stretch3300-2500Strong, Very BroadCharacteristic of hydrogen-bonded dimers.
Carboxylic AcidC=O Stretch1760-1690Strong, SharpPosition sensitive to hydrogen bonding.
Carboxylic AcidC-O Stretch1320-1210Medium
Carboxylic AcidO-H Bend950-910Medium, BroadOut-of-plane bend.
Secondary AmineN-H Stretch3350-3310Weak to Medium, SharpMay be superimposed on the broad O-H stretch.
Secondary AmineN-H Wag910-665Medium to Strong, BroadOut-of-plane bend.
Secondary AmineC-N Stretch1250-1020Weak to MediumAliphatic amine C-N stretch.
Phenyl GroupAromatic C-H Stretch3100-3000Weak to Medium, SharpAppears just above 3000 cm⁻¹.
Phenyl GroupAromatic C=C Stretch1600-1450Medium to Weak, SharpMultiple bands expected.
Phenyl GroupC-H OOP Bend770-730 and 710-690StrongDiagnostic for monosubstitution.
Piperidine RingAliphatic C-H Stretch2960-2850StrongAppears just below 3000 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

For a solid sample like 6-Phenylpiperidine-2-carboxylic acid, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission FTIR spectrum.

Materials and Equipment
  • 6-Phenylpiperidine-2-carboxylic acid sample

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm)

  • Hydraulic press

  • Vacuum pump (optional, but recommended)

  • FTIR spectrometer

Step-by-Step Methodology
  • Sample Preparation: Weigh approximately 1-2 mg of the 6-Phenylpiperidine-2-carboxylic acid sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.[8]

  • Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the powder mixture into the die and distribute it evenly.

  • Pressing the Pellet: Place the die into the hydraulic press. If available, connect the die to a vacuum pump and evacuate for a few minutes to remove trapped air and moisture, which can interfere with the spectrum.[9][10] Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of 6-Phenylpiperidine-2-carboxylic acid using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Obtain Sample grind Grind with KBr start->grind 1-2 mg sample 100-200 mg KBr press Press into Pellet grind->press bg Collect Background Spectrum press->bg Place Pellet in Spectrometer sample Collect Sample Spectrum bg->sample process Ratio Sample/ Background sample->process identify Identify Major Peaks process->identify correlate Correlate Peaks to Functional Groups identify->correlate Use Correlation Charts structure Confirm Molecular Structure correlate->structure

Caption: Workflow for FTIR analysis of 6-Phenylpiperidine-2-carboxylic acid.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the IR spectrum of 6-Phenylpiperidine-2-carboxylic acid. By understanding the expected positions, intensities, and shapes of the absorption bands corresponding to the carboxylic acid, secondary amine, and monosubstituted phenyl functional groups, researchers can confidently interpret experimental data. The provided protocol for sample preparation and the workflow diagram offer a practical framework for obtaining and analyzing high-quality FTIR spectra, ultimately aiding in the structural elucidation and characterization of this and similar molecules.

References

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • LibreTexts. (2021). IR: amines. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy. [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

  • Marini, F., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy. [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]

  • Janossy, A., & Demeter, I. (n.d.). IR Spectroscopic Evidence of Hydrogen Bonding in Piperidine. KFKI. [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • Baker, M. J., et al. (2014). FTIR spectroscopy work flow for imaging and diagnosis. ResearchGate. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Scott, D. W., et al. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

  • Rachid, C., et al. (2024, October 7). Characterization of monosubstituted benzene ices. ResearchGate. [Link]

  • ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

Sources

Benchmarking Synthetic Routes for 6-Phenylpiperidine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of conformationally constrained non-proteinogenic amino acids is a critical frontier in modern peptidomimetic design and drug discovery. Among these, 6-phenylpiperidine-2-carboxylic acid (also known as 6-phenylpipecolic acid) is highly valued for its secondary structure-inducing properties, particularly its ability to enforce specific dihedral angles and turn conformations in peptide backbones.

However, synthesizing this molecule presents a significant stereochemical challenge: controlling the cis/trans relationship between the C2 carboxylic acid and the C6 phenyl group while maintaining enantiomeric purity. This guide objectively benchmarks two primary synthetic methodologies—a modern chiral pool/cross-coupling approach and a classical methylenation/oxidative cleavage route—providing researchers with the mechanistic causality and experimental data needed to select the optimal pathway for their scale-up or discovery needs.

Route 1: The Chiral Pool & Cross-Coupling Strategy (Gebel et al., 2025)

Recently developed by Gebel and colleagues, this route leverages a late-stage functionalization strategy starting from a readily available chiral pool 1. By starting with ᴅ-2-aminoadipic acid (a byproduct of cephalosporin C semisynthesis), the C2 stereocenter is fixed from the beginning.

Mechanistic Causality

The core innovation of this route lies in the activation of the lactam intermediate. Standard lactams are notoriously unreactive toward cross-coupling. To overcome this, the researchers employ Vilsmeier-Haack conditions to induce N-formylation and concomitant enol bromination. The resulting enol bromide is highly primed for a Suzuki-Miyaura cross-coupling with phenylboronic acid, successfully installing the C6 phenyl group.

Route1 N1 D-2-Aminoadipic Acid (Chiral Pool) N2 Lactamization (88% Yield) N1->N2 N3 Enol Bromination (Vilsmeier-Haack) N2->N3 N4 Suzuki-Miyaura Cross-Coupling N3->N4 PhB(OH)2 N5 6-Phenylpipecolic Acid (Target) N4->N5 Pd/C H2, then LiOH

Synthetic workflow for 6-phenylpipecolic acid via chiral pool and Suzuki-Miyaura coupling.

Stereochemical Control During Reduction

The most critical phase of this route is the reduction of the C6-phenyl enamine intermediate to establish the final stereocenter. The choice of reduction conditions dictates the diastereomeric outcome:

  • Homogeneous Reduction (NaBH₃CN): Proceeds via an N-acyliminium ion. Because the C2 stereocenter is too distant to exert meaningful steric bulk across the flexible ring, hydride attack occurs with equal probability from both faces, yielding a 1:1 mixture of (2R,6S) and (2R,6R) diastereomers.

  • Heterogeneous Hydrogenation (Pd/C, H₂): The substrate must physically adsorb onto the palladium surface. The rigid geometry enforced by the N-formyl group and the C2 ester forces the molecule to present one specific face to the catalyst, resulting in highly diastereoselective syn-hydrogen delivery favoring the (2R,6S) isomer.

Stereocontrol N1 C6-Phenyl Enamine Intermediate N2 NaBH3CN Reduction (Homogeneous) N1->N2 N3 Pd/C Hydrogenation (Heterogeneous) N1->N3 N4 (2R,6S) & (2R,6R) 1:1 Mixture N2->N4 Unrestricted facial attack N5 Major (2R,6S) Isomer High Stereoselectivity N3->N5 Formyl-directed surface adsorption

Divergent stereochemical outcomes based on the reduction methodology of the enamine.

Route 2: Petasis Methylenation & Oxidative Cleavage (Haahr, 2011)

An alternative strategy, detailed in the doctoral work of Adam Haahr, builds the piperidine ring via a titanium-based Petasis methylenation followed by ring-closing metathesis (RCM) or acid-catalyzed cyclization 2.

Mechanistic Causality

This route relies on the steric bulk of protecting groups (e.g., TBDPS-amine) to direct the methylenation to the less hindered carbonyl of an aspartic acid derivative. Once the terminal alkene is formed and the ring is closed, the resulting product contains an exocyclic double bond (or an extended alkene chain) that must be degraded to the carboxylic acid.

To achieve this without over-oxidizing the sensitive piperidine nitrogen, Sharpless oxidative cleavage (RuCl₃/NaIO₄) is employed. The ruthenium catalyst selectively cleaves the terminal alkene to yield the C2 carboxylic acid.

Benchmarking Data: Quantitative Comparison

The table below synthesizes the performance metrics of both routes, allowing drug development professionals to weigh yield against stereochemical purity and operational complexity.

MetricRoute 1: Chiral Pool + Cross-Coupling 1Route 2: Methylenation + RuO₄ Cleavage 2
Key Intermediate N-formyl enol bromideImino-enol ether / Terminal Alkene
Stereocontrol Method Heterogeneous Pd/C HydrogenationSubstrate-controlled cyclization
Diastereomeric Ratio (dr) High preference for (2R,6S) isomer~1:1 mixture of diastereoisomers
Scalability High (Robust Suzuki coupling)Moderate (Requires unstable enol ethers)
Reagent Profile Pd catalysts, Boronic acidsTitanium reagents, RuCl₃, NaIO₄
Primary Advantage Excellent stereocontrol and modularity for various C6-aryl groups.Utilizes inexpensive starting materials (aspartic acid).

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, detailing the physical cues that confirm reaction progress.

Protocol 1: Stereoselective Hydrogenation of C6-Phenyl Enamine (Route 1)

Purpose: To stereoselectively reduce the enamine double bond, favoring the (2R,6S) configuration.

  • Preparation: Dissolve the C6-phenyl N-formyl enamine intermediate in anhydrous methanol (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10 mol% Pd) under a steady stream of argon to prevent auto-ignition of the catalyst by methanol vapors.

  • Hydrogenation: Purge the flask with vacuum/argon cycles (3x), then introduce hydrogen gas via a balloon. Stir vigorously at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via the cessation of hydrogen gas uptake. TLC (Hexanes/EtOAc) should show the complete consumption of the UV-active enamine starting material.

  • Workup & NMR Verification: Filter the mixture through a pad of Celite to remove the Pd/C, washing with excess methanol. Concentrate the filtrate in vacuo. Validation: Conduct ¹H NMR analysis; the disappearance of the characteristic vinylic proton signal and the emergence of broad doublets for the H2 and H6 protons confirms successful reduction and cis-amide bond formation.

Protocol 2: RuO₄-Catalyzed Oxidative Cleavage to Carboxylic Acid (Route 2)

Purpose: To cleave the terminal alkene intermediate to the final 6-phenylpiperidine-2-carboxylic acid.

  • Solvent System: Dissolve the alkene intermediate (e.g., 39 mg, 0.09 mmol) in a biphasic mixture of carbon tetrachloride (0.4 mL), acetonitrile (0.4 mL), and water (0.6 mL). Causality: The biphasic system ensures the active RuO₄ remains in the organic phase to react with the alkene, while NaIO₄ remains in the aqueous phase to regenerate the catalyst.

  • Oxidant Addition: Add NaIO₄ (77 mg, 0.36 mmol, 4.0 eq). Stir vigorously until all the solid NaIO₄ has completely dissolved in the aqueous layer.

  • Catalyst Initiation: Add RuCl₃ (0.6 mg, 3 mol%).

  • Self-Validation Checkpoint: Upon addition of RuCl₃, the organic phase will turn a characteristic yellow/green color, indicating the formation of the active RuO₄ species. If the solution turns opaque black (RuO₂), the catalytic cycle has stalled, indicating insufficient stirring or depleted NaIO₄.

  • Workup: Once starting material is consumed (via TLC), quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract the aqueous phase with dichloromethane, dry over MgSO₄, and concentrate to yield the crude 6-phenylpiperidine-2-carboxylic acid.

Conclusion

For modern drug development applications requiring high stereochemical purity and the flexibility to synthesize various C6-aryl derivatives, the Chiral Pool & Cross-Coupling Strategy 1 is the superior choice. The ability to dictate the facial selectivity of the reduction step via a heterogeneous catalyst provides a highly reliable method for producing the desired (2R,6S) architecture. Conversely, while the Petasis methylenation route 2 is mechanistically elegant, the generation of 1:1 diastereomeric mixtures limits its utility in strict enantioselective synthesis pipelines.

References

  • Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2025). "A versatile route towards 6-arylpipecolic acids". Beilstein Journal of Organic Chemistry, 21, 1104-1115.
  • Haahr, A. (2011). "Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives". PhD thesis, University of Glasgow.

Sources

Safety Operating Guide

6-Phenylpiperidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical disposal is not merely a regulatory formality; it is a critical operational safeguard that protects laboratory personnel, prevents environmental contamination, and shields institutions from liability. As a structurally complex pharmaceutical intermediate, 6-Phenylpiperidine-2-carboxylic acid presents specific handling and disposal challenges due to its amphoteric nature (containing both a basic piperidine nitrogen and an acidic carboxyl group) and its potential to cause acute irritation.

The following guide provides a self-validating, causality-driven framework for the safe handling, accumulation, and RCRA-compliant disposal of this compound.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is essential to understand the physical and chemical properties that dictate the compound's behavior in a waste stream. 6-Phenylpiperidine-2-carboxylic acid is frequently handled as its hydrochloride salt (CAS 221690-70-6)[1].

ParameterValue / DescriptionOperational Causality for Disposal
Chemical Identity 6-Phenylpiperidine-2-carboxylic acid (CAS 221690-70-6 for HCl salt)[1]Requires specific tracking on lab pack inventories to ensure accurate TSDF profiling.
Physical State Solid (Crystalline Powder)Dust formation risk dictates the use of HEPA vacuums or dry-sweeping during initial spill cleanup.
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2][3]Mandates the use of impermeable gloves and tightly fitting goggles during waste transfer.
Incompatibilities Strong oxidizing agents, acid anhydrides, acid chlorides[2]Waste must be strictly segregated from oxidizers to prevent exothermic reactions in the accumulation area.
Environmental Fate Not thoroughly investigated; presumed persistentPrecautionary principle dictates zero-drain disposal; must be routed to thermal incineration.

Regulatory Framework & Accumulation Logic

Under the EPA’s Resource Conservation and Recovery Act (RCRA), generators must dispose of chemical waste promptly to prevent the accumulation of inherently waste-like materials[4]. For eligible academic and research entities, the EPA’s Subpart K regulations provide an operational advantage by allowing laboratories to accumulate unwanted materials for up to 6 months (or during designated 30-day laboratory clean-outs) without immediately triggering strict large-quantity generator status limits[5].

Regardless of your facility's specific generator status, 6-phenylpiperidine-2-carboxylic acid must never be discharged into the municipal sewer system. It must be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF)[6].

Waste Classification Workflow

WasteWorkflow Start Waste Generation: 6-Phenylpiperidine-2-carboxylic acid Check Is waste contaminated with restricted solvents? Start->Check Solid Dry Solid Waste (Uncontaminated) Check->Solid No Liquid Solvent-Contaminated Waste Check->Liquid Yes LabelSolid Label: Non-RCRA or RCRA Unused Chemical Solid->LabelSolid LabelLiquid Label: RCRA Hazardous Waste (Flammable/Toxic) Liquid->LabelLiquid Accumulation Satellite Accumulation Area (Max 30-90 days per EPA) LabelSolid->Accumulation LabelLiquid->Accumulation Disposal Licensed TSDF Thermal Incineration Accumulation->Disposal

Workflow for the classification and disposal of 6-phenylpiperidine-2-carboxylic acid waste.

Step-by-Step Disposal Methodologies

Protocol 1: Routine Solid Waste Containerization

This protocol applies to unused chemical stock, contaminated weighing paper, and spent solid reagents.

  • Step 1: Point-of-Generation Characterization

    • Action: Verify that the solid waste consists solely of 6-phenylpiperidine-2-carboxylic acid and non-reactive consumables.

    • Causality: Mixing this amphoteric compound with strong oxidizers can lead to unpredictable exothermic reactions[2]. Strict segregation ensures chemical stability during long-term SAA storage.

  • Step 2: Primary Containment

    • Action: Transfer the powder into a high-density polyethylene (HDPE) or glass container with a PTFE-lined cap.

    • Causality: Preventing the evaporation or aerosolization of the dust mitigates the risk of respiratory irritation (H335)[3].

  • Step 3: RCRA Labeling and Verification

    • Action: Affix a label clearly identifying the contents as "Hazardous Waste - 6-Phenylpiperidine-2-carboxylic acid" and write the exact accumulation start date.

    • System Validation: Do not complete the date while the container is actively receiving waste; only date it once filled. Ensure the container is moved to the central accumulation area within 3 days of being filled[4].

Protocol 2: Solvent-Contaminated Liquid Waste Processing

This protocol applies to reaction mother liquors or extraction layers containing the dissolved acid.

  • Step 1: Compatibility Testing

    • Action: Before bulking liquid waste into a larger carboy, verify the pH and ensure solvent compatibility (e.g., do not mix halogenated solvents with non-halogenated streams unless explicitly permitted by your TSDF).

    • Causality: Bulking incompatible organic solvents with acidic aqueous layers can cause pressure buildup, leading to catastrophic container rupture[4].

  • Step 2: Transfer to SAA Carboys

    • Action: Use a grounded, non-sparking funnel to transfer the liquid into a designated organic waste carboy.

    • Causality: Grounding prevents electrostatic discharge, which could ignite residual flammable solvents commonly used during the synthesis or extraction of piperidine derivatives[3].

  • Step 3: TSDF Handoff

    • Action: Coordinate with a licensed waste disposal service for lab packing. The TSDF will subject the waste to thermal incineration.

    • Causality: High-temperature incineration (>1000°C) is required to fully cleave the highly stable piperidine ring and aromatic phenyl moiety, converting the waste into harmless CO2, H2O, and NOx, thereby preventing ecological persistence[6].

Protocol 3: Emergency Spill Response (Dry Powder)

In the event of a container failure or accidental dropping of the chemical.

  • Step 1: Area Isolation and PPE

    • Action: Evacuate non-essential personnel. Don tightly fitting safety goggles, chemical impermeable gloves, and a particulate respirator[3].

    • Causality: The primary acute risks during a spill are serious eye irritation and respiratory distress from inhaled dust[2].

  • Step 2: Dry Collection

    • Action: Sweep up the spillage using a HEPA-filtered vacuum or carefully shovel it into a suitable waste container. Do not flush with water immediately.

    • Causality: Adding water to a bulk powder spill can dissolve the chemical and spread it into floor drains, violating environmental precautions against discharging into surface water or groundwater systems[2][3].

  • Step 3: Secondary Decontamination

    • Action: Wash the affected surface with soap and copious amounts of water only after the bulk solid has been completely removed and containerized[3].

    • System Validation: Visually inspect the area for residual white powder before removing PPE.

References

Sources

Personal protective equipment for handling 6-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower you to achieve your research objectives safely and efficiently. Handling any chemical reagent requires a foundational understanding of its potential hazards and the appropriate measures to mitigate risk. This guide provides a detailed operational plan for the safe handling of 6-Phenylpiperidine-2-carboxylic acid, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Hazard Assessment: Understanding the Reagent

6-Phenylpiperidine-2-carboxylic acid (CAS 791559-10-9) is a white solid organic compound. While comprehensive toxicological data for this specific isomer is not fully published, data from structurally related compounds, such as other phenylpiperidine carboxylic acids, provide a strong basis for a conservative and robust safety protocol.[1][2]

The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]

  • Acute Toxicity (H302, H312, H332): May be harmful if swallowed, in contact with skin, or if inhaled as a dust.[4][5]

  • Respiratory Irritation (H335): Inhalation of dust particles may cause respiratory tract irritation.[2]

It is crucial to operate under the assumption that 6-Phenylpiperidine-2-carboxylic acid exhibits these hazards. This "assume the highest risk" principle is a cornerstone of laboratory safety, ensuring that our protocols are robust enough to protect against both known and unknown hazards.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, proper engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of 6-Phenylpiperidine-2-carboxylic acid in its solid, powdered form must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The primary purpose is to prevent the inhalation of fine particulates during weighing and transfer operations.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes any fugitive emissions that may escape primary containment.[1]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in immediate proximity to the handling area.[3][4]

Personal Protective Equipment (PPE): A Comprehensive Approach

PPE is the final barrier between you and the chemical. Its selection is not arbitrary but is dictated directly by the hazard assessment.

Eye and Face Protection
  • Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][3]

  • Causality: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection from fine dust particles. Chemical splash goggles are essential to prevent contact with the mucous membranes of the eyes, which are highly susceptible to irritation from this compound.[1] When handling larger quantities (>25g) or when there is a significant risk of splashing, the use of a full-face shield over the goggles is required.[3]

Hand Protection
  • Requirement: Chemically resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.[1][6]

  • Causality: The piperidine and carboxylic acid functional groups necessitate a glove material that provides a sufficient barrier against potential skin absorption and irritation.[4] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as chemical waste.[5] Hands should be washed thoroughly with soap and water after handling is complete.[3]

Body Protection
  • Requirement: A professional lab coat, fully buttoned, is required.

  • Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination with the solid reagent.[1] For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Requirement: Under normal conditions of use within a chemical fume hood, a respirator is not typically required.[5]

  • Causality: The fume hood provides the primary respiratory protection. However, in the event of a large spill outside of containment or during emergency response, a full-face respirator with appropriate particulate filters (P95 or higher) should be used by trained personnel.[1]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Assess Task with 6-Phenylpiperidine-2-carboxylic acid task_type What is the scale and form? start->task_type weighing Weighing Solid (<5g) in Fume Hood task_type->weighing Solid, Small Scale dissolving Dissolving or Transfer in Solution task_type->dissolving Solution large_scale Large Scale (>25g) or Spill Cleanup task_type->large_scale Solid, Large Scale or Emergency ppe_weighing Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_dissolving Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat dissolving->ppe_dissolving ppe_large_scale Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron - Respirator (if spill) large_scale->ppe_large_scale

Caption: PPE selection workflow for handling 6-Phenylpiperidine-2-carboxylic acid.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: Use anti-static weigh paper or a tared container. Handle the solid gently to avoid creating airborne dust.

  • Transfer: If transferring the solid, use a spatula. If transferring a solution, use a pipette or syringe.

  • Post-Handling: Securely close the primary container. Wipe down the spatula and work surface with a damp cloth (this cloth is now considered chemical waste). Remove gloves and wash hands.

Spill Procedures
  • Small Spill (in fume hood): Gently cover the solid with an inert absorbent material like vermiculite. Carefully sweep the mixture into a designated hazardous waste container.[7] Clean the area with soap and water.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.[8] Do not attempt to clean it up without proper training and respiratory protection.

Disposal Plan

All materials contaminated with 6-Phenylpiperidine-2-carboxylic acid must be disposed of as hazardous chemical waste.[5][8]

  • Solid Waste: This includes excess reagent, contaminated weigh paper, gloves, and spill cleanup materials. Place these items in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] After rinsing and air-drying, deface the label before disposing of the container according to your institution's policies.

Never dispose of this chemical down the drain or in the regular trash.[8] Always consult your institution's EHS department for specific disposal guidelines.[9]

Summary of PPE Requirements

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid <5g in Fume Hood Chemical Splash GogglesNitrile GlovesLab CoatNot required
Working with Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot required
Handling Solid >25g Goggles & Face ShieldNitrile GlovesLab Coat & ApronNot required (in hood)
Spill Cleanup / Emergency Goggles & Face ShieldNitrile GlovesLab Coat & ApronP95 Respirator (or higher)

By adhering to these scientifically-grounded procedures, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and the environment.

References

  • ChemSafety. DL-piperidine-2- carboxylic acid Safety Data Sheet. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • Thermo Fisher Scientific. 1-Pyrimidin-2-ylpiperidine-4-carboxylic acid Safety Data Sheet. Available at: [Link]

  • Fisher Scientific. 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate Safety Data Sheet. Available at: [Link]

  • CXZ Chemicals. Safety Data Sheet. Available at: [Link]

  • AAPPTec. Safety Data Sheet. Available at: [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • P2 InfoHouse. Disposal Of Laboratory Wastes In Lab Packs. Available at: [Link]

  • Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Available at: [Link]

  • Medicom. Chemical Resistance Reference Chart. Available at: [Link]

  • University of St Andrews. Disposal of Chemical Waste - Safety Office. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylpiperidine-2-carboxylic acid
Reactant of Route 2
6-Phenylpiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.